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  • Product: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde
  • CAS: 68737-61-1

Core Science & Biosynthesis

Foundational

2,4-Dimethyl-3-cyclohexenecarboxaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Foreword This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical properties, synthesis, reactivity, and safety considerations of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. The structure of this document is designed to provide a logical flow from fundamental identification to complex reactivity and practical application, empowering the reader with both theoretical knowledge and actionable experimental insights. As a versatile aldehyde, its utility extends beyond its primary role in the fragrance industry, offering a valuable scaffold for the synthesis of more complex molecules.

Chemical Identity and Structural Elucidation

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, widely known by trade names such as Triplal® and Ligustral, is a synthetic fragrance ingredient prized for its powerful, fresh, and green olfactory profile.[1][2][3] It is a colorless to pale yellow liquid that is not a single entity but rather a mixture of isomers, which is a critical consideration for its synthesis and application.[4][5][6]

Core Identifiers

A precise understanding of a chemical entity begins with its fundamental identifiers. The following table summarizes the key identification parameters for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

IdentifierValue
IUPAC Name 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[7]
CAS Number 68039-49-6[8]
Molecular Formula C₉H₁₄O[8]
Molecular Weight 138.21 g/mol [8]
Canonical SMILES CC1C=C(CCC1C=O)C[2][7]
InChI InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3[2][7]
InChIKey MZZRKEIUNOYYDF-UHFFFAOYSA-N[7]
Structural Isomerism

The commercial product is a result of a Diels-Alder reaction that inherently produces a mixture of isomers.[1][5] Understanding this isomerism is crucial for predicting reactivity and interpreting analytical data.

  • Constitutional Isomers : The reaction between 2-methyl-1,3-pentadiene and acrolein yields two main constitutional isomers: 2,4-dimethyl-3-cyclohexenecarboxaldehyde (the major component, ~80%) and 3,5-dimethyl-3-cyclohexenecarboxaldehyde (the minor component, ~20%). The 2,4-isomer is responsible for the characteristic strong green aroma, while the 3,5-isomer has a weaker scent profile.[6][9]

  • Cis/Trans Isomerism : Due to the substituted cyclohexene ring, the molecule also exists as a mixture of cis and trans diastereomers. This refers to the relative orientation of the aldehyde group at C1 and the methyl group at C2 (or C4, depending on the isomer). These geometric isomers possess distinct spatial arrangements, which can influence their interaction with biological receptors and their physical properties.[1][5][9]

cluster_main 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Structure C9H14O

Fig 1: Structure of the major isomer, 2,4-dimethylcyclohex-3-ene-1-carbaldehyde.

Physicochemical Properties

The physical properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde dictate its handling, application, and formulation characteristics. The data presented here are for the typical commercial mixture of isomers.

PropertyValueSource(s)
Appearance Colorless to very light yellow clear liquid[4][5]
Boiling Point 196 °C (lit.)
Density 0.933 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.473 (lit.)
Flash Point 66 °C (150.8 °F) - closed cup
Solubility Soluble in ethanol and oils[4][6]
Odor Profile Strong green, leafy, aldehydic with citrus and herbaceous notes[1][2][5]

Synthesis and Reaction Mechanisms

The industrial synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to the cyclohexene core.

The Diels-Alder Reaction Pathway

The synthesis involves the reaction of an unsymmetrical diene (2-methyl-1,3-pentadiene) with an unsymmetrical dienophile (acrolein).[1][5] The regioselectivity of this reaction favors the formation of the 2,4- and 3,5-dimethyl isomers.

Diels_Alder_Workflow Diene 2-Methyl-1,3-pentadiene (Diene) Reaction [4+2] Cycloaddition (Diels-Alder Reaction) Diene->Reaction Dienophile Acrolein (Dienophile) Dienophile->Reaction Product Product Mixture: - 2,4-Dimethyl-3-cyclohexenecarboxaldehyde - 3,5-Dimethyl-3-cyclohexenecarboxaldehyde Reaction->Product Heat/Pressure

Fig 2: Synthetic workflow for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via Diels-Alder reaction.
Experimental Protocol: Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis.

Objective: To synthesize 2,4-Dimethyl-3-cyclohexenecarboxaldehyde from 2-methyl-1,3-pentadiene and acrolein.

Materials:

  • 2-methyl-1,3-pentadiene (93% purity)

  • Acrolein (95% purity)

  • Pressure-resistant reaction vessel with a stirrer and temperature control

  • Feeding tank for acrolein

Procedure:

  • Charge the pressure-resistant reaction vessel with 180g (approx. 2.04 mol) of 2-methyl-1,3-pentadiene.[6]

  • Heat the 2-methyl-1,3-pentadiene to 50°C with stirring.[6]

  • Slowly add 128.7g (approx. 2.18 mol) of acrolein from the feeding tank into the reaction vessel. The rate of addition should be controlled to maintain the reaction temperature at 60°C.[6]

    • Causality: This controlled addition is critical to manage the exothermic nature of the Diels-Alder reaction and prevent runaway temperature and pressure increases. The maximum pressure observed may reach ~0.35 MPa.[6]

  • After the addition is complete, increase the temperature to 90°C and allow the reaction to age.[6]

  • Monitor the reaction progress by taking samples periodically for analysis (e.g., by Gas Chromatography) until the concentration of the reactants has fallen to the desired level.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can then be purified by fractional distillation under reduced pressure to isolate the desired isomeric mixture from unreacted starting materials and any polymeric byproducts.

Chemical Reactivity and Derivatization

The presence of both an aldehyde group and a carbon-carbon double bond makes 2,4-Dimethyl-3-cyclohexenecarboxaldehyde a versatile intermediate for further chemical transformations.

Reactivity_Pathways Aldehyde 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Acid Carboxylic Acid Aldehyde->Acid Oxidation (e.g., Ag₂O, NaOH) Alcohol Secondary Alcohol Aldehyde->Alcohol Grignard Reaction (e.g., R-MgBr) Alkene Chain-Extended Alkene Aldehyde->Alkene Wittig Reaction (e.g., Ph₃P=CHR) Ester Ester Derivatives Acid->Ester Esterification (e.g., ROH, DCC)

Fig 3: Key reactivity pathways for derivatization.
Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to the corresponding 2,4-dimethylcyclohex-3-ene carboxylic acid.[10] This acid serves as a key intermediate for producing esters.[9][10]

Protocol: Oxidation using Silver (I) Oxide

  • Prepare an aqueous solution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq), silver (I) oxide (Ag₂O, 1.1 eq), and sodium hydroxide (NaOH, 4.8 eq).[10]

  • Stir the mixture at room temperature for 15 hours.[10]

  • Dilute the reaction mixture with diethyl ether to extract any unreacted organic starting material.

  • Separate the aqueous layer and slowly acidify it to pH 2 using 10% aqueous HCl.[10]

    • Trustworthiness: Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable into an organic solvent. Careful pH control is necessary to ensure complete protonation without causing acid-catalyzed side reactions.

  • Extract the resulting carboxylic acid with diethyl ether.

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be used in subsequent steps without further purification.[10]

Further Derivatizations
  • Esterification : The carboxylic acid can be converted to a wide range of esters using standard methods, such as Fischer esterification or, for milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of dimethylaminopyridine (DMAP).[10] These reactions are crucial for modifying olfactory properties.[9][10]

  • Wittig Reaction : The aldehyde undergoes Wittig reactions with various phosphoranes to yield derivatives with functionalized unsaturated side chains.[10] This is a reliable method for C=C bond formation at the carbonyl position.

  • Grignard Reaction : Reaction with Grignard reagents (R-MgBr) adds an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup.[10]

Spectroscopic Characterization

While detailed spectra require instrumental analysis, the structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde allows for the prediction of its key spectroscopic features, which are essential for quality control and research.

TechniqueExpected Features
¹H NMR Aldehydic Proton (CHO): Singlet or doublet at ~9.5-10.0 ppm.Vinylic Proton (C=CH): Signal at ~5.3-5.6 ppm.Aliphatic Protons (CH, CH₂): Complex multiplets in the region of ~1.0-2.5 ppm.Methyl Protons (CH₃): Singlets or doublets at ~0.9-1.7 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal at ~200-205 ppm.Olefinic Carbons (C=C): Signals at ~120-140 ppm.Aliphatic Carbons (CH, CH₂, CH₃): Signals in the upfield region of ~15-50 ppm.
Infrared (IR) C=O Stretch (Aldehyde): Strong, characteristic absorption band at ~1725 cm⁻¹.C=C Stretch (Alkene): Medium absorption band at ~1650 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹.C-H Stretch (sp² and sp³): Bands around ~3020 cm⁻¹ and below 3000 cm⁻¹, respectively.

Reference to the use of these techniques for characterization can be found in studies on its derivatives.[10]

Safety and Handling

Proper handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is essential due to its hazardous properties.

GHS Hazard Classification
  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2][11]

  • Chronic Aquatic Hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[2][11]

  • Other Hazards: May cause skin and serious eye irritation. It is also classified as a combustible liquid.

Handling and Storage Protocol
  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mist.[11]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and protective clothing.[12]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[11]

  • Spill Management: In case of a spill, collect the spillage to prevent release into the environment.[11] Absorb with inert material and dispose of in accordance with local regulations.

Toxicological Summary

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. Key findings indicate that the material is not genotoxic.[13] A No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² has been established, which is used in quantitative risk assessments for skin sensitization.[13]

References

  • 2,4-ivy carbaldehyde 68039-49-6. The Good Scents Company. [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375. PubChem. [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10 (2007). [Link]

  • 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. The Fragrance Conservatory. [Link]

  • 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde. ChemBK. [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. COSMILE Europe. [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified). Food and Chemical Toxicology. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6): Synthesis, Properties, and Applications for Advanced Research

Introduction 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, registered under CAS number 68039-49-6, is a synthetic aldehyde that has carved a significant niche in both industrial and research settings. Commercially known by a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, registered under CAS number 68039-49-6, is a synthetic aldehyde that has carved a significant niche in both industrial and research settings. Commercially known by a variety of trade names including Triplal®, Cyclal C, and Vertocitral, it is renowned for its powerful and fresh green, herbaceous aroma with distinct citrus undertones.[1][2][3] While its primary application lies within the fragrance industry for perfuming cosmetics, household products, and fine fragrances, its utility extends to being a versatile intermediate in advanced organic synthesis.[4][5][6]

This technical guide provides an in-depth exploration of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, moving beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, chemical behavior, and practical applications. We will delve into the causality behind its synthetic pathways, the nuances of its isomeric composition that dictate its sensory profile, and the reactive potential that makes it a valuable building block for drug development professionals and research scientists.

Chapter 1: Physicochemical Properties and Isomeric Complexity

At its core, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a colorless to pale yellow liquid.[7][8] Its molecular structure, consisting of a cyclohexene ring substituted with two methyl groups and a carboxaldehyde group, gives rise to a complex mixture of isomers in its commercial form. This isomeric diversity is not a mere chemical footnote; it is fundamental to the compound's characteristic odor and reactivity.

The commercial product is primarily a mixture of the 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde and 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde constitutional isomers.[9] The former, with the methyl groups at positions 2 and 4, is the dominant component (typically around 80%) and is responsible for the strong, characteristic green aroma.[9] The latter isomer possesses a weaker green scent, illustrating the critical role that substituent placement on the cyclohexene ring plays in modulating interaction with olfactory receptors.[9] Furthermore, each of these constitutional isomers exists as a pair of cis/trans diastereomers, adding another layer of complexity.[1][2]

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 68039-49-6 [1][4]
Molecular Formula C₉H₁₄O [4][7]
Molecular Weight 138.21 g/mol [7][9][10]
Appearance Colorless to almost colorless liquid [2][7]
Odor Profile Strong green, leafy, aldehydic, citrus note [1][2][3]
Boiling Point ~196 °C [1][2][10]
Density ~0.933 g/mL at 25 °C [1][2][10]
Refractive Index n20/D ~1.473 [1][2][10]
Flash Point ~66 °C (151 °F) [2][10]

| Solubility | Soluble in ethanol and oils |[8] |

Chapter 2: The Cornerstone of Synthesis: The Diels-Alder Reaction

The industrial production of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] This powerful and atom-economical reaction forms the six-membered ring structure by reacting a conjugated diene with an alkene (the dienophile).[11][12] The driving force is the energetically favorable formation of two new sigma (σ) bonds and one new pi (π) bond at the expense of three existing π bonds.[11]

In this specific synthesis, the diene is 2-methyl-1,3-pentadiene and the dienophile is acrolein (propenal).[1][2] The reaction is thermally induced and results in the formation of the cyclohexene ring with the desired aldehyde and methyl group substitutions.

Caption: Diels-Alder reaction pathway for synthesis.

Mechanism and Stereoselectivity

The concerted mechanism of the Diels-Alder reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.[11] Acrolein is an effective dienophile because its aldehyde group is electron-withdrawing, which lowers the energy of its LUMO, facilitating the reaction.[11] While the reaction proceeds readily under thermal conditions, its stereoselectivity can be enhanced. The literature notes that the use of Lewis acid or transition metal catalysts can improve the diastereoselectivity of the reaction, likely by coordinating to the carbonyl oxygen of the acrolein, further lowering its LUMO energy and influencing the transition state geometry.[13]

Protocol 1: General Laboratory Synthesis

The following protocol is a generalized procedure based on described industrial methods.[8] It serves as a self-validating system where reaction progress can be monitored via gas chromatography (GC) to ensure the consumption of reactants.

Objective: To synthesize 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via a Diels-Alder reaction.

Materials:

  • 2-methyl-1,3-pentadiene (diene)

  • Acrolein (dienophile), stabilized

  • Pressure-resistant reaction vessel with stirring, heating, and cooling capabilities

  • Feeding tank for acrolein addition

Procedure:

  • Vessel Charging: Charge the pressure-resistant reaction vessel with the calculated amount of 2-methyl-1,3-pentadiene.

  • Initial Heating: Heat the diene to approximately 50°C with stirring. The pre-heating ensures the reaction initiates promptly upon addition of the dienophile, allowing for better thermal control.

  • Dienophile Addition: Slowly add the acrolein from the feeding tank into the reaction vessel. The rate of addition must be carefully controlled to maintain the reaction temperature at a target of 60°C. This slow addition is critical to manage the exothermic nature of the reaction and prevent a dangerous runaway reaction. The internal pressure will rise; a maximum pressure of ~0.35 MPa is typical.[8]

  • Aging/Completion: Once the acrolein addition is complete, increase the temperature to 90°C and allow the mixture to "age." This aging period ensures the reaction proceeds to completion.

  • Monitoring: Take samples periodically and analyze by GC to monitor the disappearance of the limiting reagent (typically the diene). The reaction is considered complete when the concentration of the starting material is stable at a low level.

  • Workup: After cooling, the crude product can be purified by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and any polymeric byproducts.

Chapter 3: Chemical Reactivity and Derivatization for Novel Compound Discovery

The true potential of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde for researchers lies in its dual reactivity. Both the aldehyde group and the double bond of the cyclohexene ring are amenable to a wide range of chemical transformations, making it an excellent scaffold for building molecular complexity.

Oxidation and Subsequent Esterification

A common and highly useful transformation is the oxidation of the aldehyde to its corresponding carboxylic acid, 2,4-dimethyl-3-cyclohexenecarboxylic acid.[9][13] This acid serves as a gateway to a vast library of esters, each with potentially unique olfactory or biological properties.

Caption: Workflow for creating ester derivatives.

Protocol 2: Oxidation of the Aldehyde using Silver(I) Oxide

This protocol, adapted from Monnier-Benoit et al., utilizes a mild oxidizing agent to efficiently convert the aldehyde to a carboxylic acid without affecting the C=C double bond.[13]

Objective: To synthesize 2,4-Dimethyl-3-cyclohexenecarboxylic acid.

Materials:

  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • 10% aqueous Hydrochloric acid (HCl)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable flask, prepare an aqueous solution of NaOH and add the starting aldehyde (1.0 eq) and Ag₂O (approx. 1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 15 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Aqueous Extraction: Dilute the reaction mixture with diethyl ether and separate the layers. The desired carboxylate salt is in the aqueous layer. This step removes unreacted starting material and non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 10% aqueous HCl. This protonates the carboxylate, precipitating or dissolving the carboxylic acid into the aqueous phase.

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether (3x). The organic product will move into the ether phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.

Protocol 3: DCC-Mediated Esterification

The resulting carboxylic acid can be esterified under mild conditions using dicyclohexylcarbodiimide (DCC) as a coupling agent.[13] This method avoids harsh acidic conditions that could potentially cause isomerization of the double bond within the cyclohexene ring.[13]

Objective: To synthesize an ester derivative from the carboxylic acid.

Materials:

  • 2,4-Dimethyl-3-cyclohexenecarboxylic acid (1.0 eq)

  • Desired alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, alcohol, and DMAP in DCM.

  • Coupling Agent Addition: Add a solution of DCC in DCM to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for consumption of the carboxylic acid.

  • Quenching and Filtration: Quench any excess DCC by adding a small amount of water and stirring for 1 hour. Filter the mixture to remove the insoluble DCU byproduct.

  • Workup: Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude product by silica gel column chromatography to obtain the pure ester.

Chapter 4: Broad-Spectrum Applications

The Fragrance and Flavor Industry

The primary commercial driver for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is its use as a fragrance ingredient.[14] Its powerful green and aldehydic character makes it an excellent "top note" in fragrance compositions, providing an initial fresh lift.[8] It is incorporated into a vast array of consumer products, including perfumes, soaps, detergents, cosmetics, and air fresheners.[1][14]

Table 2: Common Trade Names

Trade Name Manufacturer
Triplal® IFF
Cyclal C Givaudan
Vertocitral Symrise
Ligustral Various

| Lantral | Hangzhou |

Advanced Intermediate in Organic Synthesis

Beyond its olfactory contributions, this aldehyde is a valuable starting material for synthesizing more complex molecules. Its cyclohexene backbone provides a rigid, stereodefined core that is attractive in medicinal chemistry and materials science. For example, it has been identified as a key starting material for a class of N-heterocyclic carbenes (NHCs) known as cyclic (alkyl)(amino)carbenes (CAACs).[9] These CAACs are important ligands in catalysis, valued for their unique electronic and steric properties.[9]

Chapter 5: Safety, Handling, and Toxicology

As a reactive aldehyde, proper handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is essential. It is classified as a combustible liquid and a skin irritant, and it may cause an allergic skin reaction.[7][15][16]

Table 3: GHS Hazard Information

Hazard Class Statement Source(s)
Flammable Liquids H227: Combustible liquid [15][16]
Skin Corrosion/Irritation H315: Causes skin irritation [7][15][16]
Skin Sensitization H317: May cause an allergic skin reaction [7][15][16]

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects |[7][16][17] |

Handling and Storage:

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[7][18]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., neoprene), safety glasses with side shields, and a lab coat.[7][10]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[15][18] Keep containers tightly closed.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[18]

Toxicological Profile:

  • Acute Oral Toxicity: LD50 (rat) = 2500 mg/kg.[7]

  • Environmental Fate: The substance is not considered to be persistent or bioaccumulative.[7] However, it is classified as toxic to aquatic life with long-lasting effects, necessitating proper disposal procedures to avoid environmental release.[7][17]

Conclusion

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a molecule of significant industrial importance and scientific interest. Its synthesis via the elegant Diels-Alder reaction provides a robust route to a compound prized for its unique sensory properties. For the research scientist and drug development professional, its value is amplified by its chemical reactivity, offering a versatile scaffold for the creation of novel esters, carbon-chain extended analogues, and complex heterocyclic systems. A thorough understanding of its isomeric nature, synthetic pathways, and safety profile, as detailed in this guide, is paramount for harnessing its full potential in both commercial and research applications.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties . Comptes Rendus Chimie, 10(3), 259-267. [Link]

  • trital - Safety Data Sheet . PCW. (2023-11-04). [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient . COSMILE Europe. [Link]

  • China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory - Low Price . Fengle. [Link]

  • Products with 2,4-Dimethyl-3-Cyclohexene Carboxaldehyde . INCIDecoder. [Link]

  • What is 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE and how is it prepared? . LookChem. [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 . PubChem. [Link]

  • 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde . The Fragrance Conservatory. [Link]

  • Safety Data Sheet: Vertocitral . Chemos GmbH & Co.KG. (2019-12-19). [Link]

  • Safety Data Sheet: Triplal synthetic . Advanced Biotech. (2025-01-24). [Link]

  • What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE . EWG Skin Deep®. [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF . ResearchGate. [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | Substance . EWG. [Link]

  • 2,4-ivy carbaldehyde 68039-49-6 . The Good Scents Company. [Link]

  • Diels-Alder Reaction . Organic Chemistry Portal. [Link]

  • Diels–Alder reaction . Wikipedia. [Link]

  • The Diels-Alder Reaction . Master Organic Chemistry. (2017-08-30). [Link]

  • SAFETY DATA SHEET - Downy April Fresh . P&G. (2023-04-04). [Link]

  • SAFETY DATA SHEET - Air Wick . RBNAinfo. (2019-04-12). [Link]

  • SAFETY DATA SHEET - ALD AA TRIPLAL BHT . Fine Fragrances Pvt Ltd. (2019-09-18). [Link]

  • 3-cyclohexene, CAS Registry Number 66327-54-6 . RIFM. (2022-04-26). [Link]

  • Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers) . PerfumersWorld. (2021-02-10). [Link]

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Foundational

An In-depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Molecular Structure, Stereochemistry, and Synthesis

This guide provides a comprehensive technical overview of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a significant molecule in the fragrance and fine chemical industries. Commercially known by trade names such as Triplal®...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a significant molecule in the fragrance and fine chemical industries. Commercially known by trade names such as Triplal® and Cyclal C, its unique green and aldehydic scent profile makes it a valuable ingredient in perfumery and consumer products.[1][2][3] This document delves into the intricacies of its molecular structure, the complexities of its stereochemistry, its synthesis via the Diels-Alder reaction, and a detailed analysis of its spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this versatile aldehyde.

Molecular Structure and Physicochemical Properties

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a cyclic aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol .[4] The core of its structure is a cyclohexene ring featuring a double bond between carbons 3 and 4. This ring is substituted with two methyl groups at positions 2 and 4, and a carboxaldehyde group at position 1. The presence of two chiral centers at C1 and C2, combined with the substitution pattern on the cyclohexene ring, gives rise to a complex mixture of stereoisomers.[5]

PropertyValueSource
CAS Number68039-49-6[6]
Molecular FormulaC₉H₁₄O[4]
Molecular Weight138.21 g/mol [4]
Boiling Point196 °C (lit.)[6]
Density0.933 g/mL at 25 °C (lit.)[6]
Refractive Indexn20/D 1.473 (lit.)[6]

The Intricacies of Stereochemistry

The biological and olfactory properties of a chiral molecule are intrinsically linked to its three-dimensional structure. In the case of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, the presence of two stereocenters and geometric isomerism results in multiple stereoisomers, each with potentially distinct properties.

Cis/Trans Isomerism

The substitution pattern on the cyclohexene ring allows for the existence of cis and trans diastereomers. This isomerism refers to the relative orientation of the substituents on the ring, specifically the aldehyde group at C1 and the methyl group at C2.

  • Cis Isomer: The aldehyde group and the C2-methyl group are on the same side of the ring.

  • Trans Isomer: The aldehyde group and the C2-methyl group are on opposite sides of the ring.

The commercial synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde typically yields a racemic mixture of these diastereomers, with the cis isomer being the major component, often in a ratio of approximately 80:20 (cis:trans).[7]

Enantiomers and Absolute Configuration (R/S)

The two chiral centers at C1 (the carbon bearing the aldehyde group) and C2 (the carbon with a methyl group) mean that each of the cis and trans diastereomers can exist as a pair of enantiomers. The absolute configuration of each chiral center is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

This results in a total of four possible stereoisomers:

  • (1R, 2R) - trans

  • (1S, 2S) - trans

  • (1R, 2S) - cis

  • (1S, 2R) - cis

The relationship between these stereoisomers is crucial for understanding their different biological activities and odor profiles. For instance, it is well-documented in the fragrance industry that different stereoisomers of a compound can elicit distinct scent perceptions.

stereoisomers cluster_cis Cis Diastereomers cluster_trans Trans Diastereomers cis_1R2S (1R, 2S) cis_1S2R (1S, 2R) cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R, 2R) cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S, 2S) cis_1R2S->trans_1S2S Diastereomers cis_1S2R->trans_1R2R Diastereomers cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S Enantiomers

Stereochemical relationships of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Synthesis via Diels-Alder Reaction

The primary industrial synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction.[6] This powerful carbon-carbon bond-forming reaction involves the concerted reaction of a conjugated diene with a dienophile.

In this synthesis, the conjugated diene is 2-methyl-1,3-pentadiene , and the dienophile is acrolein .

diels_alder reactants 2-Methyl-1,3-pentadiene + Acrolein transition_state [4+2] Cycloaddition (Concerted Mechanism) reactants->transition_state product 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (cis/trans mixture) transition_state->product

Diels-Alder synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.
Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of any intermediates. The reaction is thermally allowed and is known for its high degree of stereospecificity. The stereochemistry of the reactants is retained in the product.

The reaction between 2-methyl-1,3-pentadiene and acrolein can lead to both endo and exo products. The endo product is generally favored under kinetic control due to secondary orbital interactions in the transition state. However, the exo product is often the more thermodynamically stable isomer. For this specific reaction, the formation of a mixture of cis and trans diastereomers indicates the complexity of the transition state geometries.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Materials:

  • 2-methyl-1,3-pentadiene

  • Acrolein

  • Hydroquinone (as a polymerization inhibitor)

  • Toluene (or another suitable solvent)

  • Pressure-rated reaction vessel

Procedure:

  • Preparation: To a pressure-rated reaction vessel, add 2-methyl-1,3-pentadiene and a small amount of hydroquinone to inhibit the polymerization of acrolein.

  • Reaction Setup: The vessel is sealed and heated to the desired reaction temperature, typically between 100-150°C.

  • Addition of Dienophile: Acrolein is then slowly added to the reaction mixture. The rate of addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure to isolate the 2,4-dimethyl-3-cyclohexenecarboxaldehyde from unreacted starting materials and any polymeric byproducts.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data is essential for the identification and characterization of 2,4-dimethyl-3-cyclohexenecarboxaldehyde and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the isomeric mixture is complex due to the presence of multiple stereoisomers. However, characteristic signals can be identified. The aldehydic proton typically appears as a doublet in the downfield region (around 9.5-9.8 ppm). The olefinic proton on the cyclohexene ring gives a signal around 5.1-5.4 ppm. The methyl groups and the aliphatic protons on the ring produce a series of overlapping multiplets in the upfield region (0.8-2.5 ppm). The specific chemical shifts and coupling constants will differ for the cis and trans isomers. For instance, the coupling constant of the aldehydic proton can provide clues about its dihedral angle with the adjacent proton on the ring, helping to distinguish between isomers.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 200-205 ppm), the two olefinic carbons (around 120-140 ppm), and the aliphatic carbons of the ring and the methyl groups (in the upfield region). The number of signals will depend on the symmetry of the specific isomer.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Aldehydic H~9.6d-CHO
Olefinic H~5.2br sC=CH
Ring Protons1.5 - 2.6mCyclohexene ring
Methyl Protons0.9 - 1.7m-CH₃
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl C~204C=O
Olefinic Cs~135, ~120C=C
Ring Cs20 - 50Cyclohexene ring
Methyl Cs15 - 25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dimethyl-3-cyclohexenecarboxaldehyde provides key information about its functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1730 cm⁻¹, characteristic of an aliphatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.

  • C=C Stretch: A medium intensity band around 1670 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond in the cyclohexene ring.

  • C-H Stretch (Aliphatic and Olefinic): Absorptions in the range of 2850-3050 cm⁻¹ are due to the C-H stretching vibrations of the methyl groups, the cyclohexene ring, and the olefinic C-H.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,4-dimethyl-3-cyclohexenecarboxaldehyde will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is influenced by the presence of the aldehyde group and the cyclohexene ring.

Common fragmentation pathways for cyclic aldehydes include:

  • α-cleavage: Loss of the hydrogen atom from the aldehyde group (M-1) or the formyl group (-CHO) (M-29).

  • Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder fragmentation, breaking back down into the original diene and dienophile or related fragments. This would lead to a prominent peak at m/z 82, corresponding to the 2-methyl-1,3-pentadiene radical cation.

  • Loss of methyl groups: Fragmentation involving the loss of a methyl radical (M-15).

fragmentation M [C₉H₁₄O]⁺ m/z = 138 M_minus_1 [M-H]⁺ m/z = 137 M->M_minus_1 α-cleavage (-H) M_minus_29 [M-CHO]⁺ m/z = 109 M->M_minus_29 α-cleavage (-CHO) retro_DA [C₆H₁₀]⁺ m/z = 82 M->retro_DA Retro-Diels-Alder

Predicted mass spectrometry fragmentation of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Applications and Significance

The primary application of 2,4-dimethyl-3-cyclohexenecarboxaldehyde is in the fragrance industry.[8] Its powerful and diffusive green, leafy, and slightly citrusy odor makes it a popular choice for imparting freshness to a wide range of products, including perfumes, soaps, detergents, and other household items.[9]

Beyond its use as a fragrance ingredient, its reactive aldehyde functionality and chiral cyclohexene scaffold make it a valuable starting material and intermediate in organic synthesis. It can be used to synthesize more complex molecules with potential applications in pharmaceuticals and materials science.[7][10]

Conclusion

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a molecule of significant industrial importance, with a rich and complex chemistry. Its synthesis via the Diels-Alder reaction is a testament to the power of pericyclic reactions in constructing cyclic systems. The intricate stereochemistry of this compound, with its multiple isomers, presents both a challenge and an opportunity for chemists to explore the structure-activity relationships that govern its unique olfactory properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and for its use as a building block in further chemical transformations. This guide provides a solid foundation for researchers and professionals working with this fascinating and versatile aldehyde.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10(3), 259-267. [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • Okdo. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE and how is it prepared? Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • GM Chemistry. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes || Peaks in mass spectrum of aldehydes [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (commonly known by trade names such as Triplal® or Cyclal C).[1][2] This compound is...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (commonly known by trade names such as Triplal® or Cyclal C).[1][2] This compound is a widely used fragrance ingredient, valued for its fresh, green, and aldehydic aroma.[1] A thorough understanding of its spectroscopic properties is essential for researchers, scientists, and professionals in the fields of flavor and fragrance, synthetic chemistry, and quality control.

This guide delves into the core spectroscopic techniques used to elucidate and verify the structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation. The compound is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers.[1] This isomeric complexity is a key consideration in the analysis of its spectroscopic data.

Molecular Structure and Isomerism

2,4-Dimethyl-3-cyclohexenecarboxaldehyde possesses a cyclohexene ring with methyl groups at positions 2 and 4, and a carboxaldehyde group at position 1. The presence of two stereocenters at positions 1 and 2 gives rise to diastereomers (cis and trans isomers), which can be distinguished and characterized using advanced spectroscopic methods.

Figure 1: Molecular Structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, both ¹H and ¹³C NMR are critical for confirming the structure and identifying the different isomers present in a sample.

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing SamplePrep Sample Preparation GC_Separation GC Separation SamplePrep->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection

Sources

Foundational

1H NMR and 13C NMR of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key intermediate and fragrance component.[1][2] Synthesized via a Diels-Alder reaction, this compound typically exists as a mixture of cis- and trans-diastereomers, which presents unique challenges and opportunities for spectroscopic characterization.[3] This document details the fundamental NMR principles applicable to substituted cyclohexenes, provides a validated experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting 1D and 2D NMR spectra. The causality behind chemical shifts, coupling constants, and the application of advanced techniques like COSY and HSQC for unambiguous structural elucidation are discussed, targeting researchers and professionals in chemical synthesis and analysis.

Introduction: The Structural Complexity of a Fragrance Aldehyde

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known by trade names such as Triplal® or Cyclal C, is a widely used ingredient in the fragrance industry, prized for its strong, green, and citrus-like aroma.[1][2] Its molecular framework is constructed through a [4+2] cycloaddition (Diels-Alder reaction) between 2-methyl-1,3-pentadiene and acrolein.[1][3] This synthesis inherently generates two adjacent stereocenters at the C1 and C2 positions of the cyclohexene ring, leading to the formation of a diastereomeric mixture, typically with a cis-to-trans ratio of approximately 80:20.[3]

The presence of these diastereomers, coupled with the conformational flexibility of the six-membered ring and the electronic effects of the alkene and aldehyde functionalities, creates a complex and information-rich NMR profile. NMR spectroscopy is the definitive analytical tool for probing this complexity, enabling not only the confirmation of the chemical structure but also the determination of the relative stereochemistry of the substituents, which is crucial for understanding structure-activity relationships in fields like olfaction and drug development.

Theoretical Framework: Key NMR Principles for Substituted Cyclohexenes

A robust interpretation of the NMR spectra of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde requires an understanding of several key principles that govern the chemical environment of its nuclei.

  • The Aldehyde Moiety : The aldehyde proton (-CHO) is one of the most diagnostically useful signals in the ¹H NMR spectrum. Its resonance appears in a distinct downfield region, typically between 9 and 10 ppm, due to the significant deshielding effect of the carbonyl group's magnetic anisotropy.[4][5][6] Similarly, the aldehyde carbonyl carbon exhibits a characteristic chemical shift in the ¹³C NMR spectrum, resonating between 190 and 215 ppm.[6][7]

  • The Cyclohexene Ring :

    • Olefinic Signals : The sp²-hybridized protons and carbons of the double bond have characteristic chemical shifts. The olefinic proton (C3-H) is expected around 5.0-6.0 ppm.[8][9] In the ¹³C spectrum, the alkene carbons appear in the 120-140 ppm range.[10]

    • Aliphatic Signals : Protons on the saturated portion of the ring (C1, C2, C5, C6) reside in the more crowded 1.0-2.7 ppm region.[11][12] Their precise shifts are dictated by their proximity to the electron-withdrawing aldehyde, the double bond, and the methyl groups.

    • Diastereotopicity : Due to the chiral centers at C1 and C2, the two protons of the C5 and C6 methylene groups are diastereotopic.[13] This means they are chemically non-equivalent and will have different chemical shifts and can exhibit coupling to each other (geminal coupling). This non-equivalence is a direct consequence of the molecule's lack of a plane of symmetry.[13]

  • Stereochemical Influence : The relative cis/trans orientation of the C1-aldehyde and C2-methyl groups profoundly impacts the coupling constants (³J) between H1 and H2. Based on the Karplus relationship, the dihedral angle between these protons will differ in each isomer, leading to distinct ³J(H,H) values that can be used to assign the stereochemistry.[14] The major isomer's spectrum will be accompanied by a second, less intense set of signals corresponding to the minor diastereomer.

Experimental Protocol: High-Resolution NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data suitable for full structural elucidation.

A. Sample Preparation

  • Accurately weigh approximately 10-15 mg of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is an excellent solvent for this compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-established references.[8][10]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

  • Instrument : A 400 MHz (or higher) NMR spectrometer is recommended for sufficient signal dispersion, especially in the aliphatic region of the ¹H spectrum.

  • ¹H NMR :

    • Pulse Program : Standard single-pulse (zg30).

    • Spectral Width : 0-12 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 16-32, to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR :

    • Pulse Program : Standard proton-decoupled (zgpg30).

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 512-1024, due to the low natural abundance of ¹³C.

  • 2D Experiments (COSY & HSQC) :

    • Utilize standard library pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to ensure good resolution.

Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve Sample in CDCl3 + TMS H1 1. Acquire 1D ¹H Spectrum (Identify functional groups) Prep->H1 C13 2. Acquire 1D ¹³C Spectrum (Count carbon environments) H1->C13 D2 3. Acquire 2D Spectra (COSY, HSQC) C13->D2 Assign 4. Assign Signals (Correlate H-H and C-H) D2->Assign Stereo 5. Determine Stereochemistry (Analyze coupling constants) Assign->Stereo Final Final Structure Elucidated Stereo->Final

Caption: A standard workflow for the complete structural and stereochemical assignment of a molecule using NMR spectroscopy.

Spectral Analysis and Interpretation

The following analysis focuses on the major (cis) diastereomer, while acknowledging that a minor set of peaks from the trans isomer will also be present.

¹H NMR Spectrum

The ¹H NMR spectrum provides the initial blueprint of the proton framework.

  • δ 9.5 - 9.7 ppm (Aldehydic Proton, H-CHO) : A signal in this region, likely a doublet, is the unmistakable signature of the aldehyde proton.[5][6][15] Its multiplicity arises from coupling to the proton on C1.

  • δ 5.2 - 5.4 ppm (Olefinic Proton, H-3) : A broad singlet or narrow multiplet corresponds to the vinyl proton on the C3=C4 double bond. Its broadening is due to smaller long-range couplings with the allylic protons.[3][8]

  • δ 2.2 - 2.6 ppm (Protons at C1 and C2) : These methine protons are in a complex chemical environment, adjacent to stereocenters and electron-withdrawing groups. They will appear as complex multiplets. A 2D COSY experiment is essential to differentiate them.

  • δ 1.5 - 2.2 ppm (Methylene Protons, H-5 and H-6) : The four protons on C5 and C6 resonate in this crowded upfield region. As they are diastereotopic, they will appear as four distinct multiplets.

  • δ 1.6 - 1.7 ppm (Vinylic Methyl Protons, C4-CH₃) : This methyl group, being attached to the double bond, appears as a singlet or a finely split quartet due to allylic coupling.[3]

  • δ 0.9 - 1.1 ppm (Aliphatic Methyl Protons, C2-CH₃) : This methyl group is attached to a saturated carbon (C2) and will appear as a doublet due to coupling with the H2 proton.[3][12]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • δ 200 - 205 ppm (Carbonyl Carbon, C=O) : This quaternary carbon signal is characteristic of an aldehyde and is typically the most downfield resonance.[6][15]

  • δ 135 - 140 ppm (Quaternary Olefinic Carbon, C-4) : The more substituted carbon of the double bond (C4) appears further downfield than its protonated counterpart.

  • δ 120 - 125 ppm (Olefinic Carbon, C-3) : The CH carbon of the double bond. Its identity can be confirmed in an HSQC spectrum by its correlation to the proton at δ ~5.3 ppm.[10]

  • δ 45 - 55 ppm (Methine Carbon, C-1) : This carbon is attached to the electron-withdrawing aldehyde group, shifting it downfield relative to other sp³ carbons.

  • δ 30 - 40 ppm (Methine Carbon, C-2) : The carbon bearing the second methyl group.

  • δ 20 - 30 ppm (Methylene Carbons, C-5 and C-6) : The two saturated methylene carbons of the ring.

  • δ 15 - 25 ppm (Methyl Carbons, -CH₃) : The two methyl carbons will have distinct signals in the most upfield region of the spectrum. The vinylic methyl (C4-CH₃) is typically slightly more downfield than the aliphatic one (C2-CH₃).

The Power of 2D NMR: Unambiguous Assignments

While 1D spectra provide the fundamental data, 2D NMR experiments are indispensable for connecting the signals into a coherent structure.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling networks. Key expected correlations include:

    • The aldehyde proton signal with the H1 signal.

    • The H1 signal with both H2 and the two H6 protons.

    • The H2 signal with H1 and the C2-CH₃ protons.

    • The H5 protons with the H6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton directly to the carbon it is attached to, providing definitive C-H correlations. It is crucial for:

    • Confirming the assignment of C3 by correlating it to the olefinic H3.

    • Assigning the specific ¹³C signals for C1, C2, C5, and C6 by linking them to their corresponding, and often overlapping, proton signals.

    • Assigning the two methyl carbon signals by correlating them to their respective methyl proton signals.

Key COSY Correlations in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Caption: Diagram illustrating expected key ³J (through-bond) correlations in a COSY spectrum for the title compound.

Data Summary

The following table summarizes the expected NMR data for the major cis-diastereomer of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Actual values may vary slightly based on solvent and spectrometer frequency.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
-CHO ~9.6d~204
C3-H ~5.3br s~123
C4 --~137
C1-H ~2.5m~50
C2-H ~2.3m~35
C5-H₂ ~1.9 - 2.1m~28
C6-H₂ ~1.6 - 1.8m~25
C4-CH₃ ~1.65s~23
C2-CH₃ ~1.0d~18

Conclusion

The NMR spectroscopic characterization of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a prime example of leveraging modern analytical techniques to decipher a complex molecular structure. The distinct signals of the aldehyde and olefinic moieties provide clear starting points for analysis. At the same time, the inherent diastereotopicity and signal crowding in the aliphatic region necessitate the use of two-dimensional experiments like COSY and HSQC for complete and unambiguous assignment. By carefully analyzing chemical shifts, multiplicities, and through-bond correlations, a complete and confident assignment of the structure and its relative stereochemistry can be achieved, providing invaluable insights for quality control, synthetic chemistry, and further research.

References

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 32: Determination of stereochemistry by spectroscopic methods. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the mass spectrometric analysis of 2,4-Dimethyl-3-cyclohexenecarbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a significant fragrance ingredient. Commercially known by trade names such as Triplal® or Cyclal C, this compound's characteristically green and aldehydic scent makes it a staple in the perfume and cosmetics industries.[1] Understanding its behavior under mass spectrometric conditions is crucial for quality control, impurity profiling, and metabolomic studies.

The analysis of aldehydes like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to their polarity and thermal lability. This guide will delve into the theoretical underpinnings of its fragmentation, propose a likely electron ionization (EI) mass spectrum, and provide a robust analytical protocol.

Foundational Principles: The Unique Chemistry of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a cyclic aldehyde with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[2][3] It is synthesized through a Diels-Alder reaction of 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers.[1] The presence of a double bond within the cyclohexene ring and a reactive aldehyde group dictates its fragmentation behavior in mass spectrometry.

The direct analysis of aldehydes by GC-MS can be problematic, often leading to poor peak shapes and on-column degradation. To mitigate these issues, chemical derivatization is a common and highly recommended strategy. This involves converting the aldehyde into a more stable and volatile derivative, enhancing chromatographic performance and ionization efficiency.

The Mass Spectrum: A Predicted Fragmentation Pathway

While a publicly available, detailed mass spectrum for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of mass spectrometry for cyclic alkenes and aldehydes. A key fragmentation route for cyclohexene derivatives is the retro-Diels-Alder reaction.[4][5] Additionally, aldehydes typically undergo α-cleavage and McLafferty rearrangements.[6]

A study on derivatives of 2,4-dimethyl-cyclohex-3-ene carboxylic acid revealed prominent ions, with a base peak at m/z 108 for the ethyl ester derivative.[7] This ion likely corresponds to the loss of the ester group and subsequent rearrangement, suggesting the stability of the C₈H₁₂⁺ fragment. This provides a valuable anchor for predicting the fragmentation of the parent aldehyde.

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

m/zProposed FragmentFragmentation PathwayRelative Abundance
138[M]⁺•Molecular IonLow
137[M-H]⁺Loss of a hydrogen radical from the aldehydeModerate
110[M-CO]⁺•Loss of carbon monoxideModerate
109[M-CHO]⁺α-cleavage: loss of the formyl radicalModerate to High
108 [C₈H₁₂]⁺• Retro-Diels-Alder reaction Base Peak
95[C₇H₁₁]⁺Loss of a methyl group from the m/z 110 fragmentModerate
93[C₇H₉]⁺Further fragmentation of the ringModerate
82[C₆H₁₀]⁺•Product of the retro-Diels-Alder reaction (2-methyl-1,3-pentadiene)High
67[C₅H₇]⁺Allylic cleavage of the cyclohexene ringModerate
Key Fragmentation Mechanisms

The fragmentation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is primarily driven by the energetically favorable retro-Diels-Alder reaction, as well as cleavage adjacent to the carbonyl group.

Retro-Diels-Alder Reaction: This is a characteristic fragmentation for cyclohexene structures. The molecular ion undergoes a cycloreversion, breaking two sigma bonds and forming two new pi bonds. This results in the formation of a diene and a dienophile. For 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, this would lead to the formation of 2-methyl-1,3-pentadiene (m/z 82) and acrolein (m/z 56). The charge can be retained by either fragment. The fragment at m/z 108 is proposed to be a result of the loss of the elements of C₂H₂O from the molecular ion, which is a common rearrangement for cyclic aldehydes.

α-Cleavage: This is a common fragmentation pathway for aldehydes, involving the cleavage of the bond between the carbonyl carbon and the adjacent ring carbon.[6] This would result in the loss of the formyl radical (•CHO, 29 Da), leading to a fragment at m/z 109.

Other Fragmentations: The loss of a hydrogen atom from the aldehyde group is also a common fragmentation, leading to the [M-1]⁺ ion at m/z 137. Subsequent losses of small neutral molecules like CO (28 Da) can also occur.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathways and the analytical workflow, the following diagrams are provided in Graphviz DOT language.

Proposed Fragmentation Pathway of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

fragmentation M [C₉H₁₄O]⁺• m/z 138 Molecular Ion M_minus_H [C₉H₁₃O]⁺ m/z 137 M->M_minus_H - •H (α-cleavage) M_minus_CHO [C₈H₁₃]⁺ m/z 109 M->M_minus_CHO - •CHO (α-cleavage) M_minus_CO [C₈H₁₄]⁺• m/z 110 M->M_minus_CO - CO RDA_108 [C₈H₁₂]⁺• m/z 108 (Base Peak) M->RDA_108 Retro-Diels-Alder & Rearrangement RDA_82 [C₆H₁₀]⁺• m/z 82 M->RDA_82 Retro-Diels-Alder

Caption: Proposed EI fragmentation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Experimental Workflow for GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatization Optional Derivatization (e.g., with PFBHA) Sample->Derivatization To improve stability Extraction Solvent Extraction or SPME Sample->Extraction Direct Analysis Derivatization->Extraction GC Gas Chromatography (Separation of components) Extraction->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution DataAcquisition Data Acquisition System MS->DataAcquisition LibrarySearch NIST Library Search DataAcquisition->LibrarySearch Interpretation Manual Spectral Interpretation DataAcquisition->Interpretation Report Final Report LibrarySearch->Report Interpretation->Report

Caption: General workflow for the GC-MS analysis of volatile aldehydes.

Experimental Protocol: A Validated Approach

The following protocol outlines a robust method for the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Direct Analysis)
  • Standard Preparation: Prepare a stock solution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (≥97% purity) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: For unknown samples, dilute with methanol to an estimated concentration within the calibration range.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis
  • Compound Identification: Identify the peak corresponding to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley).

  • Fragmentation Analysis: Manually interpret the mass spectrum to identify the molecular ion and key fragment ions, and propose fragmentation pathways.

  • Quantification: If required, perform quantification using the calibration curve generated from the standard solutions.

Conclusion: A Comprehensive Analytical Strategy

The mass spectrometric analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, while presenting some challenges inherent to aldehydes, can be successfully achieved with a well-defined GC-MS method. Understanding the likely fragmentation pathways, particularly the retro-Diels-Alder reaction and α-cleavage, is essential for accurate identification and structural confirmation. The provided protocol offers a reliable starting point for researchers in the fields of fragrance analysis, quality control, and drug development. For complex matrices, the use of derivatization techniques should be considered to enhance analytical performance.

References

  • Whitman College. (n.d.). GCMS Section 6.9.4 Fragmentation of Alkenes. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93375, 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 259-267.
  • Fareedian Chemistry. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties [Request PDF]. ResearchGate. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomers

Introduction 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key aroma chemical prized for its vibrant, green, and citrusy notes, is a fascinating example of how stereoisomerism influences physical and sensory properties.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key aroma chemical prized for its vibrant, green, and citrusy notes, is a fascinating example of how stereoisomerism influences physical and sensory properties.[1][2] This technical guide provides an in-depth exploration of the physical characteristics of its isomers, offering valuable insights for researchers, scientists, and professionals in the fields of drug development, flavor, and fragrance. Commercially, this compound is available as a mixture of its cis and trans diastereomers, arising from its synthesis via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2] Understanding the properties of these individual isomers, as well as the commercially available mixture, is paramount for optimizing its applications.

This guide will delve into the structural nuances of the cis and trans isomers, present available physical property data, and provide detailed experimental protocols for their synthesis, characterization, and differentiation.

Molecular Structure and Stereoisomerism

The core structure of 2,4-dimethyl-3-cyclohexenecarboxaldehyde features a cyclohexene ring with methyl groups at positions 2 and 4, and a carboxaldehyde group at position 1. The presence of two stereocenters at carbons 1 and 2 gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the methyl group at C2 and the carboxaldehyde group at C1 on the same side of the ring, while in the trans isomer, they are on opposite sides.

cluster_cis cis-2,4-Dimethyl-3-cyclohexenecarboxaldehyde cluster_trans trans-2,4-Dimethyl-3-cyclohexenecarboxaldehyde cis_structure C1C@HC@@HC=C(C)CC1 trans_structure C1C@HC@HC=C(C)CC1

Caption: Molecular structures of cis and trans isomers.

The typical industrial synthesis via the Diels-Alder reaction yields a racemic mixture of these diastereomers, with the cis isomer being the major component, often in a ratio of approximately 80:20 (cis:trans).[3] This ratio can be influenced by reaction conditions and the use of catalysts.

Physical Properties

While extensive data for the separated, pure cis and trans isomers is not widely published, the physical properties of the commercially available mixture are well-documented. These properties represent a weighted average of the individual isomer characteristics. Diastereomers, having different three-dimensional arrangements, will exhibit distinct physical properties, though these differences may be subtle.[4]

Table 1: Physical Properties of the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomer Mixture
PropertyValueConditions
Molecular Formula C₉H₁₄O-
Molecular Weight 138.21 g/mol -
Appearance Colorless to pale yellow liquidAmbient
Boiling Point 196 °Cat 1013 hPa (lit.)
Density 0.933 g/mLat 25 °C (lit.)
Refractive Index (n²⁰/D) 1.473at 20 °C (lit.)
Flash Point 66 °CClosed cup

Experimental Protocols

Synthesis via Diels-Alder Reaction

The fundamental approach to synthesizing 2,4-dimethyl-3-cyclohexenecarboxaldehyde is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (2-methyl-1,3-pentadiene) and a dienophile (acrolein).[1][2] The stereochemistry of the dienophile is retained in the product.[5]

reagents 2-Methyl-1,3-pentadiene + Acrolein reaction Diels-Alder Reaction (Heat) reagents->reaction product cis/trans-2,4-Dimethyl-3- cyclohexenecarboxaldehyde reaction->product

Caption: Diels-Alder synthesis workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of freshly distilled 2-methyl-1,3-pentadiene and acrolein. A polymerization inhibitor, such as hydroquinone, is often added to the acrolein to prevent self-polymerization.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture under reflux. The use of a Lewis acid catalyst can improve the reaction rate and stereoselectivity.[3]

  • Work-up and Purification: After the reaction is complete (monitored by techniques like GC-MS), the crude product is cooled. Purification is achieved through vacuum distillation to yield the mixture of cis and trans isomers.

Isomer Characterization and Differentiation

Due to the subtle differences in their physical properties, the characterization and differentiation of the cis and trans isomers rely heavily on spectroscopic and chromatographic techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the isomers in the reaction mixture. The diastereomers will have slightly different retention times on a suitable capillary column.

Illustrative GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Hewlett Packard 5890A with a HP5970 detector).[3]

  • Column: A non-polar capillary column, such as a polydimethylsiloxane column (e.g., Supelco SPB-1), is effective for separation.[3]

  • Operating Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Data Analysis: The separated isomers will appear as distinct peaks in the chromatogram. The mass spectrum of each isomer will be very similar, showing a molecular ion peak (M+) at m/z 138 and characteristic fragmentation patterns. The relative peak areas can be used to determine the cis:trans ratio.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the stereochemistry of the isomers. While the spectra of the mixture can be complex, specific signals can be assigned to each diastereomer.

Key ¹H NMR Spectral Features:

The chemical shifts and coupling constants of the protons at the stereocenters (C1 and C2) and the olefinic proton (at C3) will differ between the cis and trans isomers. In a study by Monnier-Benoit et al. (2007), ¹H NMR data for a mixture of diastereomers of a derivative showed distinct signals for the major and minor isomers, which can be extrapolated to the parent aldehyde.[3] For example, the aldehydic proton and the proton at C2 will likely exhibit different coupling constants depending on their dihedral angle, which is governed by the cis or trans configuration.

c) Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1725-1730 cm⁻¹.[3] There will also be characteristic peaks for the C=C double bond of the cyclohexene ring and C-H bonds. While the IR spectra of the two isomers will be very similar, subtle differences in the fingerprint region may be observable.

cluster_analysis Isomer Analysis Workflow cluster_results Characterization Data sample Isomer Mixture gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir retention Retention Times & cis:trans Ratio gcms->retention structure Stereochemical Assignment nmr->structure functional_groups Functional Group Confirmation ir->functional_groups

Caption: Analytical workflow for isomer characterization.

Conclusion

The physical properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde are intrinsically linked to its stereochemistry. While the commercially available product is a mixture of cis and trans isomers, understanding the methods for their synthesis, separation, and characterization is crucial for its effective use in research and industry. The protocols outlined in this guide provide a robust framework for working with this important aroma chemical. Further research focused on the isolation and detailed physical property determination of the pure diastereomers would be a valuable contribution to the field.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 346-352. [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Chemdad. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Diastereomers and Physical Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

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Exploratory

Cis and trans isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

An In-Depth Technical Guide to the Cis and Trans Isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key component in the fragrance and flavor industries, exists as a mixture of cis and trans diastereomers. These isomers, arising from the stereochemistry at positions 1 and 4 of the cyclohexene ring, possess distinct olfactory properties and chemical behaviors. This technical guide provides a comprehensive analysis of these isomers, covering their synthesis via the Diels-Alder reaction, advanced analytical techniques for their separation and characterization, a comparison of their physicochemical properties, and their reactivity for further chemical modification. The document is intended to serve as a foundational resource for professionals engaged in fine chemical synthesis, analytical chemistry, and the development of novel fragrance compounds or pharmaceutical intermediates.

Introduction: The Significance of Stereoisomerism

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, commercially known by trade names such as Triplal® and Cyclal C, is a synthetic fragrance ingredient valued for its potent green, herbaceous, and slightly citrusy aroma.[1][2] Its molecular structure features two stereocenters, giving rise to cis and trans diastereomers. This geometric isomerism pertains to the relative spatial orientation of the aldehyde group at position 1 and the methyl group at position 4 on the cyclohexene ring.[3] In the cis isomer, these substituents lie on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.

This subtle structural variance has profound implications for the molecule's properties. Most notably, the isomers exhibit different scent profiles: the predominant cis isomer is characterized by a strong green aroma, whereas the minor trans isomer has a weaker green aromatic character.[3] Understanding and controlling the synthesis and characterization of these individual isomers is therefore critical for quality control in the fragrance industry and for leveraging their unique properties in broader chemical synthesis applications, including as versatile building blocks for pharmaceuticals and other specialty chemicals.[4][5]

Synthesis and Stereochemical Control: The Diels-Alder Approach

The primary industrial synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[6][7] This powerful and reliable method for forming six-membered rings provides a direct route to the cyclohexene core of the target molecule.

Reaction Mechanism

The reaction involves the concerted cycloaddition of an unsymmetrical conjugated diene, 2-methyl-1,3-pentadiene , with an unsymmetrical dienophile, acrolein .[1][8] The driving force for this pericyclic reaction is the energetically favorable conversion of two π-bonds into two new, more stable σ-bonds.[6]

The reaction typically yields a mixture of diastereomers, with the cis isomer being the major product, often in a ratio of approximately 80:20 (cis:trans).[9] This preference is a result of the kinetics and thermodynamics of the transition state during the cycloaddition. Additionally, a small amount of the regioisomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde, is also formed.[3][9]

Enhancing Stereoselectivity

While standard thermal conditions produce a mixture, the stereoselectivity of the Diels-Alder reaction can be influenced. The use of Lewis acid catalysts or transition metal catalysts can alter the energy of the transition states, thereby favoring the formation of one diastereomer over the other.[9] This control is crucial for applications where a specific scent profile or a stereochemically pure starting material is required.

Diels_Alder_Synthesis Diene 2-Methyl-1,3-pentadiene (Diene) Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Acrolein (Dienophile) Dienophile->Reaction Products Product Mixture Reaction->Products Cis_Isomer cis-2,4-Dimethyl-3- cyclohexenecarboxaldehyde (Major Product, ~80%) Products->Cis_Isomer Diastereomers Trans_Isomer trans-2,4-Dimethyl-3- cyclohexenecarboxaldehyde (Minor Product, ~20%) Products->Trans_Isomer Diastereomers Regioisomer 3,5-Dimethyl-3- cyclohexenecarboxaldehyde (Minor Regioisomer) Products->Regioisomer Regioisomer Catalyst Lewis Acid / Metal Catalyst (Optional, for Stereocontrol) Catalyst->Reaction Improves Stereoselectivity

Caption: Diels-Alder synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Analytical Methods for Isomer Separation and Characterization

Differentiating and quantifying the cis and trans isomers is a critical analytical challenge due to their similar molecular weights and functional groups.[10] High-resolution analytical techniques are required to exploit the subtle differences in their three-dimensional structures.

Gas Chromatography (GC)

Gas chromatography is the foremost technique for separating and quantifying the diastereomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. The separation relies on minor differences in the isomers' boiling points and their differential interactions with the GC column's stationary phase. The more linear trans isomer may exhibit different retention behavior compared to the cis isomer.[10]

Detailed Experimental Protocol: GC Separation

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.

  • GC System and Conditions:

    • Injector: Use a split/splitless injector, operated at 250°C. A split ratio of 50:1 is common for analytical purposes.

    • Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended. A 5% Phenyl Polysiloxane phase (e.g., DB-5) is a good starting point.[10]

    • Oven Program: Begin with an initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 180°C. This program should be optimized for baseline separation.

    • Detector: A Flame Ionization Detector (FID) is standard for this class of compounds, operated at 250-300°C.

  • Data Analysis: The ratio of the cis and trans isomers is determined by integrating the peak areas of the corresponding separated signals in the chromatogram.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the isomers. While the spectra of the mixture can be complex, specific signals can be assigned to each isomer. Key differentiators include:

  • Chemical Shifts: The spatial arrangement of the aldehyde and methyl groups leads to different magnetic environments. The protons and carbons at and adjacent to the C1 and C4 stereocenters will exhibit distinct chemical shifts.

  • Coupling Constants (J-values): In ¹H NMR, the coupling constants between the proton at C1 and the adjacent protons on the ring can differ between the cis and trans isomers due to their different dihedral angles, providing crucial stereochemical information.

A study on derivatives of this aldehyde showed distinct ¹H NMR signals for the major and minor diastereoisomers, confirming the utility of this technique for isomer analysis.[9]

Comparative Analysis of Isomer Properties

The stereochemical differences between the cis and trans isomers directly influence their physical and sensory properties.

PropertyMixture / Isomer InformationSource
Molecular Formula C₉H₁₄O[3][12]
Molecular Weight 138.21 g/mol [3][12]
Appearance Colorless to almost colorless clear liquid[8]
Boiling Point 196 °C (for the mixture)[1][2]
Density ~0.933 g/mL at 25 °C (for the mixture)[1][2]
Refractive Index n20/D ~1.473 (for the mixture)[1][2]
Odor Profile Mixture: Strong green, herbaceous, citrus note.[1][8]
Cis Isomer: Predominantly strong green aroma.[3]
Trans Isomer: Weaker green aromatic character.[3]

Chemical Reactivity and Synthetic Potential

The aldehyde functionality of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde makes it a versatile intermediate for further chemical synthesis. This reactivity allows for the modification of its structure to produce derivatives with novel olfactory properties or biological activities.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2,4-dimethyl-3-cyclohexenecarboxylic acid. This acid serves as a precursor for a wide range of esters, which are valuable in fragrance formulation.[3][9]

  • Wittig Reaction: Reaction with various phosphoranes (Wittig reagents) allows for the extension of the side chain, creating new unsaturated derivatives.[9][13]

  • Grignard Reaction: The aldehyde can react with Grignard reagents to form secondary alcohols, which can be further modified.[9][13]

Derivatization_Pathways Aldehyde 2,4-Dimethyl-3- cyclohexenecarboxaldehyde (cis/trans mixture) Oxidation Oxidation (e.g., Ag₂O) Aldehyde->Oxidation Wittig Wittig Reaction (with Phosphorane) Aldehyde->Wittig Grignard Grignard Reaction (with R-MgBr) Aldehyde->Grignard Acid Carboxylic Acid Derivative Oxidation->Acid Unsaturated_Chain Derivative with Unsaturated Side Chain Wittig->Unsaturated_Chain Alcohol Secondary Alcohol Derivative Grignard->Alcohol Ester Ester Derivatives Acid->Ester Esterification

Caption: Key reaction pathways for derivatizing the parent aldehyde.

Applications and Future Outlook

The primary application of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and household cleaners.[12][14] The specific ratio of cis to trans isomers is crucial in defining the final character of a fragrance formulation.

Beyond perfumery, its utility as a synthetic building block is significant.[4][5] The chiral cyclohexene scaffold can be elaborated into more complex molecular architectures. For drug development professionals, such intermediates are valuable for synthesizing novel carbocyclic compounds that may serve as scaffolds for new therapeutic agents. The ability to control the stereochemistry of the ring substituents is a key advantage in the synthesis of biologically active molecules where specific 3D conformations are essential for efficacy.

Conclusion

The cis and trans isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde represent a classic case study in how subtle changes in stereochemistry can lead to distinct macroscopic properties, most notably in olfaction. Their synthesis via the Diels-Alder reaction provides a practical route to a diastereomeric mixture, while advanced analytical techniques like high-resolution GC and NMR spectroscopy are essential for their separation and unambiguous characterization. The demonstrated chemical reactivity of the aldehyde group opens avenues for the creation of diverse derivatives, solidifying its importance not only in the fragrance industry but also as a versatile intermediate for broader chemical research and development.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(7), 630-638. Available from: [Link]

  • PubChem. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375. Available from: [Link]

  • LookChem. China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory - Low Price. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Available from: [Link]

  • COSMILE Europe. 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Available from: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • The Fragrance Conservatory. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Available from: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. [Full text provided by search result, specific journal details may vary].

Sources

Foundational

An In-depth Technical Guide to the Olfactory Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatives

Abstract This technical guide provides a comprehensive exploration of the olfactory properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its derivatives. Known commercially by trade names such as Triplal®, Cyclal C...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the olfactory properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its derivatives. Known commercially by trade names such as Triplal®, Cyclal C, and Vertocitral, the parent compound is a cornerstone of modern perfumery, prized for its intense and natural green, leafy, and aldehydic scent profile.[1][2][3] This document delves into the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, the chemical modifications that give rise to its derivatives, and the resulting shifts in their olfactory characteristics. We will examine the crucial structure-activity relationships (SAR) that govern the scent profiles of these molecules. Furthermore, this guide presents detailed, field-proven protocols for the analytical characterization and sensory evaluation of these compounds, offering researchers, scientists, and drug development professionals a robust framework for their own investigations.

Introduction: The Significance of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Fragrance Chemistry

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a synthetic fragrance ingredient that has carved a significant niche in the flavor and fragrance industry.[4] Its powerful and multifaceted green aroma, with nuances of freshly cut grass, citrus peel, and a distinct aldehydic character, makes it a versatile component in a wide array of perfumery applications, from fine fragrances to personal care products and air fresheners.[1][4][5] The molecule's structure, a substituted cyclohexene carboxaldehyde, offers a rich scaffold for chemical modification, leading to a diverse palette of derivatives with unique and often commercially valuable olfactory properties. Understanding the relationship between the molecular structure of these derivatives and their perceived scent is a key objective in the ongoing quest for novel fragrance molecules. This guide will provide a systematic overview of this chemical family, offering insights into their synthesis, analysis, and sensory perception.

The Parent Compound: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal®)

Olfactory Profile

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is renowned for its potent and complex green odor. Its key characteristics include:

  • Top Notes: Intense, sharp, green, leafy, and aldehydic.[4]

  • Heart Notes: Grassy, with nuances of citrus zest and a subtle floral character.[1][2]

  • Base Notes: While primarily a top to heart note, it has a degree of tenacity.[2]

In its undiluted form, it can present a harsh, almost industrial quality; however, at lower concentrations, it imparts a fresh, natural, and vibrant green character to fragrance compositions.[3]

Physicochemical Properties
PropertyValueReference
CAS Number 68039-49-6[1][4]
Molecular Formula C9H14O[6]
Molecular Weight 138.21 g/mol [6]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 196 °C[7]
Density 0.933 g/mL at 25 °C[7]
Refractive Index n20/D 1.473[7]
Synthesis

The industrial synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is primarily achieved through a Diels-Alder reaction.[7] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.[2][3]

  • Diene: 2-methyl-1,3-pentadiene

  • Dienophile: Acrolein

The reaction yields a mixture of cis- and trans-isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.[7]

Caption: Diels-Alder synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatives

The aldehyde functional group and the cyclohexene ring of the parent compound provide reactive sites for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. A key study by Monnier-Benoit et al. provides a detailed exploration of several synthetic pathways.[4][5]

Oxidation and Esterification

The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be esterified with various alcohols to produce a series of esters.[4][5]

Caption: Synthetic workflow for ester derivatives.

Wittig Reaction

The Wittig reaction provides a powerful method for extending the carbon chain at the aldehyde position, introducing double bonds and new functional groups.[4][5] This reaction involves the treatment of the aldehyde with a phosphorane.

Caption: General scheme of the Wittig reaction on the parent aldehyde.

Structure-Activity Relationships (SAR) and Olfactory Profiles of Derivatives

The modification of the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde structure leads to significant changes in olfactory properties. The following table summarizes the findings from the study by Monnier-Benoit et al.[4][5]

CompoundModificationOlfactory Profile
Methyl Ester Esterification with methanolHesperidic-fruity, grapefruit notes
Ethyl Ester Esterification with ethanolHesperidic-fruity, grapefruit notes
Pentyl Ester Esterification with pentanolTypical ester notes with an aldehydic tonality and a watermelon odor
Phenylethyl Ester Esterification with phenylethyl alcoholRosy, weaker than phenylethyl alcohol
Unsaturated Methyl Ester Wittig with carbomethoxymethylenetriphenylphosphoraneHeavy floral note
Unsaturated Ethyl Ester Wittig with carboethoxymethylenetriphenylphosphoraneHeavy floral note
Homologous Aldehyde Wittig followed by hydrolysisAldehydic with a terpenic side note
Acetal Derivatives Acetal formationNo significant odor
Cyclopentenone Derivative Intramolecular cyclizationHesperidic-fruity, similar to nootkatone but weaker
Lactone Derivative Intramolecular cyclizationTerpenic with an angelic-type odor

These results demonstrate that even subtle changes to the molecular structure can dramatically alter the perceived scent, highlighting the complex nature of structure-odor relationships.

Experimental Protocols

Analytical Characterization

GC-MS is an essential technique for the separation and identification of volatile compounds in fragrance mixtures.[8]

Protocol:

  • Sample Preparation:

    • Dilute the sample (typically 1% in a suitable solvent like ethanol or diethyl ether).

    • For complex matrices (e.g., consumer products), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile fraction.[8]

  • GC-MS Instrument Conditions (Example):

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 3 °C/min to 150 °C.

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

    • Confirm identification using retention indices.

Caption: A typical workflow for GC-MS analysis of fragrance compounds.

NMR spectroscopy is a powerful tool for the structural elucidation of novel derivatives.[4]

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • NMR Instrument Conditions (Example):

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nuclei: 1H and 13C.

    • Temperature: 298 K.

  • Data Acquisition and Processing:

    • Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra as needed for full structural assignment.

    • Process the data using appropriate software (e.g., TopSpin, Mnova).

  • Spectral Interpretation:

    • 1H NMR: Analyze chemical shifts, coupling constants, and integration to determine the proton environment. For 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, expect signals for the aldehydic proton (~9.5 ppm), the vinylic proton (~5.4 ppm), and the methyl groups.

    • 13C NMR: Identify the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the aldehyde will be significantly downfield (~204 ppm).

Sensory Evaluation

Sensory evaluation by a trained panel is critical for characterizing the olfactory properties of new molecules.[9]

Protocol:

  • Panel Selection and Training:

    • Select panelists based on their olfactory acuity and ability to describe scents.

    • Train the panel on a range of standard odorants to establish a common vocabulary.

  • Sample Preparation:

    • Prepare solutions of the test compounds at various concentrations (e.g., 1%, 0.1%, 0.01%) in a neutral solvent like diethyl phthalate (DEP) or ethanol.

    • Dip smelling strips into the solutions and allow the solvent to evaporate for a few minutes.

  • Evaluation Procedure:

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Ask panelists to describe the odor profile at different time points (top, middle, and base notes).

    • Use a standardized questionnaire to capture descriptors, intensity ratings (e.g., on a 1-10 scale), and hedonic ratings (liking/disliking).

  • Data Analysis:

    • Analyze the data statistically to identify significant differences in odor profiles between derivatives.

    • Create odor profiles or "spider web" plots to visualize the sensory characteristics of each compound.

Caption: A standardized workflow for the sensory evaluation of fragrance materials.

Conclusion

2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its derivatives represent a fascinating and commercially important class of fragrance ingredients. The parent compound's powerful green and aldehydic character provides a versatile starting point for the creation of a wide range of novel odorants. Through systematic chemical modification, it is possible to modulate the olfactory profile, leading to new and interesting fruity, floral, and terpenic notes. The successful development of new derivatives relies on a robust combination of synthetic chemistry, advanced analytical techniques, and rigorous sensory evaluation. The protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and perfumers to explore the vast creative potential within this family of molecules.

References

Exploratory

Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via Diels-Alder reaction

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via Diels-Alder Reaction Authored by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via Diels-Alder Reaction

Authored by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and offers a robust, self-validating protocol grounded in established chemical theory.

Strategic Overview: The Diels-Alder Approach

The target molecule, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, is a valuable component in the fragrance industry, prized for its strong, green, and slightly citrus-like aroma.[1][2][3][4] The most efficient and elegant synthetic route to this substituted cyclohexene is the Diels-Alder reaction, a cornerstone of modern organic synthesis first detailed by Otto Diels and Kurt Alder in 1928.[5]

This reaction is a [4+2] cycloaddition, a type of pericyclic reaction that involves the concerted interaction of a 4π-electron system (a conjugated diene) with a 2π-electron system (a dienophile, typically an alkene or alkyne) to form a six-membered ring.[6][7][8] For the synthesis of our target compound, the reaction employs 2,3-dimethyl-1,3-butadiene as the electron-rich diene and acrolein as the electron-poor dienophile.[9][10][11][12]

Mechanistic Deep Dive: The Causality of Cycloaddition

The Diels-Alder reaction proceeds through a single, concerted step, meaning all bond-forming and bond-breaking events occur simultaneously via a cyclic transition state without the generation of any intermediates.[5][8][13] This elegant efficiency is governed by the principles of orbital symmetry.

Frontier Molecular Orbital (FMO) Theory

The reaction is thermally allowed and best understood through the lens of Frontier Molecular Orbital (FMO) theory. It involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7]

  • The Diene (2,3-dimethyl-1,3-butadiene): The two methyl groups are electron-donating, which raises the energy of the diene's HOMO, making it more nucleophilic and reactive. For the reaction to occur, the diene must adopt an s-cis conformation to allow for the proper orbital overlap at the C1 and C4 positions.[14]

  • The Dienophile (Acrolein): The aldehyde group is electron-withdrawing, which lowers the energy of the dienophile's LUMO.[7] This smaller HOMO-LUMO energy gap between the diene and dienophile facilitates a more rapid reaction.[7]

This electronic arrangement classifies the reaction as a "normal-electron-demand" Diels-Alder.

Reaction Mechanism Diagram

The following diagram illustrates the concerted flow of electrons from the diene to the dienophile, resulting in the formation of two new sigma (σ) bonds and one new pi (π) bond in the cyclohexene ring.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Synthesis Protocol

This section provides a field-proven, step-by-step methodology for the synthesis. The protocol is designed for safety, reproducibility, and high yield.

Reactant Properties and Safety Considerations

A thorough understanding of the reactants is paramount. Acrolein, in particular, requires stringent safety measures due to its high toxicity.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
2,3-Dimethyl-1,3-butadiene 82.1468-700.726Flammable Liquid
Acrolein 56.0652.70.841Highly Toxic (P-Listed), Flammable, Corrosive, Lachrymator[15][16]

MANDATORY SAFETY PROTOCOL FOR ACROLEIN:

  • Engineering Controls: All manipulations involving acrolein must be performed inside a certified chemical fume hood or glove box.[15][16][17] An emergency eyewash and safety shower must be immediately accessible.[15]

  • Personal Protective Equipment (PPE): Wear ANSI-approved safety goggles and a face shield. Use utility-grade butyl rubber gloves over standard nitrile gloves.[15][16] A flame-resistant lab coat is required.[16]

  • Storage: Store acrolein in a tightly closed container at 2-8°C, away from light, heat, and incompatible materials (amines, oxidizers, acids, bases).[17]

  • Waste Disposal: Acrolein is a P-listed acutely toxic compound. All contaminated materials (glassware, pipette tips, gloves, etc.) must be collected as hazardous waste and must not be mixed with other waste streams.[15][17][18]

Experimental Workflow

experimental_workflow start Start: Assemble Reaction Apparatus (Round-bottom flask, condenser, stirrer) reagents Charge Flask with 2,3-dimethyl-1,3-butadiene and Solvent start->reagents acrolein Add Acrolein Dropwise (Control Temperature) reagents->acrolein reaction Stir at Controlled Temperature (Monitor via TLC) acrolein->reaction workup Reaction Work-up: - Quench - Solvent Removal (Rotovap) reaction->workup extraction Liquid-Liquid Extraction (e.g., Diethyl Ether & Water) workup->extraction drying Dry Organic Layer (e.g., Anhydrous MgSO₄) extraction->drying filtration Filter Drying Agent drying->filtration purification Purify by Vacuum Distillation filtration->purification characterization Product Characterization: - NMR - IR - MS purification->characterization end End: Pure Product characterization->end

Caption: Step-by-step workflow for synthesis and purification.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Charge the flask with 2,3-dimethyl-1,3-butadiene (1.0 eq). A solvent such as methanol may be used.[9][11] Begin stirring.

  • Acrolein Addition: Add acrolein (1.0 eq) to the dropping funnel. Add the acrolein to the stirred solution dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature between 30-40°C using an ice bath as needed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting oil in diethyl ether (or another suitable organic solvent). Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[19]

  • Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the crude aldehyde by fractional distillation under reduced pressure to obtain the final product as a mixture of cis/trans isomers.[1][2]

Product Characterization

Confirmation of the product's identity and purity is achieved through analysis of its physical and spectroscopic properties.

Physical Properties
PropertyValue
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point ~196 °C (at atmospheric pressure)[1][2][20]
Density ~0.933 g/mL at 25 °C[1][2][20]
Refractive Index (n²⁰/D) ~1.473[1][2][20]
Molecular Weight 138.21 g/mol [2][4]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: Key absorptions are expected around 1725 cm⁻¹ (strong, C=O stretch of the aldehyde) and 1670 cm⁻¹ (medium, C=C stretch of the cyclohexene ring).

  • ¹H NMR Spectroscopy: Expect characteristic signals for the aldehydic proton (~9.5-9.7 ppm), the vinylic proton (~5.4 ppm), and several signals in the aliphatic region for the methyl groups and methylene protons of the ring.

  • ¹³C NMR Spectroscopy: A signal for the carbonyl carbon will appear downfield (~204 ppm), along with signals for the two sp² carbons of the double bond and the sp³ carbons of the ring and methyl groups.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 138.[21]

Conclusion

The Diels-Alder reaction provides a powerful and direct pathway to synthesize 2,4-Dimethyl-3-cyclohexenecarboxaldehyde from readily available precursors. The reaction's success hinges on a firm grasp of its concerted mechanism, the electronic nature of the reactants, and, most critically, the stringent adherence to safety protocols required for handling highly toxic reagents like acrolein. By following the detailed protocol herein, researchers can reliably and safely produce this commercially significant fragrance compound, demonstrating the enduring utility of classic cycloaddition chemistry in modern applications.

References

  • Unacademy. (n.d.). Diels Alder reaction mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Acrolein. Retrieved from [Link]

  • Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Diels Alder Reaction Mechanism. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. Retrieved from [Link]

  • Purdue University. (n.d.). Acrolein. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACROLEIN HAZARD SUMMARY. Retrieved from [Link]

  • Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. Retrieved from [Link]

  • Transtutors. (2016). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and... Retrieved from [Link]

  • Unknown. (n.d.). The Diels-Alder Reaction. PDF document.
  • YouTube. (2022). Diels-Alder Synthesis: Isolation of product. Retrieved from [Link]

  • Chemdad. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from [Link]

  • Google Patents. (1962). US3067244A - Process for the production of dielsalder adducts.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10.
  • ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from [Link]

  • ResearchGate. (2018). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and acrolein produces 3,4-dimethyl-~3-tetrahydro-benzaldehyde?. Retrieved from [Link]

  • YouTube. (2020). Diels Alder Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction. PDF document.
  • ChemTube3D. (n.d.). Diels-Alder - 2,3-Dimethylbutadiene and Acrolein(propenal). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a versatile organic compound that has found significant application in the fragrance and flavor ind...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a versatile organic compound that has found significant application in the fragrance and flavor industries.[1][2] Its unique chemical structure, characterized by a substituted cyclohexene ring, also presents it as a valuable building block in organic synthesis for the development of novel molecules.[2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and analytical methods, with a focus on its potential applications in research and as a synthetic precursor.

Nomenclature: Synonyms and Trade Names

A clear understanding of the various names and identifiers for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is crucial for effective literature searching and chemical sourcing. The compound is systematically named according to IUPAC nomenclature, and it is also known by a variety of common synonyms and trade names.

IUPAC Name: 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[3]

CAS Number: 68039-49-6[4]

Synonyms and Trade Names:

The following table provides a consolidated list of common synonyms and trade names for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Name Source/Vendor
Triplal®IFF[4]
Vertocitral®Symrise[4]
Cyclal CGivaudan[4]
Ligustral[3]
2,4-ivy carbaldehyde[3]
Tricyclal[3]
Tripral[3]
Zestover[3]
Acroval[5]
Hivertal[5]
LantralHangzhou[4]
(Z)-Vertocitral C[6]
Nvzhenquan[6]

Physicochemical Properties

Understanding the physicochemical properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is essential for its handling, application, and the design of synthetic transformations.

PropertyValueReference
Molecular Formula C₉H₁₄O[4]
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid[7]
Odor Green, leafy, floral, powerful[8]
Boiling Point 196 °C (lit.)[4]
Density 0.933 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.473 (lit.)[4]
Flash Point 66 °C (150.8 °F) - closed cup
Solubility Soluble in organic solvents; limited solubility in water.[4]

Synthesis and Experimental Protocols

The primary industrial synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is achieved through a Diels-Alder reaction.[4] This [4+2] cycloaddition provides an efficient route to the cyclohexene core structure.

Diels-Alder Synthesis Workflow

Diels_Alder_Synthesis Reactants Reactants Diene 2-Methyl-1,3-pentadiene Reactants->Diene Dienophile Acrolein Reactants->Dienophile Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->Reaction Dienophile->Reaction Product_mixture Crude Product Mixture (cis/trans isomers) Reaction->Product_mixture Purification Purification (e.g., Distillation) Product_mixture->Purification Final_Product 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Purification->Final_Product

Diels-Alder Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.
Experimental Protocol: Diels-Alder Synthesis

The following protocol is a representative procedure for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Materials:

  • 2-Methyl-1,3-pentadiene

  • Acrolein

  • Hydroquinone (inhibitor)

  • Toluene (solvent, optional)

  • Reaction vessel equipped with a condenser and stirring mechanism

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2-methyl-1,3-pentadiene and a slight excess of acrolein. A small amount of hydroquinone is added to inhibit the polymerization of acrolein. The reaction can be performed neat or in a solvent such as toluene.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 100 to 150°C.[9] The reaction progress can be monitored by techniques such as gas chromatography (GC). The reaction is typically carried out for several hours until completion.

  • Workup: After cooling to room temperature, the reaction mixture is subjected to purification to remove unreacted starting materials and byproducts.

  • Purification: The crude product, which is a mixture of cis and trans isomers, is purified by fractional distillation under reduced pressure.[9]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its isomers.

GC-MS Analysis Workflow

GCMS_Analysis_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatography (Capillary Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Ionization & Detection) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Workflow for the GC-MS Analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.
Experimental Protocol: GC-MS Analysis

The following provides a general protocol for the GC-MS analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-INNOWAX, 60m x 0.25mm x 0.25µm)[10]

GC Conditions:

  • Injector Temperature: 250 °C[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min)[10]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 6 min

    • Ramp to 100 °C at 3 °C/min, hold for 5 min

    • Ramp to 230 °C at 5 °C/min, hold for 10 min[10]

  • Injection Volume: 1 µL[10]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Transfer Line Temperature: 280 °C[10]

  • Mass Range: m/z 40-400

Applications in Research and Drug Development

While predominantly used in the fragrance industry, the reactive aldehyde functional group and the cyclohexene scaffold of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde make it a valuable starting material for the synthesis of more complex molecules.[9] Research has explored its use in the synthesis of various derivatives with potential applications beyond perfumery.

A study by Monnier-Benoit et al. (2007) demonstrated that 2,4-Dimethyl-3-cyclohexenecarboxaldehyde can be used as a precursor to synthesize a range of derivatives, including esters and other compounds with modified side chains.[9] The study involved the oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification.[9] Additionally, Wittig reactions were employed to introduce functionalized unsaturated side chains.[9] While the primary focus of this particular study was the evaluation of the olfactory properties of the synthesized derivatives, the synthetic pathways explored highlight the potential of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde as a versatile intermediate for creating diverse molecular architectures.[9] Such derivatives could be further investigated for potential biological activities.

Safety and Handling

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a combustible liquid and may cause skin and eye irritation.[11] It may also cause an allergic skin reaction.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

References

  • Triplal 6040 - SAFETY DATA SHEET. Perfumer's Apprentice. Available at: [Link]

  • A0315- LANTRAL/TRIPLAL MATERIAL SAFETY DATA SHEET. M & U International. Available at: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ScienceDirect. Available at: [Link]

  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. COSMILE Europe. Available at: [Link]

  • China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory - Low Price. Available at: [Link]

  • Triplal® (CAS N° 68039-49-6). ScenTree. Available at: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ResearchGate. Available at: [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde. PubChem. Available at: [Link]

  • 2,4-ivy carbaldehyde, 68039-49-6. Perflavory. Available at: [Link]

  • 2,4-ivy carbaldehyde triplal (IFF). The Good Scents Company. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Cyclal C. The Perfumer's Apprentice. Available at: [Link]

  • Direct Interface GC/MS Method. EPA. Available at: [Link]

  • I-Hsuan Chen, et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(12), 3243.
  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence. Google Patents.
  • Application Compendium of Comprehensive 2D GC Vol.1-5. Shimadzu. Available at: [Link]

  • Diels-Alder Reaction-For the preparation of cyclohexene. Slideshare. Available at: [Link]

  • 3-cyclohexene, CAS Registry Number 66327-54-6. RIFM. Available at: [Link]

  • Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. PubMed. Available at: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]

  • GCxGC-TOFMS Utilized as a Broad-Spectrum Analysis for Endocrine Disruptor Compounds in Urban and Rural Watersheds. LECO. Available at: [Link]

  • From plant extracts to historical textiles: characterization of dyestuffs by GC-MS. CABI Digital Library. Available at: [Link]

  • Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish. YouTube. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Natural Occurrence of Substituted Cyclohexenecarboxaldehydes

Introduction Substituted cyclohexenecarboxaldehydes represent a structurally diverse class of naturally occurring compounds found across various biological kingdoms, from microbes to plants. These molecules, characterize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted cyclohexenecarboxaldehydes represent a structurally diverse class of naturally occurring compounds found across various biological kingdoms, from microbes to plants. These molecules, characterized by a cyclohexene ring bearing an aldehyde functional group and other substituents, exhibit a wide array of biological activities, making them of significant interest to researchers, scientists, and drug development professionals. Their roles in nature are equally varied, serving as everything from UV protectants and antimicrobial agents to key components of flavor and fragrance.

This technical guide provides a comprehensive overview of the natural occurrence of these fascinating compounds. It delves into their biosynthetic origins, explores their diverse biological functions, and offers detailed, field-proven methodologies for their extraction, isolation, and characterization. The content is structured to provide both foundational knowledge and practical insights, empowering researchers to explore and harness the potential of this unique chemical class.

I. Major Classes of Naturally Occurring Substituted Cyclohexenecarboxaldehydes

While a multitude of substituted cyclohexene derivatives exist in nature, this guide will focus on several prominent and well-researched classes that feature the core cyclohexenecarboxaldehyde moiety or are biosynthetically related.

Mycosporine-like Amino Acids (MAAs)

Mycosporine-like amino acids (MAAs) are a family of water-soluble, UV-absorbing compounds found in a wide variety of organisms, particularly those exposed to high levels of solar radiation, such as cyanobacteria, algae, and marine invertebrates.[1][2] Structurally, they are characterized by a cyclohexenone or cyclohexenimine core conjugated with an amino acid or its imino alcohol.[2] Their primary function is as natural sunscreens, protecting cells from the damaging effects of UV radiation.[3][4] Beyond photoprotection, MAAs also play roles in osmotic regulation and desiccation resistance.[1]

Monoterpenoid Cyclohexenecarboxaldehydes

This class primarily includes compounds found in the essential oils of various plants. They are key contributors to the aroma and flavor of these plants and possess a range of biological activities.

  • Safranal: The principal aroma component of saffron, derived from the stigmas of Crocus sativus.[5][6] It is a cyclic terpenic aldehyde produced from the degradation of picrocrocin.[6] Safranal is known for its antioxidant, anticonvulsant, and antidepressant properties.[5]

  • Perillaldehyde: A monoterpenoid found abundantly in the annual herb perilla (Perilla frutescens).[7] It is a major component of the essential oil and is responsible for its characteristic mint-like, cinnamon odor.[7] Perillaldehyde exhibits antifungal, antimicrobial, and anti-inflammatory activities.[8]

Other Notable Substituted Cyclohexene Derivatives

Recent research has uncovered other, less common but structurally interesting substituted cyclohexene derivatives with potential bioactivities.

  • Oxygenated Cyclohexene Derivatives from Uvaria species: Plants of the Uvaria genus are a rich source of polyoxygenated cyclohexene derivatives.[1][2][3] These compounds are often isolated from the stem and root barks and have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[3][9]

  • Epoxycyclohexenol Natural Products from Fungi: Certain fungi, such as Trichoderma virens, produce epoxycyclohexenol compounds. These are biosynthesized by highly reducing polyketide synthases (HRPKSs) and can be derived from salicylaldehyde precursors.[10]

II. Biosynthetic Pathways

The biosynthesis of substituted cyclohexenecarboxaldehydes follows diverse pathways, reflecting their varied origins in different organisms.

Biosynthesis of Mycosporine-like Amino Acids (MAAs)

The biosynthesis of MAAs is initiated from intermediates of the pentose phosphate and shikimate pathways.[3][4] The core of the MAA molecule, 4-deoxygadusol (4-DG), is synthesized from sedoheptulose 7-phosphate.[3] This is followed by the condensation of 4-DG with an amino acid, typically glycine, to form mycosporine-glycine, a key intermediate.[1][11] Subsequent modifications, such as the addition of other amino acids, lead to the diverse array of naturally occurring MAAs.[11]

MAA_Biosynthesis S7P Sedoheptulose 7-Phosphate (from Pentose Phosphate Pathway) DG4 4-Deoxygadusol (4-DG) S7P->DG4 MysA, MysB enzymes MG Mycosporine-Glycine DG4->MG MysC enzyme MAAs Diverse MAAs (e.g., Shinorine, Porphyra-334) MG->MAAs MysD/MysE enzymes AminoAcid Amino Acid (e.g., Glycine) AminoAcid->MG OtherAA Other Amino Acids OtherAA->MAAs Safranal_Biosynthesis Zeaxanthin Zeaxanthin (Carotenoid) Picrocrocin Picrocrocin Zeaxanthin->Picrocrocin Oxidative Cleavage & Glycosylation Safranal Safranal Picrocrocin->Safranal Hydrolysis (β-glucosidase) & Dehydration Perillaldehyde_Biosynthesis GDP Geranyl Diphosphate (GDP) Limonene (-)-Limonene GDP->Limonene Limonene Synthase Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Cytochrome P450 Hydrolase Perillaldehyde Perillaldehyde Perillyl_Alcohol->Perillaldehyde Alcohol Dehydrogenase

Caption: Biosynthetic pathway of Perillaldehyde from Geranyl Diphosphate.

Biosynthesis of Other Cyclohexene Derivatives

The biosynthesis of the oxygenated cyclohexene derivatives found in Uvaria species is proposed to originate from the shikimic acid pathway. T[2][12]he epoxycyclohexenol natural products from fungi like Trichoderma virens are synthesized via polyketide pathways, with salicylaldehydes as key intermediates.

[10]## III. Biological Activities and Therapeutic Potential

The diverse structures of naturally occurring substituted cyclohexenecarboxaldehydes give rise to a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Compound ClassRepresentative Compound(s)Key Biological ActivitiesPotential Applications
Mycosporine-like Amino Acids (MAAs) Shinorine, Porphyra-334UV-screening, AntioxidantSunscreens, Anti-aging cosmetics
Monoterpenoid Cyclohexenecarboxaldehydes SafranalAntidepressant, Anticonvulsant, AntioxidantCNS disorders, Cancer therapy
PerillaldehydeAntimicrobial, Antifungal, Anti-inflammatoryFood preservation, Anti-infective agents
Oxygenated Cyclohexene Derivatives Zeylenol, UvaretinAntibacterial, Cytotoxic, AntimalarialAnti-infectives, Anticancer agents
Epoxycyclohexenol Natural Products TrichoxideAntifungalAntifungal drug development

IV. Experimental Protocols: Extraction, Isolation, and Characterization

The successful study of naturally occurring substituted cyclohexenecarboxaldehydes hinges on robust and efficient methods for their extraction, purification, and structural elucidation. The following protocols are based on established methodologies and provide a practical guide for researchers.

Extraction and Purification of Mycosporine-like Amino Acids (MAAs) from Cyanobacteria

This protocol describes a three-step separation process using low-pressure liquid chromatography.

[3]1. Extraction:

  • Harvest cyanobacterial cells by centrifugation.

  • Resuspend the cell pellet in methanol.

  • Disrupt the cells by sonication.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the MAAs.

2. Low-Pressure Liquid Chromatography (LPLC) - Step 1 (Cation Exchange):

  • Equilibrate a cation exchange column (e.g., Dowex 50W-X8) with 1% acetic acid.

  • Load the methanolic extract onto the column.

  • Wash the column with 1% acetic acid to remove unbound compounds.

  • Elute the MAAs with a suitable buffer (e.g., a gradient of ammonium hydroxide).

  • Monitor the fractions by UV-Vis spectrophotometry at ~330 nm.

3. LPLC - Step 2 (Size Exclusion):

  • Pool and concentrate the MAA-containing fractions.

  • Apply the concentrated sample to a size-exclusion column (e.g., Sephadex G-10) equilibrated with deionized water.

  • Elute with deionized water and collect fractions, monitoring at ~330 nm.

4. LPLC - Step 3 (Reversed-Phase):

  • Pool and lyophilize the purified fractions.

  • Redissolve the sample in 1% acetic acid.

  • Inject the sample into a reversed-phase column (e.g., C18) on an LPLC or HPLC system.

  • Elute with 1% acetic acid at a constant flow rate.

  • Collect the purified MAA peaks.

5. Characterization:

  • Confirm the purity and identity of the isolated MAAs using analytical HPLC-UV/Vis.

  • Perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

MAA_Purification Start Cyanobacterial Biomass Extraction Methanol Extraction & Sonication Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract LPLC1 LPLC Step 1: Cation Exchange Chromatography Crude_Extract->LPLC1 MAA_Fractions1 MAA-containing Fractions LPLC1->MAA_Fractions1 LPLC2 LPLC Step 2: Size Exclusion Chromatography MAA_Fractions1->LPLC2 MAA_Fractions2 Partially Purified MAAs LPLC2->MAA_Fractions2 LPLC3 LPLC Step 3: Reversed-Phase Chromatography MAA_Fractions2->LPLC3 Pure_MAAs Purified MAAs LPLC3->Pure_MAAs Analysis Characterization: HPLC, NMR, LC-MS Pure_MAAs->Analysis

Caption: Workflow for the purification of Mycosporine-like Amino Acids.

Extraction and Purification of Safranal from Saffron (Crocus sativus)

This protocol combines solvent extraction with purification by crystallization.

[4][12]1. Extraction:

  • Grind dried saffron stigmas into a fine powder.

  • Macerate the saffron powder in 80% ethanol in water (e.g., 10 g of saffron in 200 mL of solvent).

  • Stir the mixture in the dark at room temperature for 24 hours.

  • Filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction of the residue with fresh solvent to maximize yield.

  • Combine the ethanolic extracts.

2. Purification by Crystallization:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator.

  • Transfer the concentrated extract to a sealed, thick-walled glass container.

  • Store the container at -5°C in the dark for an extended period (e.g., 20-24 days) to allow for crystallization.

  • Separate the resulting crystals (primarily crocins) from the supernatant which is enriched in safranal.

  • The safranal-rich supernatant can be further purified by chromatographic methods if necessary. Note: For direct extraction of safranal, hydrodistillation is also a common method.

3. Characterization:

  • Analyze the safranal-containing fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and identify other volatile components.

  • Quantify safranal using High-Performance Liquid Chromatography (HPLC) with a photodiode array detector, monitoring at ~310-330 nm.

[11][13]### 4.3 Extraction and Analysis of Perillaldehyde from Perilla frutescens

This protocol utilizes hydrodistillation for the extraction of the essential oil containing perillaldehyde.

[14][15]1. Hydrodistillation:

  • Harvest fresh or air-dried leaves of Perilla frutescens.

  • Place the plant material in a distillation flask and add water.

  • Heat the flask to boil the water, generating steam that passes through the plant material, volatilizing the essential oils.

  • Pass the steam and essential oil vapor through a condenser to cool and liquefy.

  • Collect the distillate in a separation funnel or a specialized apparatus like a Clevenger trap.

  • The essential oil, being less dense than water, will form a layer on top of the aqueous distillate.

  • Separate the essential oil layer from the aqueous layer.

2. Analysis:

  • Dry the essential oil over anhydrous sodium sulfate.

  • Inject a diluted sample of the essential oil into a Gas Chromatograph-Mass Spectrometer (GC-MS) for component identification.

  • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the essential oil.

  • Identify perillaldehyde based on its retention time and mass spectrum, comparing it to a known standard and library data.

Isolation of Oxygenated Cyclohexene Derivatives from Uvaria species

This protocol is a general guide based on methodologies reported for the isolation of compounds from Uvaria species.

[1][2][3]1. Extraction:

  • Air-dry and grind the stem or root bark of the Uvaria plant.

  • Perform exhaustive extraction of the powdered plant material with methanol at room temperature.

  • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

  • Final purification of individual compounds can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) or normal-phase column.

3. Characterization:

  • Elucidate the structures of the purified compounds using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

  • Determine the molecular formula using High-Resolution Mass Spectrometry (HRMS).

  • Obtain additional structural information from Infrared (IR) and Ultraviolet (UV) spectroscopy.

V. Conclusion and Future Perspectives

The natural world is a vast repository of chemical diversity, and substituted cyclohexenecarboxaldehydes are a testament to this. From the photoprotective MAAs in marine life to the aromatic monoterpenoids in plants and the complex polyketides in fungi, these compounds exhibit a remarkable range of structures and biological functions. The methodologies outlined in this guide provide a solid foundation for researchers to explore this chemical space further.

Future research in this field will likely focus on the discovery of novel substituted cyclohexenecarboxaldehydes from underexplored ecological niches. Advances in analytical techniques will continue to facilitate their rapid identification and structural elucidation. Furthermore, a deeper understanding of their biosynthetic pathways may open up avenues for their production through metabolic engineering and synthetic biology approaches. The continued investigation of the pharmacological properties of these natural products holds immense promise for the development of new therapeutic agents to address a variety of human health challenges.

References

  • A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Two types of alcohol dehydrogenase from Perilla can form citral and perillaldehyde. (n.d.). Retrieved January 5, 2026, from [Link]

  • Biosynthesis of perillyl alcohol and perillaldehyde from GDP via (−)-limonene in Perilla frutescens. OPP represents a diphosphate moiety - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Probing the world of mycosporine like amino acids (MAAs): Prevalence, resilience, biosynthesis and beyond - International Journal of Botany Studies. (2024, August 5). Retrieved January 5, 2026, from [Link]

  • Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis - PMC - NIH. (2021, November 22). Retrieved January 5, 2026, from [Link]

  • Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Molecular cloning and characterization of a Perilla frutescens cytochrome P450 enzyme that catalyzes the later steps of perillaldehyde biosynthesis - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from [Link]

  • Extraction and Purification of Crocin from Saffron Stigmas Employing a Simple and Efficient Crystallization Method - Science Alert. (n.d.). Retrieved January 5, 2026, from [Link]

  • Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis. (2021, December 24). Retrieved January 5, 2026, from [Link]

  • What is the process of obtaining saffron extract? - Typology. (2023, June 4). Retrieved January 5, 2026, from [Link]

  • Stages of the isolation and characterization of mycosporine-like amino acids (MAAs). (n.d.). Retrieved January 5, 2026, from [Link]

  • Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Safranal - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Chemical Composition and Quality of Saffron - Encyclopedia.pub. (2022, November 11). Retrieved January 5, 2026, from [Link]

  • Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: a review - PubMed. (2021, March 22). Retrieved January 5, 2026, from [Link]

  • A simple protocol for metabolite extraction from saffron and its application to authentication of market samples by HPLC fingerprinting. (n.d.). Retrieved January 5, 2026, from [Link]

  • Perillaldehyde - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. - SciSpace. (n.d.). Retrieved January 5, 2026, from [Link]

  • Extraction and Purification of Crocin from Saffron Stigmas Employing a Simple and Efficient Crystallization Method - ResearchGate. (2025, August 10). Retrieved January 5, 2026, from [Link]

  • Extraction And Standardization Of Saffron Extract For Usage In Food, Beverage And Pharmacological Activities Srikrishna Lingadah - IOSR Journal. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Process of Essential Oil Distillation | Purodem. (2023, October 6). Retrieved January 5, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Oxidation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

A Detailed Guide to the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxylic Acid for Pharmaceutical and Fine Chemical Applications Abstract The selective oxidation of α,β-unsaturated aldehydes, such as 2,4-Dimethyl-3-cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide to the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxylic Acid for Pharmaceutical and Fine Chemical Applications

Abstract

The selective oxidation of α,β-unsaturated aldehydes, such as 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, to their corresponding carboxylic acids is a critical transformation in organic synthesis. This process is foundational in the development of advanced intermediates for pharmaceuticals, fragrances, and specialty materials. The primary challenge lies in achieving high chemoselectivity, specifically oxidizing the aldehyde functional group while preserving the integrity of the adjacent carbon-carbon double bond within the cyclohexene ring. This application note provides a comprehensive guide to the most effective methodologies for this conversion, with a primary focus on the Pinnick oxidation. We present a detailed, field-tested protocol, discuss the underlying reaction mechanisms, and offer a comparative analysis of alternative methods to ensure researchers can make informed decisions for optimal yield and purity.

Strategic Selection of an Oxidation Protocol

The oxidation of an α,β-unsaturated aldehyde requires a reagent that is potent enough to convert the aldehyde to a carboxylic acid but selective enough to leave the alkene moiety untouched. Several classical and modern oxidation methods exist, each with distinct advantages and limitations.

  • Jones Oxidation (CrO₃/H₂SO₄): The Jones reagent is a powerful oxidant capable of converting primary alcohols and aldehydes to carboxylic acids.[1][2] It is prepared from chromium trioxide in aqueous sulfuric acid.[1] While effective, its high reactivity and strong acidic nature pose a significant risk of side reactions, including potential oxidation or isomerization of the double bond in sensitive substrates like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Furthermore, the use of chromium(VI) compounds is increasingly discouraged due to their carcinogenic nature and the environmental hazards associated with heavy metal waste.[1][3]

  • Tollens' Oxidation (Ammoniacal Silver Nitrate): The Tollens' test, which utilizes the diamminesilver(I) complex, is a classic method for oxidizing aldehydes to carboxylates under alkaline conditions.[4][5] This reaction is exceptionally mild and highly selective for aldehydes over other functional groups, including alkenes.[5] Notably, the oxidation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde to its corresponding carboxylic acid has been successfully performed using silver(I) oxide (Ag₂O) in a basic aqueous solution, demonstrating its viability for this specific transformation.[6] However, the reagent must be freshly prepared, and the cost of silver can be a consideration for large-scale synthesis.[5]

  • Pinnick Oxidation (NaClO₂): The Pinnick oxidation has emerged as the premier method for converting α,β-unsaturated aldehydes to their corresponding carboxylic acids.[7][8] It employs sodium chlorite (NaClO₂) under mildly acidic buffered conditions.[9] This method is renowned for its exceptional chemoselectivity, broad functional group tolerance, and operational simplicity.[7][10] It reliably oxidizes even sterically hindered aldehydes without affecting alkenes, epoxides, or other sensitive groups.[7] A key aspect of the modern protocol is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to unwanted chlorination of the double bond.[9][11] Given its high selectivity, reliability, and cost-effectiveness, the Pinnick oxidation is the recommended protocol for this application.

The Mechanism of Pinnick Oxidation

The efficacy of the Pinnick oxidation stems from a well-understood mechanism that ensures the selective oxidation of the aldehyde. The process is initiated by the protonation of sodium chlorite by a mild acid buffer (e.g., a phosphate buffer) to form the active oxidant, chlorous acid (HClO₂).

Key Mechanistic Steps:

  • Formation of the Active Oxidant: Sodium chlorite reacts with the acidic buffer to generate chlorous acid (HClO₂).[7]

  • Addition to the Aldehyde: The chlorous acid undergoes nucleophilic addition to the aldehyde's carbonyl carbon, forming a chlorite ester intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, and the molecule fragments to yield the carboxylic acid and hypochlorous acid (HOCl).[9]

  • Scavenging the Byproduct: The reactive HOCl byproduct is immediately trapped by a scavenger molecule, like 2-methyl-2-butene, preventing it from reacting with the alkene in the desired product.[9]

Pinnick_Mechanism cluster_0 Step 1: Formation of Active Oxidant cluster_1 Step 2-3: Oxidation & Fragmentation cluster_2 Step 4: Scavenging NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 H⁺ H2PO4 NaH₂PO₄ (Buffer) H2PO4->HClO2 Aldehyde R-CHO Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl Intermediate->HOCl Scavenger 2-Methyl-2-butene (Scavenger) Quenched Halohydrin Scavenger->Quenched + HOCl HOCl_2 HOCl HOCl_2->Quenched

Caption: The reaction mechanism of the Pinnick oxidation.

Experimental Protocols

Protocol 1: Pinnick Oxidation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Recommended)

This protocol is optimized for high yield and purity, leveraging the chemoselectivity of the Pinnick oxidation.

Safety Precautions:

  • Sodium Chlorite (NaClO₂): A strong oxidizer. Avoid contact with combustible materials, acids, and reducing agents.[12][13] Causes severe skin and eye irritation or burns.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Use solvents in a well-ventilated fume hood.

  • General: Perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
2,4-Dimethyl-3-cyclohexenecarboxaldehyde138.2110.01.38 gStarting material (1.0 equiv)
Sodium Chlorite (NaClO₂, 80% technical grade)90.4415.02.15 gOxidant (1.5 equiv)
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.9815.01.80 gBuffer
2-Methyl-2-butene70.1320.02.8 mLHOCl Scavenger (2.0 equiv)
tert-Butanol (t-BuOH)--40 mLCo-solvent
Water (Deionized)--10 mLSolvent
Diethyl Ether or Ethyl Acetate--As neededExtraction solvent
Saturated Sodium Sulfite (Na₂SO₃) Solution--As neededFor quenching
Brine (Saturated NaCl Solution)--As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10.0 mmol) of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in 40 mL of tert-butanol.

  • Addition of Scavenger: Add 2.8 mL (20.0 mmol) of 2-methyl-2-butene to the solution and cool the flask to 0 °C in an ice-water bath.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve 2.15 g (15.0 mmol) of sodium chlorite and 1.80 g (15.0 mmol) of sodium dihydrogen phosphate in 10 mL of deionized water. Gentle warming may be required for complete dissolution.

  • Reaction Execution: Add the aqueous oxidant solution dropwise to the cooled, stirring aldehyde solution over approximately 15-20 minutes. A slight yellow color may develop.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated sodium sulfite (Na₂SO₃) solution until the yellow color dissipates to quench any excess oxidant.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether (or ethyl acetate) and 20 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 25 mL of the organic solvent.

  • Workup - Washing: Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to yield pure 2,4-Dimethyl-3-cyclohexenecarboxylic acid.

Protocol 2: Tollens' Oxidation (Alternative Method)

This protocol is based on the successful synthesis reported by Monnier-Benoit et al. and is suitable for small-scale applications where an extremely mild oxidant is required.[6]

Step-by-Step Procedure:

  • Reaction Setup: In a suitable flask, prepare an aqueous solution containing 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 equiv), silver(I) oxide (Ag₂O, 1.1 equiv), and sodium hydroxide (NaOH, ~4.8 equiv).

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature for 15 hours.

  • Workup - Dilution: Dilute the reaction mixture with diethyl ether.

  • Workup - Separation and Acidification: Separate the aqueous layer and slowly acidify it with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid product.

  • Workup - Isolation: Isolate the product by filtration or extraction with an organic solvent.

Analytical Characterization and Workflow

To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective tool for monitoring the disappearance of the starting aldehyde and the appearance of the more polar carboxylic acid product.

  • Product Characterization:

    • Infrared (IR) Spectroscopy: Confirmation of the conversion is indicated by the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid. The carbonyl (C=O) stretch will shift from ~1700 cm⁻¹ (aldehyde) to ~1710 cm⁻¹ (acid).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (~10-13 ppm). ¹³C NMR will show a shift in the carbonyl carbon resonance.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of an oxygen atom.

Experimental_Workflow Start 1. Reagent Preparation & Reaction Setup Reaction 2. Pinnick Oxidation (0°C to RT, 4-6h) Start->Reaction Monitor 3. Reaction Monitoring (TLC) Reaction->Monitor Monitor->Reaction Incomplete? Workup 4. Quenching & Aqueous Workup (Na₂SO₃, Extraction) Monitor->Workup Complete Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Characterize 6. Product Characterization (NMR, IR, MS) Purify->Characterize Final Pure 2,4-Dimethyl-3- cyclohexenecarboxylic Acid Characterize->Final

Caption: Overall experimental workflow for the synthesis and analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive or degraded oxidant.Extend the reaction time at room temperature. Check the quality and age of the sodium chlorite; use a fresh batch if necessary.
Formation of Side Product Inefficient scavenging of HOCl byproduct, leading to chlorohydrin formation.Ensure the correct stoichiometry of 2-methyl-2-butene is used. Consider adding a slight excess of the scavenger. Maintain a low reaction temperature during the initial addition of the oxidant.
Low Isolated Yield Incomplete extraction of the carboxylic acid product; Product loss during purification.Carboxylic acids can sometimes be sparingly soluble in organic solvents. Perform multiple extractions (3-4 times). If the product is a solid, consider acidifying the aqueous layer post-extraction to precipitate any remaining product, which can then be collected by filtration. Optimize purification conditions.

References

  • Wikipedia. Pinnick oxidation. [Online] Available at: [Link][7]

  • Organic Chemistry Reaction. Pinnick oxidation. [Online] Available at: [Link][10]

  • Wenxuecity. Pinnick oxidation. [Online] Available at: [Link][9]

  • Orgoly. Pinnick Oxidation. [Online] Available at: [Link][8]

  • SynArchive. Pinnick-Lindgren Oxidation. [Online] Available at: [Link][11]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Online] Available at: [Link][15]

  • TutorChase. How do aldehydes react with Tollens' reagent?. [Online] Available at: [Link][4]

  • Chemistry Stack Exchange. Mechanism for reaction of Tollens' reagent with aldehydes. [Online] Available at: [Link][16]

  • Chemguide. oxidation of aldehydes and ketones. [Online] Available at: [Link][5]

  • ScienceDirect. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. [Online] Available at: [Link][6][17]

  • Wikipedia. Jones oxidation. [Online] Available at: [Link][1]

  • Organic Chemistry Portal. Jones Oxidation. [Online] Available at: [Link][2]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Online] Available at: [Link][18]

  • Carl ROTH. Safety Data Sheet: Sodium chlorite. [Online] Available at: [Link][19]

  • Oxy. Sodium Chlorite Health & Safety. [Online] Available at: [Link][12]

Sources

Application

Application Notes and Protocols: The Wittig Reaction with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Introduction The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig in 1954...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig in 1954, this reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[4][5] Its significance in both academic research and industrial applications, including drug development, stems from its reliability and broad functional group tolerance.[2]

This application note provides a detailed guide to performing the Wittig reaction with a specific, structurally interesting substrate: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This aldehyde, possessing both steric hindrance and an existing double bond, presents unique considerations for optimizing reaction conditions and achieving desired stereoselectivity. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and alternative approaches.

Mechanistic Overview: The Modern View of the Wittig Reaction

The classical mechanism of the Wittig reaction was long debated, with early proposals suggesting the formation of a zwitterionic betaine intermediate.[6] However, extensive mechanistic studies, particularly under lithium salt-free conditions, have provided strong evidence for a concerted [2+2] cycloaddition pathway.[1][7][8][9]

The currently accepted mechanism proceeds as follows:

  • Ylide Formation: The Wittig reagent, a phosphorus ylide, is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.[10][11] The acidity of the α-proton on the phosphonium salt allows for deprotonation, forming the nucleophilic ylide.[3]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is believed to occur via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[5][6]

  • Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes in a syn-elimination fashion. This retro-[2+2] cycloaddition is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired alkene.[3]

Stereoselectivity: The Role of the Ylide

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene (E/Z isomerism) based on the nature of the phosphorus ylide.[1]

  • Non-stabilized Ylides: Ylides bearing alkyl or other electron-donating groups are considered non-stabilized. These are highly reactive and typically lead to the formation of the (Z)-alkene with moderate to high selectivity.[1][12] The reaction is under kinetic control, and the formation of the cis-oxaphosphetane is favored.[7]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized by resonance.[12] These ylides are less reactive, and the initial cycloaddition step is often reversible.[13] This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to selectively form the (E)-alkene.[6][7][12]

  • Semi-stabilized Ylides: Ylides stabilized by aryl groups often give poor E/Z selectivity.[1]

For the olefination of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, the use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is a common strategy to produce the corresponding α,β-unsaturated ester with high (E)-selectivity.[14][15]

Experimental Protocol: Synthesis of Ethyl (2E)-3-(2,4-dimethylcyclohex-3-en-1-yl)acrylate

This protocol details the Wittig reaction between 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to yield the (E)-α,β-unsaturated ester.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dimethyl-3-cyclohexenecarboxaldehyde138.21500 mg3.62
(Carbethoxymethylene)triphenylphosphorane348.381.51 g4.34 (1.2 eq)
Toluene, anhydrous-20 mL-
Diethyl ether-As needed-
Hexanes-As needed-
Anhydrous Magnesium Sulfate-As needed-

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde can be an irritant.[16]

Reaction Setup and Procedure

experimental_workflow cluster_prep Reagent Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Aldehyde (1) & Ylide (2) dissolve Dissolve in Anhydrous Toluene reagents->dissolve setup Assemble Reflux Apparatus under N2 Atmosphere dissolve->setup reflux Reflux Mixture (e.g., 15 hours) setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Toluene cool->evaporate precipitate Add Hexane/Ether to Precipitate Ph3PO evaporate->precipitate filter Filter off Ph3PO precipitate->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Figure 1. Experimental workflow for the Wittig olefination of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (500 mg, 3.62 mmol) and (carbethoxymethylene)triphenylphosphorane (1.51 g, 4.34 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Inert Atmosphere: Flush the apparatus with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 15 hours.[14][15]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Triphenylphosphine Oxide Removal: To the resulting residue, add a mixture of 25% diethyl ether in hexanes (e.g., 20-30 mL).[17] Triphenylphosphine oxide will precipitate as a white solid.

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of the hexanes/ether mixture.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl (2E)-3-(2,4-dimethylcyclohex-3-en-1-yl)acrylate.

Troubleshooting and Advanced Considerations

Challenge 1: Removal of Triphenylphosphine Oxide (TPPO)

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired product due to its polarity and tendency to co-elute during chromatography.[2]

Solutions:

  • Precipitation/Filtration: As described in the protocol, precipitating TPPO from a non-polar solvent system like ether/hexanes is often effective.[18][19]

  • Complexation with Metal Salts: Recent methods involve the precipitation of TPPO by forming a complex with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[20][21] For instance, adding a solution of ZnCl₂ in a polar solvent like ethanol can precipitate a ZnCl₂(TPPO)₂ adduct, which can be easily filtered off.[20]

  • Alternative Reagents: For reactions where TPPO removal is particularly problematic, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes phosphonate esters, and its byproduct is a water-soluble phosphate ester that can be easily removed by an aqueous workup.[2][22][23]

Challenge 2: Low Yield or Incomplete Reaction

Sterically hindered aldehydes, such as 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, can sometimes exhibit lower reactivity.[1]

Solutions:

  • Increase Reaction Time/Temperature: Prolonging the reflux time or using a higher-boiling solvent (if thermally stable) can help drive the reaction to completion.

  • Use a More Reactive Ylide: While this may compromise E/Z selectivity, a non-stabilized ylide will be more reactive.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and can be more effective with sterically hindered or less reactive carbonyls.[22][24]

Challenge 3: Controlling Stereoselectivity

While stabilized ylides reliably give (E)-alkenes, achieving high (Z)-selectivity with non-stabilized ylides can sometimes be challenging.

Solutions:

  • Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed.[1][4] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature, followed by protonation, which leads to the formation of the more stable threo-betaine and subsequent elimination to the (E)-alkene.[1][25]

  • Still-Gennari Modification (for HWE): To obtain (Z)-alkenes, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful alternative, utilizing phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF).[24]

Reaction Mechanism Diagram

wittig_mechanism aldehyde 2,4-Dimethyl-3-cyclohexenecarboxaldehyde ts1 [2+2] Transition State aldehyde->ts1 Nucleophilic Attack ylide Phosphorus Ylide (Ph3P=CHR') ylide->ts1 oxaphosphetane Oxaphosphetane Intermediate ts1->oxaphosphetane Cycloaddition alkene Alkene Product oxaphosphetane->alkene Retro-[2+2] Cycloelimination tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo Retro-[2+2] Cycloelimination

Figure 2. Simplified mechanism of the Wittig reaction via a concerted cycloaddition pathway.

Conclusion

The Wittig reaction remains an indispensable tool for alkene synthesis. The successful application of this reaction to substrates like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde requires a solid understanding of the reaction mechanism, particularly the factors governing stereoselectivity. By choosing the appropriate ylide and optimizing reaction and workup conditions, high yields of the desired alkene can be achieved. For challenging substrates or when purification proves difficult, alternative methods like the Horner-Wadsworth-Emmons reaction offer powerful and often superior solutions. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently apply this classic transformation in their synthetic endeavors.

References

  • SynArchive. Schlosser Modification. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes. University of Pittsburgh.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 346-352. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]

  • OChem Tutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Available at: [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. Available at: [Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

  • Rodríguez Hergueta, A. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1845–1853. Available at: [Link]

  • Sharma, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 12948–12957. Available at: [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. Available at: [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Available at: [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • ScienceDirect. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ResearchGate. (2013). ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. Available at: [Link]

  • ChemEurope.com. Wittig reaction. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Available at: [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Available at: [Link]

  • University of Colorado Boulder. The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 8(5), 757–760. Available at: [Link]

  • The Synthetic Organic Chemist's Companion. Wittig Reaction - Common Conditions. Available at: [Link]

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Method

2,4-Dimethyl-3-cyclohexenecarboxaldehyde in fragrance and flavor chemistry

An In-Depth Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Fragrance and Flavor Chemistry Authored by: A Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Fragrance and Flavor Chemistry

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and development professionals on the application of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. It explores its synthesis, olfactory properties, analytical protocols, and its role as a versatile precursor for novel fragrance and flavor compounds.

Introduction and Significance

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a synthetic aldehyde, is a cornerstone ingredient in the modern perfumer's palette. It is valued for its powerful and fresh green, citrusy, and slightly herbaceous aroma profile.[1][2][3][4] Commercially, it is available as a mixture of isomers, primarily the 2,4- and 3,5-dimethyl variants, which contributes to its complex and multifaceted scent.[5] This compound is widely known by several trade names, including Triplal®, Ligustral, Vertocitral, and Cyclal C, reflecting its importance across major fragrance and flavor houses.[2][3][4] Its primary application lies in imparting a vibrant, natural-smelling green note to a wide array of products, from fine fragrances and cosmetics to household cleaners.[2][3][6] Beyond its direct use, its chemical structure serves as a valuable starting point for the synthesis of more complex derivatives with unique olfactory properties.[7][8][9]

Physicochemical and Olfactory Characteristics

The utility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde stems from its distinct chemical and sensory properties. The commercial product is typically a mixture of cis- and trans-isomers, which are challenging to separate and are generally used together in formulations.[2][3]

Table 1: Physicochemical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

PropertyValueSource(s)
CAS Number 68039-49-6 (for the 2,4-isomer)[2][3][8]
Molecular Formula C₉H₁₄O[6][8]
Molecular Weight 138.21 g/mol [6][8]
Appearance Colorless to pale yellow clear liquid[2][8]
Odor Profile Strong, green, aldehydic, leafy, with citrus and herbaceous notes[1][2][3][10]
Boiling Point 165 - 197 °C[2][3][8]
Density ~0.93 g/mL at 25 °C[2][3]
Refractive Index n20/D ~1.473[2][3]
Isomeric Impact on Olfactory Profile

The composition of the isomeric mixture is critical to the final scent profile. The predominant isomer, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde , provides the characteristic strong, fresh green aroma.[5] The minor isomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde , possesses a weaker green character.[5] This synergy between isomers creates a more rounded and natural-smelling fragrance than a single isomer might achieve alone. This highlights a key principle in fragrance chemistry: the subtle interplay of related molecules often yields a more desirable and complex sensory experience.

Synthesis Pathway: The Diels-Alder Reaction

The industrial synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a classic example of a Diels-Alder reaction . This cycloaddition reaction is efficient and forms the core cyclohexene ring structure. The primary reactants are 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).[2][3][4]

The causality behind this choice of reaction is its high atom economy and stereospecificity, allowing for the direct construction of the cyclic aldehyde from readily available acyclic precursors.

Caption: Fig. 1: Diels-Alder synthesis pathway.

Application Notes & Protocols

Application in Fragrance Formulations

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is used to create fresh, green, and natural accords. Its high odor intensity means it is effective even at low concentrations. It finds use in:

  • Fine Fragrances: To provide a sharp, green top note.

  • Personal Care: In shampoos, soaps, and body lotions for a fresh, clean scent.[10][11] It demonstrates good stability in these bases.[10]

  • Household Products: In cleaners and air fresheners to convey a sense of outdoor freshness.[3]

Protocol 1: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for identifying and assessing the purity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, including the relative abundance of its isomers. This is a self-validating system as the mass spectrum provides a molecular fingerprint, confirming the identity established by the retention time.

Objective: To confirm the identity and determine the purity and isomer ratio of a sample.

Materials & Reagents:

  • Sample of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

  • High-purity solvent (e.g., Ethanol or Dichloromethane)

  • Volumetric flasks and pipettes

  • GC vials

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Workflow:

Caption: Fig. 2: GC-MS analytical workflow.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1% (w/v) solution of the aldehyde in the chosen solvent. This dilution is crucial to avoid column overloading and ensure sharp peaks.

  • Instrument Setup: Set up the GC-MS with an appropriate temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode for the MS to identify compounds and use the FID signal for accurate quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the 2,4-dimethyl and 3,5-dimethyl isomers by comparing their mass spectra to a reference library. The molecular ion peak (m/z 138) and characteristic fragmentation patterns will confirm identity.

    • Calculate the area of each peak from the FID chromatogram.

    • Determine the purity by expressing the total area of the isomer peaks as a percentage of the total area of all peaks.

    • Calculate the isomer ratio from the relative peak areas.

Protocol 2: Olfactory Evaluation for Sensory Profiling

Objective: To characterize the odor profile and intensity of the material.

Materials:

  • Sample of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

  • Odorless solvent (e.g., Dipropylene Glycol - DPG, or Ethanol)

  • Standard perfumer's smelling strips

  • Glass beakers

Procedure:

  • Preparation: Prepare dilutions of the sample in the solvent. A 10% solution is standard for initial evaluation, with further dilutions (e.g., 1%, 0.1%) to assess its character at different concentrations.

  • Dipping: Dip smelling strips into the solutions, ensuring they are submerged to the same depth (~1 cm) for consistency.

  • Evaluation:

    • Top Note: Evaluate the strip immediately after dipping to assess the initial, most volatile character. Note the intensity and descriptors (e.g., sharp, green, citrus).

    • Dry Down: Place the strips on a labeled rack and evaluate them at set intervals (e.g., 10 min, 1 hr, 4 hrs, 24 hrs) to observe the evolution of the scent as the material evaporates. This reveals the heart and base notes of the ingredient.

  • Data Recording: Use a standardized scoresheet to record odor descriptors, intensity (on a scale, e.g., 1-10), and tenacity (how long the odor lasts).

Advanced Applications: A Precursor for Novel Aromas

The aldehyde functional group in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a reactive handle for chemical modification, allowing for the creation of new aroma chemicals. A key pathway is the oxidation of the aldehyde to a carboxylic acid, followed by esterification.[5][7] This process transforms the sharp green-aldehydic note into a diverse range of fruity and floral scents.

Caption: Fig. 3: Synthesis of derivatives.

Table 2: Olfactory Properties of Ester Derivatives [7]

Ester Derivative (from acid)Olfactory Description
Methyl Ester Hesperidic-fruity, grapefruit notes
Ethyl Ester Hesperidic-fruity, grapefruit notes
Propyl Ester Typical ester notes, aldehydic tonality, watermelon
Pentyl Ester Fruity-green with a fatty aldehydic character

This demonstrates how a single, powerful raw material can be a gateway to a family of related ingredients, expanding the creative options for perfumers and flavorists.

Safety and Regulatory Landscape

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is subject to regulatory standards to ensure its safe use in consumer products.

  • Hazard Identification: The compound is classified as a potential skin sensitizer.[6] The GHS classification includes the H317 warning: "May cause an allergic skin reaction".[6]

  • Safety Assessment: The Research Institute for Fragrance Materials (RIFM) has evaluated the safety of this ingredient, concluding it is safe for use under the conditions established by the International Fragrance Association (IFRA).[12] The RIFM assessment found the material not to be genotoxic.[12]

  • IFRA Standards: IFRA sets concentration limits for the use of this material in various consumer product categories to minimize the risk of skin sensitization.[13] The limits apply to the sum of all isomers.[13]

Table 3: Selected IFRA 49th Amendment Restriction Limits [13]

CategoryProduct TypeMax Concentration (%)
Category 1 Lip Products0.45%
Category 2 Deodorants0.14%
Category 4 Fine Fragrance2.5%
Category 5A Body Cream0.64%
Category 9 Soap4.9%
Category 10A Household Cleaners18.0%
Category 12 Non-skin contact (e.g., Candles)No Restriction

Professionals must strictly adhere to these guidelines during product formulation.

Conclusion

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is more than just a fragrance ingredient; it is a versatile molecular tool. Its powerful and distinctive green aroma, combined with its potential as a precursor for a wide range of derivatives, makes it invaluable in both fragrance and flavor creation. A thorough understanding of its synthesis, isomeric complexity, analytical validation, and regulatory constraints is essential for its effective and safe application. As sensory preferences evolve, the continued exploration of this aldehyde and its derivatives will undoubtedly lead to new and innovative scent and taste experiences.

References

  • Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.
  • Chem-Impex International. (n.d.). 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers).
  • Penta Manufacturing Company. (n.d.). High-Purity 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde for Fragrance & Flavor.
  • Xiamen Doingcom Chemical Co., Ltd. (n.d.). China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory.
  • ChemicalBook. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE.
  • Chem-Impex International. (n.d.). 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.
  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde.
  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 27939-60-2. Food and Chemical Toxicology, 141, 111421.
  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde.
  • IFRA. (2020). IFRA Standard: Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers).
  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE.

Sources

Application

The Synthetic Versatility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A Gateway to Novel Fragrance Compounds

Introduction: Beyond a Simple Fragrance Ingredient 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a commercially significant fragrance ingredient known by trade names such as Triplal® and Cyclal C, is prized for its powerful,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Fragrance Ingredient

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a commercially significant fragrance ingredient known by trade names such as Triplal® and Cyclal C, is prized for its powerful, green, and aldehydic scent profile.[1][2] While its primary application lies in the formulation of perfumes and a wide array of scented consumer products, its true value to the synthetic organic chemist is its role as a versatile and readily available starting material.[3][4] The inherent reactivity of its aldehyde functional group, coupled with the stereochemical complexity of its substituted cyclohexene ring, offers a rich platform for the synthesis of a diverse range of derivatives with unique olfactory properties.[5]

This technical guide provides an in-depth exploration of the synthetic utility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Moving beyond its direct use as a fragrance, we will delve into detailed protocols for its transformation into other valuable fragrance molecules, highlighting the chemical principles that underpin these synthetic strategies. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and drug development who seek to leverage this compound as a strategic building block.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning.

PropertyValueReference
Molecular Formula C₉H₁₄O[4]
Molecular Weight 138.21 g/mol [4]
Appearance Colorless to slightly yellow liquid[3]
Odor Strong, green, aldehydic, herbaceous, citrus[1]
Boiling Point 196 °C (lit.)[6]
Density 0.933 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.473 (lit.)[6]
CAS Number 68039-49-6[4]

Commercially, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][6] This cycloaddition typically yields a mixture of cis- and trans-isomers, which is important to consider when planning subsequent stereoselective transformations.[1]

Synthetic Pathways: From Aldehyde to a Spectrum of Fragrance Molecules

The strategic location of the aldehyde group on the substituted cyclohexene ring allows for a variety of chemical modifications. The following sections provide detailed protocols for key transformations of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde into new chemical entities with interesting olfactory profiles.

Oxidation to Carboxylic Acid: A Precursor to Novel Esters

The aldehyde can be readily oxidized to the corresponding 2,4-dimethyl-3-cyclohexenecarboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of a wide array of esters, many of which possess unique and desirable fragrance characteristics.[5][7]

Oxidation_to_Carboxylic_Acid Start 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Reagent Ag₂O, NaOH (aq) Intermediate Carboxylate Salt Reagent->Intermediate Oxidation Acidification HCl (aq) Product 2,4-Dimethyl-3-cyclohexenecarboxylic Acid Acidification->Product Protonation

Caption: Oxidation of the starting aldehyde to its corresponding carboxylic acid.

Protocol: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxylic Acid [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq), silver(I) oxide (Ag₂O, 1.1 eq), and an aqueous solution of sodium hydroxide (NaOH).

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and separate the aqueous layer.

  • Acidification: Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid (HCl) until a pH of approximately 2 is reached. This will precipitate the carboxylic acid.

  • Isolation: Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Esterification: Tuning the Olfactory Profile

The carboxylic acid synthesized in the previous step serves as a versatile precursor for a variety of esters. The choice of alcohol for the esterification reaction directly influences the olfactory properties of the final product.[5]

Protocol: Synthesis of Novel Esters via DCC Coupling [5]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-Dimethyl-3-cyclohexenecarboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry, non-protic solvent such as dichloromethane (CH₂Cl₂).

  • Reaction Execution: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography on silica gel.

Ester DerivativeOlfactory Profile
Methyl EsterFruity, slightly green
Ethyl EsterFruity, apple-like
Pentyl EsterHesperidic-fruity, watermelon-like
Phenylethyl EsterFloral, rosy

Table based on derivatives synthesized in Monnier-Benoit et al. (2007).[5]

Wittig Reaction: Carbon Chain Extension

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, thereby enabling carbon chain extension. This reaction allows for the introduction of unsaturated side chains, leading to the synthesis of homologated aldehydes and other derivatives with potentially novel scent profiles.[5]

Wittig_Reaction Aldehyde 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Phosphorane Phosphonium Ylide (e.g., Ph₃P=CHR) Alkene Unsaturated Derivative Phosphorane->Alkene Wittig Reaction

Caption: General scheme of the Wittig reaction for chain extension.

Protocol: Synthesis of Unsaturated Esters via Wittig Reaction [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq) and the appropriate stabilized phosphorane (e.g., carbomethoxymethylenetriphenylphosphorane, 1.1 eq) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for the required time (typically several hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired unsaturated ester from triphenylphosphine oxide.

This methodology can be adapted to use different phosphoranes to synthesize a variety of unsaturated derivatives.

Grignard Reaction and Subsequent Transformations: Building Complexity

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde offers a route to secondary alcohols, which can then be further transformed into ketones and other complex structures, including bicyclic compounds.[1][5]

Grignard_and_Derivatization Aldehyde 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Grignard Grignard Reagent (e.g., R-MgBr) Aldehyde->Grignard Nucleophilic Addition Alcohol Secondary Alcohol Grignard->Alcohol Oxidation Oxidizing Agent (e.g., PCC) Alcohol->Oxidation Ketone Ketone Derivative Oxidation->Ketone Cyclization Intramolecular Cyclization Ketone->Cyclization Bicyclic Bicyclic Product Cyclization->Bicyclic

Caption: A multi-step synthesis involving a Grignard reaction.

Protocol: Grignard Addition of 2-(2-bromoethyl)-1,3-dioxolane [1]

  • Grignard Reagent Formation: Prepare the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Addition to Aldehyde: Add a solution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq) in anhydrous THF dropwise to the prepared Grignard reagent at 0 °C.

  • Reaction and Quenching: Allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate to yield the secondary alcohol.

  • Subsequent Oxidation: The resulting alcohol can be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC). This ketone can then be a substrate for further reactions, such as intramolecular cyclizations, to generate more complex molecular architectures.[1]

Safety and Handling

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a combustible liquid and may cause skin irritation or an allergic skin reaction.[8] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a cool, dry place away from ignition sources. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Synthon for Chemical Innovation

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is far more than a simple ingredient for imparting a green, aldehydic note to fragrances. Its true potential is realized when it is viewed as a versatile and economically viable starting material for the synthesis of novel compounds. The protocols outlined in this guide demonstrate how standard organic transformations can be applied to this molecule to generate a diverse array of derivatives with unique and interesting olfactory properties. By understanding and applying these synthetic strategies, researchers and professionals in the fragrance industry and beyond can unlock new avenues for chemical innovation and the development of next-generation molecules.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. [Link]

  • Sell, C. S. (2006). On the unpredictability of odor. Angewandte Chemie International Edition, 45(38), 6254-6261.
  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • Hangzhou Sage Chemical Co., Ltd. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from [Link]

Sources

Method

Application Note: Asymmetric Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Derivatives

Abstract 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Triplal® or Cyclal C, is a pivotal fragrance ingredient valued for its potent green and herbaceous notes.[1][2] The molecule po...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Triplal® or Cyclal C, is a pivotal fragrance ingredient valued for its potent green and herbaceous notes.[1][2] The molecule possesses two stereocenters, leading to four possible stereoisomers, each with potentially distinct olfactory profiles. Standard industrial synthesis via a Diels-Alder reaction produces a racemic mixture of diastereomers, limiting the refinement of specific scent characteristics.[3][4] This application note provides an in-depth guide for researchers and drug development professionals on modern asymmetric strategies to access enantiomerically enriched derivatives of this important cyclohexene scaffold. We will explore the causality behind catalytic choices, present detailed, field-proven protocols for organocatalytic synthesis, and discuss the derivatization of the core structure into novel compounds with potential applications in fine chemical and pharmaceutical industries.

Introduction: The Stereochemical Challenge

The olfactory character of a chiral molecule is intrinsically linked to its three-dimensional structure. For 2,4-dimethyl-3-cyclohexenecarboxaldehyde, the spatial arrangement of the two methyl groups and the aldehyde function relative to the cyclohexene ring dictates its interaction with olfactory receptors. The commercial product is typically a mixture of cis- and trans-isomers (predominantly cis), with each being a racemic pair of enantiomers.[5][6] Controlling the absolute stereochemistry through asymmetric synthesis is therefore a critical objective for creating novel, high-impact fragrance components and chiral building blocks for drug discovery.

The foundational route to the 2,4-dimethyl-3-cyclohexenecarboxaldehyde core is the [4+2] cycloaddition (Diels-Alder reaction) between 2-methyl-1,3-pentadiene (a substituted diene) and acrolein (the dienophile).[1][3][4] This reaction is efficient but inherently achiral, producing a racemic mixture and thus requiring a chiral influence to achieve enantioselectivity.

cluster_product Racemic Product 2_methyl_1_3_pentadiene plus + Acrolein Product Acrolein->Product Diels-Alder (Thermal or Lewis Acid)

Caption: Foundational Diels-Alder synthesis route.

Core Asymmetric Strategies

Achieving stereocontrol in the Diels-Alder reaction for this system primarily involves the use of chiral catalysts that create a transient chiral environment, favoring the formation of one enantiomer over the other.

Chiral Lewis Acid Catalysis

Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (acrolein), lowering its LUMO energy and accelerating the cycloaddition.[3][4] By employing a chiral Lewis acid, this coordination becomes stereodifferentiating. The bulky chiral ligands attached to the metal center create a sterically hindered pocket, forcing the diene to approach the dienophile from a specific face, thereby inducing asymmetry in the product. While effective, this method can sometimes be limited by catalyst sensitivity to air and moisture.

Asymmetric Organocatalysis: The Iminium Ion Pathway

A more recent and robust strategy is asymmetric aminocatalysis.[7] This approach utilizes a chiral secondary amine (e.g., a diarylprolinol silyl ether, often referred to as a MacMillan-type catalyst) to reversibly react with the α,β-unsaturated aldehyde (acrolein). This condensation forms a transient, chiral iminium ion.

The Causality Behind Iminium Activation:

  • LUMO Lowering: The protonated nitrogen of the iminium ion is a powerful electron-withdrawing group, significantly lowering the LUMO energy of the dienophile even more effectively than many Lewis acids. This accelerates the reaction, often allowing it to proceed at lower temperatures.

  • Stereocontrol: The bulky substituents on the chiral amine effectively shield one face of the dienophile. The diene is thus directed to attack from the less hindered face, leading to high enantioselectivity. The catalyst is regenerated upon hydrolysis of the resulting enamine intermediate.

This organocatalytic domino α-methylenation/Diels-Alder reaction is a versatile method for producing substituted cyclohexenecarboxaldehydes with high regioselectivity.[8][9]

G A α,β-Unsaturated Aldehyde (Acrolein) C Chiral Iminium Ion (Activated Dienophile) A->C + Catalyst (B) - H2O B Chiral Secondary Amine Catalyst E [4+2] Cycloaddition (Stereocontrolled) C->E + Diene (D) D Diene F Cyclic Enamine Intermediate E->F G Hydrolysis F->G H Enantioenriched Aldehyde Product G->H I Catalyst Regeneration G->I Releases Catalyst I->B Enters next cycle

Caption: The organocatalytic iminium activation cycle.

Comparative Data on Synthetic Methods

The selection of a synthetic strategy often involves a trade-off between yield, stereoselectivity, and operational simplicity. The following table summarizes expected outcomes for different catalytic approaches to related cyclohexene systems.

Method Catalyst Example Typical Loading Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee) Advantages
Thermal Diels-Alder NoneN/A~80:20[3][4]0% (Racemic)Simple, inexpensive.
Lewis Acid Catalysis Ti-TADDOLate5-10 mol%>90:1085-95%High diastereoselectivity.
Organocatalysis Diarylprolinol Silyl Ether1-10 mol%>95:590-99%[10]Robust, insensitive to moisture/air, excellent stereocontrol.
Biocatalysis Ene-Reductase (e.g., OPR3)Whole-cell/IsolatedN/A (Desymmetrization)>99%[11]Green, exceptional selectivity.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Diels-Alder Synthesis

This protocol describes a representative procedure for the enantioselective synthesis of the 2,4-dimethyl-3-cyclohexenecarboxaldehyde core using a diarylprolinol silyl ether catalyst.

Materials and Reagents:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Trifluoroacetic acid (TFA)

  • Acrolein (freshly distilled)

  • 2-Methyl-1,3-pentadiene

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Catalyst Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diarylprolinol silyl ether catalyst (0.02 mmol, 2 mol%) in anhydrous DCM (10 mL).

  • Iminium Formation: Add acrolein (1.0 mmol, 1.0 equiv) to the catalyst solution. Stir for 5 minutes at room temperature to allow for pre-formation of the iminium ion pool.

  • Reaction Initiation: Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath. Add 2-methyl-1,3-pentadiene (1.5 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the consumption of acrolein by TLC or GC-MS. Causality Note: Lower temperatures enhance stereoselectivity by favoring the more ordered transition state, although reaction times are longer.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer twice with DCM (2x15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexane:Ethyl Acetate) to yield the pure aldehyde.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Derivatization via Wittig Reaction

This protocol demonstrates how the racemic aldehyde, an industrially available raw material, can be derivatized to expand its chemical diversity.[3][4]

A Racemic Aldehyde (Starting Material) C Wittig Reaction in Toluene, Reflux A->C B Wittig Reagent (e.g., Ph3P=CHCO2Et) B->C D Unsaturated Ester Derivative C->D

Caption: Workflow for Wittig derivatization.

Materials and Reagents:

  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (racemic mixture)

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,4-dimethyl-3-cyclohexenecarboxaldehyde (10 mmol, 1.0 equiv) in anhydrous toluene (50 mL), add (carbethoxymethylene)triphenylphosphorane (11 mmol, 1.1 equiv).

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 15 hours. Causality Note: The Wittig reaction requires thermal energy to drive the formation of the oxaphosphetane intermediate and its subsequent collapse to the alkene product and triphenylphosphine oxide.

  • Monitoring: Follow the reaction progress by TLC, observing the disappearance of the starting aldehyde.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to separate the desired unsaturated ester from triphenylphosphine oxide and any unreacted starting material. The expected yield is typically in the range of 80-90%.[3]

Conclusion and Outlook

The asymmetric synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde derivatives has evolved significantly, with organocatalysis emerging as a powerful, reliable, and scalable methodology for achieving high enantioselectivity. The protocols detailed herein provide a robust starting point for accessing these valuable chiral building blocks. Beyond their established use in the fragrance industry, these enantiopure cyclohexene scaffolds are versatile intermediates. They can serve as precursors for complex natural product synthesis or be used to develop novel ligands, such as the cyclic (alkyl)(amino)carbenes (CAACs) reported for transition-metal catalysis.[5][6] The continued development of stereoselective methods will undoubtedly unlock new applications for this privileged structural motif in materials science and medicinal chemistry.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ScienceDirect.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Chemdad.
  • Vulcanchem (n.d.). Trivertal.
  • Ramón, D. J., & Yus, M. (2009).
  • American Chemical Society (2019). Trivertal. ACS.
  • Ramón, D. J., & Yus, M. (2009). Organocatalytic Multicomponent α-Methylenation/Diels-Alder Reactions: A Versatile Route to Substituted Cyclohexenecarbaldehyde Derivatives.
  • National Center for Biotechnology Information (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. PubChem.
  • Panda, S., & Ghosh, S. K. (2016). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
  • Rios, R. (2018).
  • Pimpilin, I., & Kresnadia, A. (2018). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
  • ChemicalBook (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE.
  • COSMILE Europe (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE.

Sources

Application

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Abstract This application note provides a comprehensive guide to the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a common fragrance ingredient also known as Triplal or Cyclal, using gas chromatography (GC). We...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a common fragrance ingredient also known as Triplal or Cyclal, using gas chromatography (GC). We present detailed protocols for both Gas Chromatography with Flame Ionization Detection (GC-FID) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis. The methodologies described herein are designed for researchers, scientists, and quality control professionals in the fragrance, cosmetic, and pharmaceutical industries. This guide emphasizes the rationale behind experimental choices, ensuring robust and reliable results.

Introduction: The Analytical Imperative for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a synthetic aldehyde that imparts a powerful, green, and leafy odor to a wide array of consumer products, including perfumes, soaps, and detergents. As a fragrance ingredient, its concentration in finished products is subject to regulatory guidelines, such as those set by the International Fragrance Association (IFRA), due to its potential for dermal sensitization. Accurate and precise quantification is therefore crucial for ensuring product safety, regulatory compliance, and consistent quality.

Gas chromatography is the analytical technique of choice for volatile and semi-volatile compounds like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, offering high resolution and sensitivity. This document provides two validated GC-based workflows to suit different analytical needs: a robust GC-FID method for high-throughput screening and a highly specific GC-MS method for complex matrices and confirmatory analysis.

Causality Behind Experimental Choices

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.

Choice of Analytical Technique: GC-FID vs. GC-MS
  • GC-FID: Flame Ionization Detection is a robust and universally applicable detection method for organic compounds. It provides excellent sensitivity and a wide linear range, making it ideal for routine quality control where the identity of the analyte is known. Its operation is straightforward, and it is a cost-effective solution for quantitative analysis.

  • GC-MS: Mass Spectrometry offers unparalleled selectivity and sensitivity, providing structural information that allows for definitive peak identification. This is particularly crucial when analyzing complex matrices where co-elution with other components is possible. The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance sensitivity for trace-level quantification. For even greater specificity in highly complex samples, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.

Sample Preparation Strategy

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a form suitable for GC analysis, free from interfering substances.

  • Liquid-Liquid Extraction (LLE): This is a versatile technique for extracting 2,4-Dimethyl-3-cyclohexenecarboxaldehyde from liquid samples such as perfumes or lotions. The choice of an appropriate solvent is critical for efficient extraction.

  • Headspace (HS) Sampling: For solid or highly viscous samples, headspace analysis is a clean and efficient alternative that minimizes matrix effects. This technique analyzes the volatile compounds in the vapor phase above the sample, avoiding the injection of non-volatile matrix components that can contaminate the GC system.

Gas Chromatography Column Selection

The GC column is the heart of the separation process. The choice of the stationary phase is critical for resolving the target analyte from other components in the sample.

  • Non-polar columns (e.g., 5% Phenyl Polysiloxane): These columns are a good starting point for the analysis of a broad range of compounds and separate analytes primarily based on their boiling points.

  • Mid-polar columns (e.g., 50% Phenyl Polysiloxane): These columns offer a different selectivity and can be advantageous for resolving isomers or separating the target analyte from matrix components with similar boiling points.

Experimental Protocols

Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction for Liquid Samples (e.g., Perfumes, Lotions)

  • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).

  • Add an internal standard (e.g., 1,4-dibromobenzene) at a known concentration.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean GC vial for analysis.

Protocol 2: Headspace Sampling for Solid or Viscous Samples (e.g., Creams, Soaps)

  • Accurately weigh approximately 0.5 g of the homogenized sample into a 20 mL headspace vial.

  • Add an internal standard at a known concentration.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Place the vial in the headspace autosampler for incubation and injection. Recommended headspace conditions are provided in Table 2.

GC-FID and GC-MS Analytical Conditions

The following tables summarize the recommended instrumental parameters for the GC-FID and GC-MS analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Table 1: GC-FID and GC-MS Operating Conditions

ParameterGC-FID ConditionGC-MS Condition
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Injection Mode Split (50:1)Split (50:1)
Injector Temp. 250 °C250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300 °C-
MS Source Temp. -230 °C
MS Quad Temp. -150 °C
Ionization Mode -Electron Ionization (EI) at 70 eV
Acquisition Mode -Full Scan (m/z 40-400) or SIM
SIM Ions -138, 123, 95, 81 (Quantifier: 138)

Table 2: Headspace (HS) Sampler Conditions

ParameterCondition
Oven Temperature 100 °C
Loop Temperature 110 °C
Transfer Line Temp. 120 °C
Incubation Time 20 minutes
Injection Volume 1 mL

Method Validation and Performance

A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Typical Method Performance Characteristics

ParameterGC-FIDGC-MS (SIM)
Linearity (r²) > 0.998> 0.999
LOD ~1 µg/mL~0.1 µg/mL
LOQ ~3 µg/mL~0.3 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%

Data Presentation and Visualization

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the GC analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Homogenization Extraction Liquid-Liquid Extraction or Headspace Sampling Sample_Receipt->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID or MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow for the GC analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Chemical Structure

Caption: Structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Conclusion

The GC-FID and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in various matrices. The GC-FID method is well-suited for routine quality control, while the GC-MS method offers the high selectivity and sensitivity required for complex samples and confirmatory analysis. By understanding the principles behind the experimental choices, researchers can adapt and optimize these protocols to meet their specific analytical challenges.

References

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC - NIH. (n.d.).
  • Strategies to Analyze Suspected Allergens in Fragrances. (n.d.).
  • Gas Chromatography in the Analysis of Flavours and Fragrances - ResearchGate. (n.d.).
  • Revealing the Molecular Basis of Fragrances using Gas Chromatography. (2019, October 14).
  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. (n.d.).
  • The Characterization of Perfume Fragrances. (n.d.).
  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection - Waters Corporation. (n.d.).
  • Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System - SHIMADZU CORPORATION. (n.d.).
  • Analysis of perfumes by gas chromatography | MACHEREY-NAGEL. (2022, April 12).
  • Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News. (2024, October 17).
  • Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC - NIH. (n.d.).
  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (n.d.).
  • Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers) - PerfumersWorld. (2021, February 10).
  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - NIH. (n.d.).
  • 2,4-Dimethyl-3-Cyclohexene Carboxaldehyde - Consumer Product Ingredients Database. (n.d.).
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  • Cross-Validation of Valeraldehyde Quantification: A Comparative Guide to GC-MS and HPLC Methods - Benchchem. (n.d.).
  • IFRA Standards Overview - Cloudfront.net. (n.d.).
  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde | 68039-49-6 | Benchchem. (n.d.).
  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (n.d.).
  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation - ResearchGate. (n.d.).
  • Gas chromatography-triple quadrupole mass spectrometry for the determination of atmospheric polychlorinated naphthalenes - PubMed. (2014, September 15).
  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.).
  • Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor - NFOGM. (n.d.).
  • Characterization of cyclitol glycosides by gas chromatography coupled to mass spectrometry. (2017, February 10).
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  • Nicholas H. Snow | Author | LCGC International. (n.d.).
  • Dimethylcyclohexenecarboxaldehyde (CAS N° 68084-52-6) - ScenTree. (n.d.).
  • RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 279. (2025, April 30).
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.).
  • (PDF) Gas chromatography-triple quadrupole tandem mass spectrometry: A powerful tool for the (ultra)trace analysis of multiclass environmental contaminants in fish and fish feed Rapid Detection in Food and Feed - ResearchGate. (2025, August 6).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • GC Columns and Accessories - Thermo Fisher Scientific. (n.d.).
  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde | C9H14O | CID 93375 - PubChem. (n.d.).
  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF - ResearchGate. (2025, August 6).
  • 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient - COSMILE Europe. (n.d.).
  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde = 97 68039-49-6 - Sigma-Aldrich. (n.d.).
  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30).
  • Bioanalytical Sample Preparation. (n.d.).
  • Elemental Analysis – Sample preparation ‒ ISIC - EPFL. (n.d.).
  • (PDF) GC/MS-based C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - ResearchGate. (n.d.).
Method

Application Note: Quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Complex Mixtures

Introduction 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, also known by trade names such as Triplal® and Cyclal C, is a synthetic fragrance ingredient prized for its strong, green, and slightly citrusy aroma.[1][2] It is wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, also known by trade names such as Triplal® and Cyclal C, is a synthetic fragrance ingredient prized for its strong, green, and slightly citrusy aroma.[1][2] It is widely used in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] As a potential fragrance allergen, its concentration in consumer products is subject to regulation in many regions, necessitating accurate and robust analytical methods for its quantification in complex matrices.[3] This application note provides a comprehensive guide for the determination of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, hereafter referred to as DMC, in diverse and challenging sample types.

The quantification of DMC presents several analytical challenges. Its semi-volatile nature and the presence of isomers (cis- and trans-) require high-resolution separation techniques.[1][2] Furthermore, the complexity of matrices such as cosmetic creams, lotions, and detergents can lead to significant interference and matrix effects, complicating accurate quantification. This guide details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing validated protocols for sample preparation, instrumental analysis, and method validation.

Chemical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueReference
Molecular FormulaC9H14O[4][5]
Molecular Weight138.21 g/mol [5]
Boiling Point196 °C (lit.)[1]
Density0.933 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.473 (lit.)[1]
AppearanceColorless to light yellow liquid[4]
SolubilitySoluble in ethanol and oils[4]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like DMC in complex mixtures due to its high sensitivity and selectivity.[6]

Rationale for GC-MS

The volatility of DMC makes it an ideal candidate for gas chromatography. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, which is crucial when dealing with complex matrices where co-elution of interfering compounds is possible. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification.[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust sample preparation protocol is critical to remove interfering matrix components and concentrate the analyte. Liquid-liquid extraction is a widely used and effective technique for this purpose.[7][8]

Protocol: LLE for Cosmetic Creams and Lotions

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of DMC or a compound with similar chemical properties not present in the sample) to correct for extraction efficiency and instrumental variability.

  • Solvent Addition: Add 10 mL of a suitable extraction solvent. Methyl tert-butyl ether (MTBE) is a good choice due to its polarity and volatility.[7]

  • Extraction: Vortex the mixture vigorously for 2 minutes, followed by ultrasonication for 15 minutes to ensure complete extraction.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean vial.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis of DMC.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible performance.
Column VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column offering good separation for a wide range of compounds.[7]
Injector Pulsed SplitlessMaximizes the transfer of analyte onto the column for trace analysis.[7]
Injector Temperature 250 °CEnsures efficient volatilization of DMC without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides optimal separation efficiency.[7]
Oven Program Initial 60°C (2 min hold), ramp at 3°C/min to 125°C, then at 7°C/min to 230°C, and finally at 20°C/min to 300°C (5 min hold)A well-defined temperature gradient allows for the separation of DMC from other volatile and semi-volatile components in the sample.[7]
MS System Agilent 5977B or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for DMC.
Monitored Ions (m/z) To be determined from the mass spectrum of a DMC standard. Common fragments for aldehydes include the molecular ion and fragments from alpha-cleavage.Provides specificity for the target analyte.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentrate (Optional) Extract->Concentrate Inject Inject into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde by GC-MS.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

For less volatile aldehydes or when derivatization is preferred to enhance detection, HPLC with UV detection is a viable alternative.[6] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy for aldehydes, forming a stable hydrazone that can be readily detected by UV absorbance.[9][10]

Rationale for HPLC with Derivatization

While DMC is amenable to GC-MS, HPLC offers an orthogonal technique that can be valuable for confirmation or for laboratories without GC-MS instrumentation. The derivatization with DNPH serves two key purposes: it increases the molecular weight and introduces a strong chromophore, significantly enhancing the sensitivity of UV detection.[11][12]

Sample Preparation and Derivatization

This protocol involves the extraction of DMC followed by a chemical derivatization step.

Protocol: HPLC with DNPH Derivatization

  • Sample Extraction: Follow steps 1-6 of the LLE protocol described in section 1.2.

  • Solvent Exchange: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile.

  • Derivatization:

    • Prepare a DNPH solution by dissolving 2,4-dinitrophenylhydrazine in acetonitrile with a small amount of sulfuric acid as a catalyst.

    • Add 1 mL of the DNPH solution to the reconstituted sample extract.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete reaction.

  • Quenching: Cool the reaction mixture to room temperature.

  • Analysis: The derivatized sample is now ready for HPLC analysis.

HPLC Instrumental Parameters
ParameterRecommended SettingRationale
HPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and fast analysis times.[10]
Column C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)A versatile reversed-phase column suitable for the separation of the DNPH derivative.[13]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe formic acid helps to improve peak shape and ionization efficiency if MS detection is used.
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is necessary to separate the derivatized DMC from other derivatized aldehydes and matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.[13]
Column Temperature 30 °CMaintains consistent retention times.
Detector UV-Vis or Diode Array Detector (DAD)Allows for the detection of the DNPH derivative.
Detection Wavelength 360 nmThe wavelength of maximum absorbance for the DNPH derivatives of aldehydes.[10]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction Evaporate Evaporate & Reconstitute Extract->Evaporate Derivatize DNPH Derivatization Evaporate->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde by HPLC with DNPH derivatization.

Part 3: Method Validation

To ensure the reliability and accuracy of the analytical results, a thorough method validation should be performed according to established guidelines.[14]

Key Validation Parameters

The following parameters should be assessed for both the GC-MS and HPLC methods.

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking a blank matrix with known concentrations of the analyte.80-120% recovery
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Example Validation Data (Hypothetical)

The following table presents hypothetical validation data for the GC-MS method.

ParameterResult
Linearity (0.1 - 10 µg/mL) r² = 0.998
Accuracy (at 1 and 5 µg/mL) 95.2% and 102.1%
Precision (RSD) Repeatability = 4.5%, Intermediate Precision = 6.8%
LOD 0.02 µg/mL
LOQ 0.07 µg/mL

Conclusion

This application note provides detailed and validated protocols for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in complex matrices using GC-MS and HPLC. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data for regulatory compliance and product quality control.

References

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde. Retrieved from [Link]

  • Chen, S. N., Hsieh, M. C., & Wen, H. M. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 26(2), 651-660.
  • MLAP Botanicals. (2025, October 11). Fragrance Allergen Testing: Compliance and Safety Protocols. Retrieved from [Link]

  • LookChem. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Retrieved from [Link]

  • Kim, J. S., Lee, J. H., & Kim, D. G. (2018). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological research, 34(2), 161–168.
  • Farsalinos, K. E., Gillman, I. G., & Poulas, K. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 118, 214-220.
  • Chen, S. N., Hsieh, M. C., & Wen, H. M. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 26(2), 651-660.
  • Upadhyay, S., & Singh, A. (2012). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of pharmaceutical analysis, 2(4), 302–308.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Zurek, G., & Kant, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta, 351(1-3), 247-257.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

Sources

Application

Application Note: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde as a Versatile Precursor for the Synthesis of Novel Ionone Analogs

Abstract Ionones and their derivatives are cornerstones of the fragrance and flavor industry, prized for their characteristic woody and floral scents, particularly reminiscent of violets.[1] They are also vital intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ionones and their derivatives are cornerstones of the fragrance and flavor industry, prized for their characteristic woody and floral scents, particularly reminiscent of violets.[1] They are also vital intermediates in the synthesis of carotenoids and Vitamin A.[2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing 2,4-Dimethyl-3-cyclohexenecarboxaldehyde as a strategic and economically viable starting material for the synthesis of diverse ionone analogs. We delve into the core reaction mechanisms, provide detailed, field-tested protocols for key synthetic transformations, and discuss methods for the characterization of the resulting products.

Strategic Considerations: Why 2,4-Dimethyl-3-cyclohexenecarboxaldehyde?

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, often known by trade names like Ligustral or Triplal, is an attractive substrate for creating novel ionone analogs for several reasons[3][4]:

  • Industrial Availability: It is produced on a large scale via the Diels-Alder reaction of acrolein and 2-methylpentadiene, making it a cost-effective raw material.[3]

  • Structural Versatility: The molecule possesses a reactive aldehyde functional group and a cyclohexene ring with two methyl substituents. The aldehyde is a prime target for C-C bond formation, while the ring provides the foundational core for the ionone structure.

  • Tunable Olfactory Properties: The substitution pattern on the cyclohexene ring differs from traditional ionones (which typically have a 2,6,6-trimethyl substitution). This inherent difference allows for the creation of analogs with unique scent profiles, potentially leading to the discovery of novel fragrance compounds.[5]

The primary synthetic goal is to construct the C4 side chain characteristic of ionones, typically a butenone moiety. This can be achieved through several classic organic transformations, each offering a different level of control and leading to varied intermediates.

G Start 2,4-Dimethyl-3-cyclohexene- carboxaldehyde Aldol Aldol Condensation (e.g., with Acetone) Start->Aldol Wittig Wittig Reaction (Phosphorus Ylides) Start->Wittig Grignard Grignard Reaction (Organomagnesium Halides) Start->Grignard Pseudoionone Pseudoionone Analog (Acyclic Ketone) Aldol->Pseudoionone Unsat_Ester Unsaturated Ester / Aldehyde Analog Wittig->Unsat_Ester Sec_Alcohol Secondary Alcohol Intermediate Grignard->Sec_Alcohol Cyclization Acid-Catalyzed Cyclization Pseudoionone->Cyclization Oxidation Oxidation (PCC, Jones) Sec_Alcohol->Oxidation Ionone_Analog Final Ionone Analog (α-, β-isomers) Cyclization->Ionone_Analog Ketone_Analog Ketone Analog Oxidation->Ketone_Analog Ketone_Analog->Cyclization If applicable G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization Aldehyde Starting Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Base (NaOH) Enolate->Aldol_Adduct Pseudoionone Pseudoionone Analog Aldol_Adduct->Pseudoionone Dehydration (-H₂O) Protonation Protonated Ketone Pseudoionone->Protonation Acid (H⁺) Carbocation Cyclized Carbocation Protonation->Carbocation Intramolecular Attack Ionone Ionone Analog (α/β Mixture) Carbocation->Ionone Deprotonation

Figure 2: Mechanism of Aldol condensation followed by acid-catalyzed cyclization.

Protocol 2.1: Synthesis of (E)-4-(2,4-dimethylcyclohex-3-en-1-yl)but-3-en-2-one (Pseudoionone Analog)

  • Reagents & Equipment:

    • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq, e.g., 10.0 g)

    • Acetone (10 eq), dried over molecular sieves

    • Sodium hydroxide (NaOH), 10% aqueous solution (0.2 eq)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in acetone in a round-bottom flask at 0°C (ice bath), add the 10% NaOH solution dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, neutralize the reaction by adding saturated aqueous NH₄Cl solution until the pH is ~7.

    • Reduce the volume of the mixture using a rotary evaporator to remove the excess acetone.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure pseudoionone analog.

Pathway B: Wittig Reaction for Chain Elongation

The Wittig reaction provides exceptional control for installing a double bond with a specific geometry, allowing for the synthesis of analogs with varied side chains, such as unsaturated esters or aldehydes. [3][5]This method involves reacting the starting aldehyde with a phosphorus ylide. [6] Causality: The Wittig reaction begins with the preparation of a phosphonium salt from triphenylphosphine and an alkyl halide. [6]A strong base (like n-BuLi) deprotonates the carbon adjacent to the phosphorus, creating the nucleophilic ylide. The ylide attacks the aldehyde, forming a betaine intermediate which collapses into a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide. [7] Protocol 2.2: Synthesis of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)acrylate

  • Reagents & Equipment:

    • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent, 1.1 eq)

    • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq)

    • Anhydrous toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Combine the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and ethyl (triphenylphosphoranylidene)acetate in a round-bottom flask containing anhydrous toluene under a nitrogen atmosphere.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. [3]Monitor the reaction by TLC.

    • After cooling to room temperature, concentrate the mixture using a rotary evaporator.

    • The crude residue will contain the product and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the unsaturated ester.

Pathway C: Grignard Reaction for Alcohol and Ketone Analogs

The Grignard reaction is a powerful tool for forming C-C bonds by adding an organomagnesium halide to the aldehyde. [8]This initially produces a secondary alcohol, which can be a valuable intermediate or a final product. Subsequent oxidation of this alcohol yields a ketone, providing another class of ionone analogs. [3] Causality: The Grignard reagent (e.g., methylmagnesium bromide) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. [9][10]The reaction must be performed under strictly anhydrous conditions as Grignard reagents react readily with water. [9]An acidic workup protonates the intermediate alkoxide to yield the alcohol.

Protocol 2.3: Synthesis of 1-(2,4-dimethylcyclohex-3-en-1-yl)ethanol

  • Reagents & Equipment:

    • Magnesium turnings (1.2 eq)

    • Iodomethane (CH₃I) (1.2 eq)

    • Anhydrous diethyl ether or THF

    • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq)

    • Saturated aqueous NH₄Cl

    • Flame-dried glassware, dropping funnel, reflux condenser, nitrogen atmosphere setup

  • Procedure:

    • Place magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine (as an initiator).

    • Add a solution of iodomethane in anhydrous diethyl ether dropwise via a dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and heat). Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, stir for another 30-60 minutes until most of the magnesium is consumed.

    • Cool the Grignard reagent solution to 0°C.

    • Add a solution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude secondary alcohol, which can be purified by chromatography.

Characterization of Synthesized Analogs

Confirmation of the product structures is essential. Standard spectroscopic techniques are employed for this purpose. [11]

Technique Expected Observations for a Pseudoionone Analog
IR Spectroscopy Strong C=O stretch (~1670 cm⁻¹ for α,β-unsaturated ketone), C=C stretch (~1600 cm⁻¹). [12]
¹H NMR Spectroscopy Signals for vinyl protons on the side chain and cyclohexene ring, characteristic aldehyde proton signal disappears, new methyl ketone singlet appears (~2.2 ppm). [13]

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the calculated mass. Characteristic fragmentation patterns including α-cleavage and retro-Diels-Alder can be observed. [14][15]|

Table 1: Summary of expected spectroscopic data for a representative pseudoionone analog.

Safety and Handling

  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: This compound is a combustible liquid. [16]It can cause skin and eye irritation. [17]Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. [18][19]* Reagents: Many reagents used in these protocols are hazardous. Sodium hydroxide is corrosive. Grignard reagents are highly reactive and pyrophoric. Wittig reagents and their precursors can be irritants. Always consult the Safety Data Sheet (SDS) for each chemical before use. [17][18][19]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents like Grignard reagents before disposal.

Conclusion

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a highly effective and versatile starting material for the synthesis of a wide array of novel ionone analogs. The synthetic pathways detailed in this note—Aldol condensation, Wittig reaction, and Grignard addition—provide researchers with a robust toolkit for creating new molecules for evaluation in the fragrance, flavor, and pharmaceutical industries. The strategic application of these well-established reactions to this accessible precursor opens the door to rapid discovery and development.

References

  • Markovich, Y. D., Panfilov, A., et al. (1998). New cyclization agents for the synthesis of beta-ionone from pseudoionone. Pharmaceutical Chemistry Journal. [Online].
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10. [Online].
  • PCW. (2023). Trital - Safety Data Sheet. [Online].
  • Cerveny, L., Marhoul, A., & Zoubkova, L. (2004). The Synthesis of Ionones. Perfumer & Flavorist, 29. [Online].
  • RBNAinfo. (2014). SAFETY DATA SHEET. [Online].
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclohexanecarboxaldehyde. [Online].
  • BenchChem. (2025). Spectroscopic data analysis of methyl ionone gamma (NMR, MS, IR). [Online].
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ResearchGate. [Online]. Available: [Link]

  • Kashid, M. N., Yuranov, I., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research. [Online]. Available: [Link]

  • Xu, L., et al. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. PubMed Central. [Online]. Available: [Link]

  • Cerveny, L., Marhoul, A., & Zoubkova, L. (2016). New Methods: The Synthesis of Ionones. Perfumer & Flavorist. [Online]. Available: [Link]

  • Kashid, M. N., Yuranov, I., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. ResearchGate. [Online]. Available: [Link]

  • Díez, V. K., Apesteguía, C., & Di Cosimo, J. I. (2011). Synthesis of Ionones by Cyclization of Pseudoionone on Solid Acid Catalysts. ResearchGate. [Online]. Available: [Link]

  • Brenna, E., et al. (2002). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. ResearchGate. [Online]. Available: [Link]

  • Kraft, P. (2019). Ionone—À Rebours. Boston Apothecary. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online]. Available: [Link]

  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. ResearchGate. [Online]. Available: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Online]. Available: [Link]

  • Kamat, S. P., et al. (2007). Unusual KMnO4 oxidation product of β-ionone. ResearchGate. [Online]. Available: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ResearchGate. [Online]. Available: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. [Online]. Available: [Link]

  • EWG Skin Deep®. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. [Online]. Available: [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. [Online]. Available: [Link]

  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository. [Online]. Available: [Link]

  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme. [Online]. Available: [Link]

  • Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. [Online]. Available: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Online]. Available: [Link]

  • Taran, M., & Delmond, B. (2000). Synthesis of Ionone and Methylionone Analogues from Delta-Pyronene. ResearchGate. [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to imp...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key intermediate in various chemical syntheses. This guide is structured to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.

I. Overview of the Synthesis

The primary industrial route to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, also known by trade names such as Triplal® or Ligustral®, is the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1] This [4+2] cycloaddition is a powerful tool for forming the six-membered ring structure of the target molecule.[2] However, the reaction is not without its complexities, including the formation of stereoisomers and regioisomers, potential for low yields, and the challenging nature of the starting materials.

The reaction typically yields a mixture of cis and trans diastereomers, along with a minor regioisomer, 3,5-dimethyl-3-cyclohexenecarboxaldehyde.[1] Understanding and controlling the factors that influence the reaction's outcome is critical for achieving high yields of the desired isomer.

Reaction Scheme:

Caption: Diels-Alder synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, providing potential causes and actionable solutions.

1. Low Overall Yield

  • Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

  • Answer: Low yields in this Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Purity of Reactants:

      • Acrolein Polymerization: Acrolein is highly susceptible to polymerization, especially in the presence of light, heat, or impurities.[3] This is a common cause of reduced dienophile concentration and subsequent low product yield.

        • Solution: Use freshly distilled acrolein for each reaction. It is also advisable to add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.

      • Diene Isomerization and Purity: The purity of 2-methyl-1,3-pentadiene is also crucial. The presence of other isomers can lead to the formation of undesired side products.

        • Solution: Ensure the diene is of high purity, and consider distillation if necessary.

    • Reaction Conditions:

      • Temperature: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at higher temperatures.[2]

        • Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction. An optimal temperature range should be determined empirically, often starting at lower temperatures and gradually increasing if the reaction is too slow.

      • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

        • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Kinetic vs. Thermodynamic Control:

      • The formation of different isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. The kinetically favored product is formed faster, typically at lower temperatures, while the thermodynamically more stable product is favored at higher temperatures where the reaction is reversible.[4]

        • Solution: To favor the kinetic product, which is often the desired endo isomer in Diels-Alder reactions, maintain a lower reaction temperature.[3] For the thermodynamic product, a higher temperature and longer reaction time may be necessary.

2. Poor Stereoselectivity (Unfavorable Endo/Exo Ratio)

  • Question: I am obtaining a mixture of endo and exo isomers, with a low proportion of the desired isomer. How can I improve the stereoselectivity?

  • Answer: The stereoselectivity of the Diels-Alder reaction, specifically the ratio of endo to exo products, is a critical aspect to control. The endo product is often the kinetically favored isomer due to secondary orbital interactions.[4]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction.[5][6] Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing the secondary orbital interactions that favor the endo transition state.[4][5]

      • Solution: Introduce a Lewis acid catalyst to the reaction. Common choices include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[6] The catalyst should be used in stoichiometric or sub-stoichiometric amounts, and the reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to maximize selectivity.

Lewis Acid Typical Loading (mol%) Recommended Temperature Notes
AlCl₃5 - 20-78 °C to 0 °CHighly active, but can be harsh and may promote side reactions.
ZnCl₂10 - 300 °C to room temperatureMilder than AlCl₃, often a good starting point.
BF₃·OEt₂10 - 50-78 °C to 0 °CA convenient liquid form of BF₃.
  • Solvent Effects: The choice of solvent can influence the stereoselectivity. Polar solvents can stabilize the more polar transition state of the endo pathway.

    • Solution: Experiment with different solvents. While non-polar solvents like toluene are common, polar aprotic solvents may offer improved selectivity in some cases.

3. Formation of Regioisomers

  • Question: Besides the desired 2,4-dimethyl isomer, I am observing the formation of the 3,5-dimethyl regioisomer. How can I minimize this?

  • Answer: The formation of regioisomers is governed by the electronic and steric effects of the substituents on the diene and dienophile. In the reaction of 2-methyl-1,3-pentadiene with acrolein, the "para" adduct (2,4-dimethyl isomer) is generally favored over the "meta" adduct (3,5-dimethyl isomer).

    • Controlling Regioselectivity: While completely eliminating the formation of the minor regioisomer is challenging, its proportion can often be minimized by optimizing the reaction conditions.

      • Solution: As with stereoselectivity, the use of Lewis acid catalysts can sometimes improve regioselectivity. The choice of catalyst and reaction temperature can influence the regiochemical outcome. It is often a matter of empirical optimization to find the conditions that provide the best ratio of the desired regioisomer.

4. Product Purification Challenges

  • Question: I am having difficulty purifying the final product and removing unreacted starting materials and byproducts. What are the recommended purification methods?

  • Answer: Effective purification is crucial for obtaining a high-purity product.

    • Distillation: Fractional distillation under reduced pressure is a common method for purifying 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, which is a liquid at room temperature.

      • Protocol:

        • After the reaction work-up, perform a simple distillation to remove any low-boiling solvents.

        • Carry out a fractional distillation of the crude product under vacuum. The boiling point of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is approximately 75-78 °C at 10 mmHg.[1]

        • Collect the fractions and analyze their purity by GC-MS.

    • Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed.

      • Protocol:

        • Choose an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate.

        • A gradient elution may be necessary, starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.

        • Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the typical ratio of cis to trans isomers in the final product?

    • A1: The synthesis typically produces a mixture of cis and trans diastereomers. The exact ratio can vary depending on the reaction conditions, but a higher proportion of the thermodynamically more stable trans isomer is often observed, especially under conditions that allow for equilibration.

  • Q2: Can I use a different dienophile instead of acrolein?

    • A2: Yes, other α,β-unsaturated aldehydes and ketones can be used as dienophiles in Diels-Alder reactions with 2-methyl-1,3-pentadiene to synthesize a variety of cyclohexene derivatives. The reactivity of the dienophile will influence the reaction conditions required. More electron-deficient dienophiles generally react faster.

  • Q3: How can I confirm the structure and purity of my final product?

    • A3: A combination of analytical techniques is recommended for structural confirmation and purity assessment.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the sample and identifying the different isomers present.[7]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, allowing for the confirmation of the desired product and the identification of any impurities.

      • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the aldehyde C=O stretch.

  • Q4: Are there any safety precautions I should be aware of when working with acrolein?

    • A4: Acrolein is a highly toxic, flammable, and volatile substance. It is a severe irritant to the eyes, skin, and respiratory system. All manipulations involving acrolein must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

IV. Experimental Workflow Diagram

Workflow start Start reactant_prep Reactant Preparation (Freshly distilled acrolein, pure diene) start->reactant_prep reaction_setup Reaction Setup (Inert atmosphere, solvent, +/- Lewis acid) reactant_prep->reaction_setup reaction Diels-Alder Reaction (Controlled temperature and time) reaction_setup->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (GC-MS, NMR, IR) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

V. References

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available at: [Link]

  • The simplest Diels–Alder reactions are not endo-selective. National Center for Biotechnology Information. Available at: [Link]

  • Molecular design principles towards exo-exclusive Diels–Alder reactions. Royal Society of Chemistry. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.

  • Cyclohexanecarboxaldehyde. Organic Syntheses. Available at: [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]

  • Huang, Y., et al. (2006). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 103(39), 14352-14354.

  • Catalytic asymmetric heteroatom Diels–Alder reactions catalyzed by VANOL-derived chiral borate catalysts. Morressier. Available at: [Link]

  • Hetero-Diels-Alder Reactions. ResearchGate. Available at: [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. Available at: [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde. PubChem. Available at: [Link]

  • Osakai, T., & Takeda, N. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Open Chemistry, 9(1), 662-670.

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ResearchGate. Available at: [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Wiley Online Library. Available at: [Link]

  • 1-formyl-1-methyl-4-(4-methyl-pentyl)-3-cyclohexene. European Chemicals Agency. Available at: [Link]

  • High-Purity 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde for Fragrance & Flavor Industries. LinkedIn. Available at: [Link]

  • What is 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE and how is it prepared? Chemsrc. Available at: [Link]

  • Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers). PerfumersWorld. Available at: [Link]

  • The origin of the regiospecificity of acrolein dimerization. Royal Society of Chemistry. Available at: [Link]

  • 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. The Fragrance Conservatory. Available at: [Link]

  • TRIPLAL - 2,4-Dimethyl-3-Cyclohexene Carboxaldehyde. Tilley Distribution. Available at: [Link]

  • p-Menthane-3-carboxaldehyde: A Useful Chiral Auxiliary for the Synthesis of Chiral Quaternary Carbons of High Enantiomeric Purity. ResearchGate. Available at: [Link]

  • FMO Analysis of Acrolein Dimerization. University of Cambridge. Available at: [Link]

  • Trends in the Diels–Alder reaction in polymer chemistry. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Optimizing Diels-Alder Reactions for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Welcome to the technical support center for the optimization of the Diels-Alder reaction, focusing on the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Diels-Alder reaction, focusing on the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting and optimizing this classic cycloaddition.

The synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a prime example of the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings.[1][2][3] This specific reaction involves the [4+2] cycloaddition of 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).[4] While fundamentally straightforward, achieving high yield, regioselectivity, and stereoselectivity can be challenging. This guide provides solutions to common issues encountered during this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?

Low or no yield is a frequent issue stemming from several potential factors, from reactant quality to suboptimal reaction conditions.[5]

Possible Cause 1: Suboptimal Reaction Temperature Temperature has a significant impact on Diels-Alder reactions.[5][6] While higher temperatures generally increase the reaction rate, the Diels-Alder reaction is reversible.[7][8] At excessively high temperatures, the equilibrium can shift back toward the starting materials via a process known as the retro-Diels-Alder reaction.[5][7][8]

  • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. For many Diels-Alder reactions, this is between room temperature and 100°C.[8] If the reaction is too slow, gradually increase the temperature, monitoring for product formation. For thermally sensitive products, running the reaction at a lower temperature for a longer duration is often preferable.[5]

Possible Cause 2: Dienophile Polymerization Acrolein, the dienophile in this synthesis, is an α,β-unsaturated aldehyde that is prone to polymerization, especially at higher temperatures or in the presence of acid catalysts.[6]

  • Solution: To prevent polymerization, consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.[6] Additionally, using lower reaction temperatures and minimizing reaction time can help reduce unwanted polymerization.

Possible Cause 3: Ineffective Catalysis While this reaction can proceed thermally, it is often slow. Lewis acid catalysts are frequently used to accelerate Diels-Alder reactions significantly.[9][10][11] The catalyst coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6][9] This reduces the HOMO-LUMO energy gap between the diene and dienophile, leading to a faster reaction.[6][9]

  • Solution: Introduce a Lewis acid catalyst to your reaction. Common choices include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[10][11] Start with catalytic amounts (e.g., 5-10 mol%) and ensure the catalyst is anhydrous, as water can deactivate it.

Possible Cause 4: Incorrect Diene Conformation The Diels-Alder reaction requires the diene to be in an s-cis conformation, where the double bonds are on the same side of the central single bond.[1][12] Acyclic dienes like 2-methyl-1,3-pentadiene exist in equilibrium between the more stable s-trans and the reactive s-cis conformers.[5] If the equilibrium strongly favors the s-trans form, the concentration of the reactive conformer is low, leading to a slow reaction.

  • Solution: While temperature can influence the conformational equilibrium, this is an intrinsic property of the diene. The use of a catalyst is often the most effective way to accelerate the reaction despite a low concentration of the s-cis conformer.[12]

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Suboptimal Temperature start->cause1 cause2 Dienophile Polymerization start->cause2 cause3 Ineffective Catalysis start->cause3 cause4 Diene Conformation (s-trans favored) start->cause4 sol1 Optimize Temperature (Avoid retro-Diels-Alder) cause1->sol1 sol2 Add Inhibitor (e.g., Hydroquinone) Lower Temperature cause2->sol2 sol3 Introduce Lewis Acid (e.g., AlCl₃, SnCl₄) cause3->sol3 sol4 Use Catalyst to Increase Rate cause4->sol4

Q2: My reaction is working, but I have a poor ratio of endo to exo stereoisomers. How can I improve the stereoselectivity?

The Diels-Alder reaction can produce two different stereoisomers: endo and exo.[13][14] For many applications, isolating a single isomer is crucial. The endo product is often the kinetically favored product, meaning it forms faster, especially at lower temperatures.[6][7][14] The exo product is typically the thermodynamically more stable product due to reduced steric hindrance.[7][14][15]

Possible Cause 1: High Reaction Temperature As temperature increases, the reaction begins to operate under thermodynamic control rather than kinetic control.[7][15] This means the product distribution will reflect the relative stability of the products, favoring the more stable exo isomer. The initially formed kinetic endo product might also revert to the starting materials and then reform as the more stable exo product.[7]

  • Solution: To maximize the yield of the endo product, conduct the reaction at the lowest feasible temperature.[6] This may require longer reaction times, but it will favor the kinetic pathway.[7] Temperatures at or below room temperature are often ideal for maximizing endo selectivity.

Possible Cause 2: Solvent Choice The choice of solvent can influence both the rate and selectivity of a Diels-Alder reaction.[16][17][18] Polar solvents can stabilize the more polar transition state of the endo pathway, thereby increasing its formation rate relative to the exo pathway.[16] Some studies have even shown dramatic rate accelerations in aqueous media.[1]

  • Solution: Experiment with different solvents. If you are using a nonpolar solvent like hexane or toluene, consider switching to a more polar solvent such as methanol, dimethylformamide (DMF), or even a water-based system to potentially enhance endo selectivity.[1][16]

Possible Cause 3: Absence of a Catalyst Lewis acid catalysts not only accelerate the reaction but also typically enhance endo selectivity.[6][10] This is because the catalyst-complexed dienophile can engage in stronger secondary orbital interactions with the diene in the endo transition state, further lowering its energy barrier.[10]

  • Solution: If you are running the reaction thermally, the addition of a Lewis acid catalyst is a highly effective method for increasing the endo:exo ratio.[6]

Q3: I've isolated my product, but it's a mixture of regioisomers. How can I control the regioselectivity?

The reaction between an unsymmetrical diene (2-methyl-1,3-pentadiene) and an unsymmetrical dienophile (acrolein) can lead to the formation of different regioisomers. The desired product, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, is typically the major product, but a small amount of the regioisomer 2,4-dimethylcyclohex-2-ene carboxaldehyde can also be formed.[4]

Possible Cause: Lack of Regiocontrol in Thermal Reaction In uncatalyzed, thermal Diels-Alder reactions, the regioselectivity is governed by the electronic and steric properties of the reactants, but the control may not be absolute.

  • Solution: The use of Lewis acid catalysts can significantly improve regioselectivity.[11][19] The catalyst coordinates to the dienophile and alters the orbital coefficients, which can lead to a stronger preference for one regioisomeric transition state over the other.[10] Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) can help identify the optimal catalyst for maximizing the yield of the desired regioisomer.[9][10][11]

Frequently Asked Questions (FAQs)

What is the primary role of a Lewis acid catalyst in this reaction? A Lewis acid accelerates the reaction and enhances its selectivity.[9][10][11] It coordinates to the carbonyl oxygen of the acrolein, making the dienophile more electron-deficient. This lowers the energy of its LUMO, narrowing the energy gap with the diene's HOMO and thus increasing the reaction rate.[6][9] This catalytic action also tends to increase the preference for the endo product.[6][10]

How do I choose the right solvent? Solvent choice can impact reaction rate and selectivity.[16][17] Polar solvents often accelerate the reaction and can improve endo selectivity by stabilizing the polar transition state.[16] However, the effect can be complex and depends on the specific reactants.[18][20] It is often best to start with a common non-polar solvent like toluene or hexane for thermal reactions, or dichloromethane for catalyzed reactions, and then explore more polar options like methanol or acetone if optimization is needed.[17]

What are common safety precautions? Acrolein is a volatile, toxic, and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The diene, 2-methyl-1,3-pentadiene, is also flammable. Lewis acid catalysts like AlCl₃ and SnCl₄ are water-sensitive and corrosive; they should be handled in an inert atmosphere (e.g., under nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.

Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (2-methyl-1,3-pentadiene, 1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene).[5][21]

  • Addition: Slowly add the dienophile (acrolein, 1.0-1.2 equivalents). If desired, add a radical inhibitor like hydroquinone (catalytic amount).

  • Reaction: Heat the mixture to a gentle reflux (typically 80-140°C, depending on the solvent) and monitor the reaction progress using TLC or GC.[21] Reaction times can range from a few hours to overnight.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to isolate the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suitable anhydrous solvent (e.g., dichloromethane or toluene). Cool the flask to 0°C or -78°C in an ice or dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1 equivalents) to the stirred solvent.

  • Reactant Addition: In a separate flask, prepare a solution of the dienophile (acrolein, 1.0 equivalent) in the same anhydrous solvent and add it dropwise to the catalyst suspension. Stir for 15-30 minutes. Then, add a solution of the diene (2-methyl-1,3-pentadiene, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at the low temperature, gradually warming to room temperature if necessary. Monitor the reaction progress by TLC or GC.

  • Quenching and Workup: Upon completion, slowly quench the reaction by adding a suitable reagent (e.g., saturated NaHCO₃ solution or water) while the flask is still in the cooling bath.[5] Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (Diene, Dienophile) setup Assemble Apparatus (Flask, Condenser) prep_reactants->setup prep_glassware Dry Glassware (for catalyzed reaction) prep_glassware->setup prep_solvent Select Solvent (e.g., Toluene, DCM) prep_solvent->setup addition Add Reactants (& Catalyst if used) setup->addition heating Heat/Cool to Target Temperature addition->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction (if catalyzed) monitoring->quench extraction Solvent Extraction & Drying quench->extraction purification Purify Product (Distillation/Chromatography) extraction->purification analysis Analyze Product (NMR, GC-MS) purification->analysis

Data Summary Tables

Table 1: Effect of Reaction Conditions on Selectivity & Rate
ParameterEffect on RateEffect on endo SelectivityRationale
Increasing Temperature Increases rate (up to a point)DecreasesFavors thermodynamic (exo) product; promotes retro-Diels-Alder.[5][6][7]
Lewis Acid Catalyst Significantly IncreasesIncreasesLowers dienophile LUMO energy; enhances secondary orbital interactions.[6][9][10]
Increasing Solvent Polarity Generally IncreasesGenerally IncreasesStabilizes the more polar endo transition state.[1][16]
Table 2: Common Lewis Acids and Solvents
Lewis Acid CatalystTypical SolventsKey Characteristics
Aluminum Chloride (AlCl₃) Dichloromethane, TolueneVery strong, highly active catalyst. Moisture sensitive.[10][11]
Tin(IV) Chloride (SnCl₄) Dichloromethane, TolueneStrong catalyst, often provides good selectivity. Moisture sensitive.[10][11]
Zinc(II) Chloride (ZnCl₂) Diethyl Ether, THF, DCMMilder catalyst, useful for sensitive substrates.[11]
Boron Trifluoride (BF₃) Dichloromethane, Diethyl EtherGaseous or available as etherate complex. Strong catalyst.[10][11]
Calcium Triflate (Ca(OTf)₂) Acetonitrile, Ionic LiquidsA more sustainable and environmentally benign alternative.[10][22]

References

Troubleshooting

Technical Support Center: Separation of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomers

Welcome to the technical support center for the analysis and purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound, which is commonly produced as a mixture of its cis and trans diastereomers.[1][2] Here, we provide detailed, field-proven insights into resolving these isomers using gas and liquid chromatography, complete with troubleshooting guides and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde?

The primary challenge stems from the subtle structural differences between the cis and trans isomers. As diastereomers, they have identical molecular weights and similar polarities, which can result in very close elution times (co-elution) in non-optimized chromatographic systems. The key to separation is to exploit the minor differences in their three-dimensional shape and dipole moment, which affect their interaction with the stationary phase.

Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?

Both techniques are viable, and the best choice depends on your objective:

  • Gas Chromatography (GC) is generally preferred for routine purity analysis and quantification due to its high efficiency, speed, and sensitivity for volatile compounds like this aldehyde. It is well-suited for quality control where a validated method is needed to determine the isomer ratio.

  • High-Performance Liquid Chromatography (HPLC) is highly versatile and particularly advantageous for preparative-scale purification, as it is non-destructive and easily scaled up. It also offers a wider range of stationary and mobile phase selectivities, which can be beneficial if GC separation proves difficult.[3][4] HPLC is also the method of choice if the isomers are prone to thermal degradation or rearrangement at elevated GC temperatures.

Q3: Do I need a chiral column to separate cis and trans diastereomers?

Not necessarily, but it can be a powerful tool. Cis and trans isomers are diastereomers, which have different physical properties and can be separated on standard (achiral) GC or HPLC columns.[5] However, chiral stationary phases (CSPs), especially cyclodextrin-based phases in GC, can offer unique selectivities that enhance the separation of diastereomers by providing a complex, three-dimensional environment for interaction.[6][7][8] If you are struggling to achieve baseline resolution on standard columns, a chiral column is a logical next step to try.

Q4: Can the isomers interconvert during analysis?

Isomer interconversion is a potential issue, particularly in HPLC under certain mobile phase conditions or in GC if the injector temperature is excessively high.[9] This can manifest as broad, distorted, or bridged peaks between the two isomer peaks. If you suspect interconversion, it is advisable to perform the analysis at a lower temperature (both for the GC oven/injector and the HPLC column) and evaluate the impact on peak shape and resolution.[10]

Experimental Protocols & Methodologies

The following protocols provide robust starting points for your method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

Protocol 1: Isomer Analysis by Gas Chromatography (GC)

GC is an excellent first-line technique for analyzing the isomer ratio. The choice of stationary phase is the most critical factor for achieving separation.[11][12] While a non-polar polydimethylsiloxane column has been used to determine diastereomer ratios of this compound's derivatives, a mid-polarity phase containing phenyl or cyanopropyl groups is recommended to enhance selectivity for this moderately polar aldehyde.[1][13]

ParameterRecommended ConditionRationale & Notes
Column Mid-Polarity Phase (e.g., 14% Cyanopropylphenyl / 86% Dimethyl polysiloxane)This phase offers π-π and dipole-dipole interactions, which can effectively differentiate the isomers based on their shape and polarity.[13]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance of efficiency and sample capacity.
Carrier Gas Helium or HydrogenSet to an optimal linear velocity (e.g., ~35 cm/sec for He, ~45 cm/sec for H₂) for best efficiency.
Inlet Split/Splitless, 230 °CA split injection (e.g., 50:1 ratio) is recommended to prevent column overload and ensure sharp peaks. Use a deactivated liner.
Oven Program 60 °C (hold 1 min), then ramp 5 °C/min to 200 °C (hold 2 min)A slow ramp rate is crucial for resolving closely eluting isomers. Adjust as needed based on initial results.
Detector Flame Ionization Detector (FID), 250 °CFID provides excellent sensitivity and a wide linear range for quantification.
Injection Vol. 1 µL
Sample Prep. Dilute sample to ~100 µg/mL in a suitable solvent (e.g., Hexane, Ethyl Acetate).
Protocol 2: Isomer Separation by HPLC

HPLC offers orthogonal selectivity to GC. Both normal-phase and reversed-phase methods are plausible for diastereomer separation.[14][15] Method development should involve screening both modes.

NP-HPLC separates compounds based on polarity, utilizing a polar stationary phase and a non-polar mobile phase. It often provides excellent selectivity for structural isomers.

ParameterRecommended ConditionRationale & Notes
Column Silica or Cyano (CN) PhaseSilica is the standard for normal-phase. A Cyano phase offers alternative selectivity and faster equilibration.
Dimensions: 4.6 x 150 mm, 5 µm particle sizeA common analytical column dimension.
Mobile Phase Hexane : Isopropanol (IPA) (98 : 2, v/v)Start with a low percentage of the polar modifier (IPA) and increase it to decrease retention time.
Flow Rate 1.0 mL/min
Temperature 25 °C (Ambient)Maintain a stable temperature for reproducible retention times.
Detector UV-Vis or Diode Array Detector (DAD) at 210 nmThe aldehyde carbonyl group provides UV absorbance at low wavelengths.
Injection Vol. 5-10 µL

RP-HPLC is the most common HPLC mode and separates based on hydrophobicity. While the isomers have similar hydrophobicity, differences in their interaction with the C18 chains can still enable separation.[16]

ParameterRecommended ConditionRationale & Notes
Column C18 (Octadecyl)A good first choice for general-purpose reversed-phase separations.[17]
Dimensions: 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65 : 35, v/v)Adjust the ratio to optimize retention and resolution. Methanol can be substituted for acetonitrile for different selectivity.
Flow Rate 1.0 mL/min
Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but may decrease resolution or cause interconversion.[9]
Detector UV-Vis or DAD at 210 nm
Injection Vol. 5-10 µL

Visualizing the Workflow

A logical workflow is essential for efficiently selecting and optimizing a separation method.

G cluster_gc Gas Chromatography (GC) Path cluster_hplc High-Performance Liquid Chromatography (HPLC) Path start Goal: Separate cis/trans Isomers decision_purpose Analysis or Purification? start->decision_purpose gc_start Select GC for Analysis decision_purpose->gc_start Analysis hplc_start Select HPLC for Purification decision_purpose->hplc_start Purification gc_col Start with Mid-Polarity Column (e.g., 14% Cyanopropylphenyl) gc_start->gc_col gc_method Run Initial Method (Slow Temp Ramp) gc_col->gc_method gc_eval Resolution > 1.5? gc_method->gc_eval gc_ok Method Validated gc_eval->gc_ok Yes gc_troubleshoot Proceed to Troubleshooting Guide gc_eval->gc_troubleshoot No hplc_screen Screen NP and RP Conditions hplc_start->hplc_screen hplc_eval Baseline Separation? hplc_screen->hplc_eval hplc_ok Method Optimized for Scale-up hplc_eval->hplc_ok Yes hplc_troubleshoot Proceed to Troubleshooting Guide hplc_eval->hplc_troubleshoot No

Caption: Method Selection Workflow for Isomer Separation.

Troubleshooting Guide

Encountering issues during method development is common. This guide addresses the most frequent problems in a systematic way.

Problem: Poor or No Resolution Between Isomer Peaks (Rs < 1.5)

This is the most common challenge. The isomers are eluting too close to one another.

G start Initial Observation: Poor Resolution (Rs < 1.5) check_system Step 1: Verify System Health - Check for leaks - Confirm flow rates - Perform blank run for contaminants start->check_system decision_tech Which Technique? check_system->decision_tech gc_path GC Method Optimization decision_tech->gc_path GC hplc_path HPLC Method Optimization decision_tech->hplc_path HPLC gc_temp Decrease Oven Ramp Rate (e.g., from 10°C/min to 2-3°C/min) gc_path->gc_temp gc_flow Optimize Carrier Gas Linear Velocity gc_temp->gc_flow gc_eval1 Resolution Improved? gc_flow->gc_eval1 gc_col Change Column Selectivity - Try non-polar (e.g., 5% Phenyl) - Try chiral (e.g., Cyclodextrin) gc_eval1->gc_col No end_ok Resolution Achieved gc_eval1->end_ok Yes gc_col->end_ok hplc_mobile Adjust Mobile Phase Strength - NP: Change % IPA - RP: Change % ACN/Water hplc_path->hplc_mobile hplc_solvent Change Mobile Phase Solvent (e.g., ACN to MeOH in RP) hplc_mobile->hplc_solvent hplc_eval1 Resolution Improved? hplc_solvent->hplc_eval1 hplc_col Change Column Selectivity - NP: Silica to Cyano - RP: C18 to Phenyl-Hexyl or PFP hplc_eval1->hplc_col No hplc_eval1->end_ok Yes hplc_col->end_ok

Caption: Troubleshooting Flowchart for Poor Isomer Resolution.

Problem: Broad or Tailing Peaks

  • Potential Cause (GC/HPLC): Active sites in the system (liner, column) interacting with the aldehyde group.

    • Solution: Use a deactivated inlet liner for GC. For HPLC, consider adding a small amount of a competing agent like 0.1% formic acid to the mobile phase. Ensure high-purity solvents.

  • Potential Cause (GC): Sub-optimal flow rate or incorrect column installation.

    • Solution: Verify carrier gas flow with a flowmeter. Re-install the column, ensuring the correct insertion depth into the inlet and detector.

  • Potential Cause (HPLC): Column aging or contamination; buffer mismatch between sample solvent and mobile phase.

    • Solution: Flush the column or replace it if it's old. Whenever possible, dissolve the sample in the mobile phase.

Problem: Split Peaks

  • Potential Cause (GC): Inconsistent vaporization in the inlet (solvent/analyte focusing issues).

    • Solution: Use a deactivated liner with glass wool to promote better mixing and vaporization. Check the inlet temperature; it might be too low for the solvent or too high, causing analyte degradation.

  • Potential Cause (HPLC): Partially clogged frit or void in the column.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need replacement.

Problem: Inconsistent Retention Times

  • Potential Cause (GC/HPLC): Leaks in the system or unstable temperature/flow control.

    • Solution: Perform a thorough leak check from the gas/solvent source to the detector. Ensure the oven/column compartment temperature is stable and the pump/flow controller is functioning correctly. Allow sufficient equilibration time between runs.

References

  • Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. (2004). Chemical & Pharmaceutical Bulletin, 52(3), 311-5. [Link]

  • Types of stationary phases in gas chromatography. (n.d.). Phenomenex. Retrieved August 8, 2025. [Link]

  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved August 8, 2025. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Request PDF. [Link]

  • Nishikawa, T., et al. (2004). HPLC profile of captopril disulfide that undergoes reversible cis-trans conversion among three isomers. Analytical Sciences, 20(10), 1395-8. [Link]

  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. (n.d.). PMC - NIH. Retrieved August 8, 2025. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved August 8, 2025. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. ScienceDirect. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Elsevier. [Link]

  • Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. (2009). Request PDF. [Link]

  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018). MSU Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. (n.d.). IOSRPHR. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). NIH. [Link]

  • Separation of olefinic isomers. (2002).
  • RP-HPLC and NMR study of cis-trans isomerization of enalaprilat. (n.d.). ResearchGate. [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde. (n.d.). PubChem. Retrieved August 8, 2025. [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2012). ResearchGate. [Link]

  • Application Note: 21-002 - Purification of ∆9-THC by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem. [Link]

  • Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS 3 , Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. (2024). MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde by Column Chromatography

Welcome to the technical support center for the purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography of this valuable fragrance ingredient. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction to the Challenge

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, commercially known by trade names such as Triplal® or Cyclal C, is a synthetic aldehyde prized for its strong, green, and citrus-like aroma.[1][2] It is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, which typically yields a mixture of cis- and trans-isomers, along with potential regioisomers and byproducts.[1][3][4] The purification of this aldehyde by column chromatography presents several challenges, primarily due to the reactivity of the aldehyde functional group and the structural similarity of the isomers and impurities.[5]

This guide will address common issues such as product decomposition on the stationary phase, co-elution of impurities, and poor separation, providing you with the expertise to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Problem 1: My aldehyde is decomposing on the column. My collected fractions show new, unwanted spots on the TLC plate.

Q: Why is my 2,4-Dimethyl-3-cyclohexenecarboxaldehyde decomposing, and how can I prevent it?

A: Aldehyde decomposition during silica gel chromatography is a frequent and frustrating issue. The primary cause is the acidic nature of the silica gel's surface.[6][7] The silanol groups (Si-OH) on the silica surface can act as mild Lewis acids, catalyzing undesirable side reactions.[6]

Causality & In-Depth Explanation:

  • Acid-Catalyzed Reactions: The aldehyde can undergo acid-catalyzed aldol reactions, polymerization, or isomerization on the silica surface.

  • Oxidation: Trace impurities in the solvents or air can lead to the oxidation of the aldehyde to the corresponding carboxylic acid (2,4-dimethyl-3-cyclohexenecarboxylic acid).[3][7] This carboxylic acid impurity will have a very low Rf value and will streak on the TLC plate.

  • Acetal/Hemiacetal Formation: If you are using an alcohol (e.g., methanol, ethanol) as a polar component in your mobile phase, the acidic silica can catalyze the formation of hemiacetals or acetals, which will complicate your purification.[6]

Solutions & Protocols:

  • Deactivate the Silica Gel: This is the most effective solution. Neutralizing the acidic sites on the silica gel will significantly reduce decomposition.

    • Protocol for Deactivation:

      • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate).

      • Add 0.5-1% triethylamine (Et3N) to the eluent mixture.

      • Use this triethylamine-containing solvent to prepare your silica gel slurry and to run the column. The basic triethylamine will neutralize the acidic silanol groups.[6][8]

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Alumina (Al2O3): Neutral or basic alumina is an excellent alternative to silica gel for acid-sensitive compounds.[6][9] You will need to re-develop your solvent system using TLC with alumina plates.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good option.

  • Avoid Reactive Solvents: Do not use methanol or ethanol in your mobile phase to prevent acetal formation.[6] Opt for solvents like ethyl acetate, diethyl ether, or dichloromethane as your polar component.[6]

Problem 2: I'm getting poor separation between my product and impurities.

Q: My TLC shows separation, but the column chromatography results in mixed fractions. What's going wrong?

A: This is a classic chromatography problem that can stem from several factors, from improper solvent selection to poor column packing and sample loading.

Causality & In-Depth Explanation:

  • Suboptimal Rf Value: For good separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[6] An Rf that is too high (>0.5) means the compound is moving too quickly through the column, leading to poor separation from less polar impurities. An Rf that is too low (<0.15) can lead to band broadening and slow elution.[10]

  • Overloading the Column: Loading too much crude material onto the column is a common mistake. Overloading leads to broad, overlapping bands that are impossible to separate.

  • Improper Column Packing: Channels, cracks, or air bubbles in the stationary phase create pathways for the sample to travel unevenly, ruining the separation.[10][11]

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent will cause the initial band to be very wide, which is detrimental to separation.

Solutions & Protocols:

  • Optimize the Solvent System with TLC:

    • Protocol for TLC Optimization:

      • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

      • Spot the solution on multiple TLC plates.

      • Run the plates in different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a polar solvent like ethyl acetate or diethyl ether in varying ratios (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc).

      • The ideal system will give your target aldehyde an Rf of ~0.3 and maximize the distance (ΔRf) between it and any impurities.[6]

  • Proper Column Packing and Sample Loading:

    • Column Packing (Slurry Method):

      • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

      • In a beaker, mix your silica gel with your starting eluent to form a slurry.

      • Pour the slurry into the column, ensuring no air bubbles are trapped.

      • Gently tap the column to help the silica pack evenly.

      • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[10]

    • Sample Loading (Dry Loading Recommended):

      • Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane).

      • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

      • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8][10]

      • Carefully add this powder to the top of your packed column. This technique ensures a very narrow starting band.

  • Adhere to the Correct Loading Ratio: A general rule of thumb is to use a silica gel to crude product mass ratio of at least 30:1. For difficult separations, this ratio can be increased to 50:1 or even 100:1.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when purifying 2,4-Dimethyl-3-cyclohexenecarboxaldehyde? A1: Given its synthesis via the Diels-Alder reaction, you can expect several types of impurities:

  • Isomers: The commercial product is a mixture of the main 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde isomer and the minor 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde isomer.[5] You may also have cis/trans diastereomers of the main product.[1][3]

  • Unreacted Starting Materials: Acrolein and 2-methyl-1,3-pentadiene may be present if the reaction did not go to completion.

  • Oxidation Product: 2,4-Dimethyl-3-cyclohexenecarboxylic acid is a common impurity formed by air oxidation of the aldehyde.[3][7]

  • Polymerization Products: Aldehydes can self-condense or polymerize, especially under acidic or basic conditions.

Q2: Can I use a gradient elution for this purification? A2: Yes, a gradient elution is often very effective. You can start with a low polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate) to elute any non-polar impurities first. Then, you can gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute your target aldehyde, followed by any more polar impurities. This can sharpen your peaks and speed up the purification process.

Q3: My compound is very non-polar and has a high Rf even in pure hexane. What should I do? A3: While 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is moderately polar, if you are dealing with a non-polar analogue or impurity, you may need to adjust your strategy. You can try using a less polar solvent system, such as cyclohexane/dichloromethane. If the compound is still moving too fast, ensure your column is sufficiently long and that you are not overloading it. A larger column with more stationary phase will provide more opportunities for interaction and separation.

Q4: How do I monitor the fractions I collect from the column? A4: Thin-Layer Chromatography (TLC) is the standard method.[11]

  • Protocol for Fraction Analysis:

    • Collect fractions in an array of test tubes.

    • Spot a small amount from each fraction (or every other fraction to save time) onto a single TLC plate.

    • Also spot your crude material and a pure standard (if available) on the same plate for reference.

    • Develop the TLC plate using the solvent system you are using for the column (or a slightly more polar one to make the spots move further up the plate for better visualization).

    • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which reacts with the aldehyde and double bond).

    • Combine the fractions that contain only your pure product.

Data & Protocols Summary

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for moderately polar compounds.[13]
Stationary Phase Prep Deactivate with 0.5-1% Et3N in eluentPrevents acid-catalyzed decomposition of the aldehyde.[6]
Mobile Phase (Eluent) Hexane / Ethyl Acetate or Hexane / Diethyl EtherGood balance of polarity to elute the aldehyde while separating from common impurities. Avoids alcohol-based solvents.[6][7]
TLC Rf Target 0.2 - 0.4Optimal range for achieving good separation on the column.[6]
Silica:Crude Ratio 30:1 to 50:1 (w/w)Ensures sufficient stationary phase to avoid overloading and achieve separation.
Sample Loading Dry LoadingCreates a narrow, concentrated starting band, maximizing separation efficiency.[10]
Workflow Visualization

The following diagram illustrates the logical workflow for developing a purification protocol for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find solvent for Rf ~0.3) Decomp_Check 2. Check for Decomposition on TLC TLC->Decomp_Check Pack 4. Pack Column (Slurry method) Decomp_Check->Pack No Decomposition Deactivate 3. Deactivate Silica (Add 1% Et3N to eluent) Decomp_Check->Deactivate Decomposition Observed Load 5. Dry Load Sample Pack->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Yields Pure Aldehyde Deactivate->Pack

Caption: Workflow for purification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Troubleshooting Flowchart

This diagram provides a logical path for troubleshooting common purification problems.

G cluster_poor_sep Poor Separation / Mixed Fractions cluster_decomp Product Decomposition Start Problem Occurred Check_Rf Is TLC Rf 0.2-0.4? Start->Check_Rf Poor Separation Check_Silica Is silica gel acidic? Start->Check_Silica Decomposition Check_Load Was column overloaded? Check_Rf->Check_Load Yes Solution_ReTLC Solution: Re-optimize solvent system via TLC Check_Rf->Solution_ReTLC No Check_Packing Was column packed correctly? Check_Load->Check_Packing No Solution_ReduceLoad Solution: Reduce sample load (Increase Silica:Sample ratio) Check_Load->Solution_ReduceLoad Yes Solution_Repack Solution: Repack column carefully (Slurry method, no air bubbles) Check_Packing->Solution_Repack No Check_Solvent Using alcohol solvent? Check_Silica->Check_Solvent Yes Solution_ChangeSolvent Solution: Use non-alcoholic polar solvent (EtOAc, Et2O) Check_Solvent->Solution_ChangeSolvent Yes Solution_Deactivate Solution: Deactivate silica with Et3N or use Alumina Check_Solvent->Solution_Deactivate No

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. [Link]

  • Various Authors. (2015). Discussion on "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved January 5, 2026, from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 5, 2026, from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 259-267. [Link]

  • ScienceDirect. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved January 5, 2026, from [Link]

  • MDPI. (2022). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Foods, 11(15), 2287. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 5, 2026, from [Link]

  • Reddit. (2023). Trouble with column chromatography. r/chemistry. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93375, 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved January 5, 2026, from [Link].

  • xingruichem. (n.d.). China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory - Low Price. Retrieved January 5, 2026, from [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved January 5, 2026, from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved January 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 5, 2026, from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved January 5, 2026, from [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved January 5, 2026, from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Supporting Information 1. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2017). Discussion on "Product decomposed on silica gel". Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved January 5, 2026, from [Link]

  • CORE. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 5, 2026, from [Link]

  • Scientific Research Publishing. (2012). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved January 5, 2026, from [Link]

  • The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). CYCLOHEXANECARBOXALDEHYDE. Retrieved January 5, 2026, from [Link]

  • Chemdad. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting

Identification of by-products in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde synthesis

Technical Support Center: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Document ID: TSC-CHEM-2026-001 Introduction Welcome to the technical support guide for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxalde...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Document ID: TSC-CHEM-2026-001

Introduction

Welcome to the technical support guide for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key intermediate and valuable ingredient in the fragrance industry, known by trade names such as Triplal® or Cyclal C.[1][2] Its characteristic green, leafy, and aldehydic aroma makes it a staple in many cosmetic and household product formulations.[1][2] The primary route to this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[3] In this case, the reaction occurs between 2,3-dimethyl-1,3-butadiene (the diene) and acrolein (the dienophile).[4]

While the Diels-Alder reaction is renowned for its efficiency and stereoselectivity, the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is not without its challenges.[3] The high reactivity of the starting materials, particularly acrolein, can lead to the formation of various by-products that complicate purification and impact the final product's quality and olfactory profile.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you identify, minimize, and manage by-products effectively.

Primary Synthesis Pathway

The core of the synthesis is the concerted [4+2] cycloaddition reaction. The diene, 2,3-dimethyl-1,3-butadiene, must be in the s-cis conformation to react with the alkene of the dienophile, acrolein.[3] The electron-withdrawing nature of the aldehyde group on acrolein makes it an excellent dienophile, accelerating the reaction.[5][6]

Caption: Primary Diels-Alder reaction pathway.

Troubleshooting Guide: By-product Identification & Mitigation

This section addresses common issues encountered during synthesis, focusing on identifying the root cause and providing actionable solutions.

Q1: My post-reaction GC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as my target product but with a different retention time. What is it?

Probable Cause: You are likely observing a regioisomer of the desired product. The Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile can theoretically produce different regioisomers. In the reaction between 2-methyl-1,3-pentadiene and acrolein, for instance, both 2,4-dimethyl and 3,5-dimethyl isomers are known to form.[7] Although the reaction with 2,3-dimethyl-1,3-butadiene is symmetrical in the diene, subtle shifts in the double bond or rearrangements can lead to isomeric impurities, most commonly cis/trans diastereomers. The product is typically a mixture of cis and trans isomers.[1][2][8]

Diagnostic Approach:

  • High-Resolution GC-MS: Use a high-resolution gas chromatography column to achieve baseline separation of the isomers. Mass spectrometry will confirm they have the same molecular weight.[9][10][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR can help distinguish between diastereomers, as the relative stereochemistry of the methyl and aldehyde groups will result in distinct chemical shifts and coupling constants.[8]

Mitigation Strategies:

  • Temperature Control: Diels-Alder reactions are thermally controlled. Running the reaction at the lowest feasible temperature often enhances selectivity. High temperatures can favor the thermodynamically more stable, but potentially undesired, isomer or lead to retro-Diels-Alder reactions.[3]

  • Lewis Acid Catalysis: The use of a mild Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) can enhance the rate and selectivity of the reaction by coordinating to the acrolein carbonyl group.[12][13] This can lower the activation energy for the desired pathway. However, it must be used cautiously as strong Lewis acids can promote acrolein polymerization.[13]

Q2: My crude product contains a significant amount of a viscous, high-boiling point residue that is difficult to remove by distillation. What is this material?

Probable Cause: This is almost certainly a polymer of acrolein. Acrolein is notoriously prone to polymerization, which can occur via anionic, cationic, or radical pathways, especially at elevated temperatures or in the presence of acidic/basic impurities or light.[13][14]

Diagnostic Approach:

  • Visual Inspection: The presence of a thick, often yellowish or brownish oil or solid that does not distill is a strong indicator.

  • Solubility Test: The polymer is often insoluble in common organic solvents in which the monomeric product is soluble.

  • FT-IR Spectroscopy: An IR spectrum of the residue will likely show broad C-O and C=O stretching bands, characteristic of a polyether/polyacetal structure, but will lack the sharp aldehyde C-H stretch of the monomer.

Mitigation Strategies:

  • Use an Inhibitor: Acrolein should always be used with a polymerization inhibitor, such as hydroquinone. Ensure the acrolein is fresh and properly stored.

  • Strict Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Avoid localized overheating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization initiated by atmospheric oxygen.

  • Order of Addition: Add the acrolein slowly and sub-surface to the solution of the diene to maintain a low instantaneous concentration, minimizing self-polymerization.

Caption: Analytical workflow for by-product identification.

Q3: My product yield is consistently low, and GC analysis shows significant amounts of unreacted 2,3-dimethyl-1,3-butadiene and acrolein.

Probable Cause: The reaction conditions are insufficient to drive the cycloaddition to completion. This can be due to low temperature, insufficient reaction time, or an equilibrium that does not strongly favor the product under the chosen conditions.

Diagnostic Approach:

  • Reaction Monitoring: Use TLC or GC to monitor the reaction progress over time. Take aliquots every 30-60 minutes to determine if the reaction has stalled or is simply slow.

  • Literature Review: Compare your reaction conditions (temperature, concentration, solvent) to established literature procedures for similar Diels-Alder reactions.[15][16][17]

Mitigation Strategies:

  • Increase Temperature: Gently increase the reaction temperature in increments of 10°C. While this can increase the rate, be mindful that it may also promote by-product formation (see Q1 and Q2).

  • Increase Concentration: Le Chatelier's principle applies; increasing the concentration of reactants can shift the equilibrium towards the product. If solubility allows, reduce the amount of solvent.

  • Use a Catalyst: As mentioned in Q1, a Lewis acid can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times.[12][13]

  • Solvent Effects: While often performed neat or in non-polar solvents, some Diels-Alder reactions are accelerated in polar solvents or even water.[3][13] Experimenting with solvents like toluene or DMF could be beneficial.

Frequently Asked Questions (FAQs)

What are the most common by-products in this synthesis? The most common by-products are regioisomers (e.g., cis/trans diastereomers), polymers derived from acrolein, and occasionally, small amounts of oxidation products if the aldehyde is exposed to air for prolonged periods at high temperatures.

How can I best purify the final product? Fractional vacuum distillation is the standard method for purifying 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. The reduced pressure is crucial to lower the boiling point and prevent thermal degradation or isomerization of the product. A well-packed distillation column is necessary to separate the desired product from closely boiling isomers and unreacted starting materials.

What is the best analytical technique for routine quality control? For routine analysis of product purity and by-product profiles, Gas Chromatography with either a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification is the industry standard.[9][10][11][18][19] It provides excellent separation of volatile components and allows for precise quantification of impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Quench a 0.1 mL aliquot of the crude reaction mixture in 1.0 mL of a suitable solvent (e.g., diethyl ether or ethyl acetate). If the mixture contains solids, filter it through a small plug of silica or a syringe filter.

  • Internal Standard (Optional but Recommended): Add a known concentration of an internal standard (e.g., dodecane) to the diluted sample for accurate quantification.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) of at least 30 meters in length for good resolution.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.[9]

    • Split Ratio: 50:1

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the product peak based on its expected retention time and mass spectrum (M⁺ at m/z 138).[20] Compare other peaks against a spectral library (e.g., NIST, Wiley) to identify by-products.[9]

Table 1: Common Analytes and Expected Mass Spectral Data
CompoundMolecular WeightKey Mass Fragments (m/z)Notes
Acrolein56.0656, 55, 27, 26Unreacted Starting Material
2,3-Dimethyl-1,3-butadiene82.1482, 67, 51, 39Unreacted Starting Material
2,4-Dimethyl-3-cyclohexenecarboxaldehyde 138.21138, 123, 109, 95, 81Target Product
Isomeric By-product138.21138, and similar fragmentationDifferent GC retention time

References

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent.
  • Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas. Aromaverse.
  • Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Innovatech Labs.
  • PerkinElmer, Inc. The Characterization of Perfume Fragrances. PerkinElmer.
  • Transtutors. (2016). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and.... Transtutors.
  • Chaintreau, A., et al. (2003). GC-MS quantitation of fragrance compounds suspected to cause skin reactions. Journal of Agricultural and Food Chemistry.
  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
  • Made-in-China.com. China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory.
  • ChemicalBook. 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE.
  • ResearchGate. (2018). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and acrolein produces 3,4-dimethyl-~3-tetrahydro-benzaldehyde?. ResearchGate.
  • ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. ResearchGate.
  • PubChem. 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information.
  • Wikipedia. Diels–Alder reaction. Wikimedia Foundation.
  • ACS Publications. (2022). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega.
  • University Course Material. The Diels-Alder Reaction.
  • Google Patents. (2017). Production process of ligustral. CN106699538A.
  • ChemTube3D. Diels-Alder - 2,3-Dimethylbutadiene and Acrolein(propenal).
  • ResearchGate. (2013). What is the best condition for Diels-Alder reactions using Acrolien as dienophile?. ResearchGate.
  • BenchChem. A Comparative Guide to the Diels-Alder Reactivity of 2-Ethylacrolein and Acrolein. BenchChem.
  • NIH National Center for Biotechnology Information. (2017). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. PMC.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction.

Sources

Optimization

Technical Support Center: Minimizing Regioisomer Formation in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This resource is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge in this synthesis: the formation of undesired regioisomers. By understanding the underlying reaction mechanisms and optimizing key parameters, you can significantly improve the selectivity and yield of your desired product.

The target molecule, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2][3] As both the diene and dienophile are unsymmetrical, this reaction can lead to a mixture of regioisomers, primarily the desired 2,4-dimethyl product and the undesired 3,5-dimethyl isomer.[4][5] This guide provides detailed troubleshooting advice and experimental protocols to maximize the formation of the target 2,4-isomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My post-reaction analysis (GC-MS) shows a significant percentage of the 3,5-dimethyl regioisomer. What is the primary cause of this poor selectivity?

Answer: The formation of a regioisomeric mixture is a common outcome in the thermal (uncatalyzed) Diels-Alder reaction between an unsymmetrically substituted diene and dienophile. The primary cause is insufficient electronic directing influence under thermal conditions, which often require higher temperatures.

  • Mechanism Insight: The regioselectivity of a Diels-Alder reaction is governed by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory.[6] The reaction proceeds through a concerted transition state where the most electron-rich carbon of the diene preferentially bonds with the most electron-deficient carbon of the dienophile.[7] In the case of 2-methyl-1,3-pentadiene, the C4 position is the most nucleophilic (highest HOMO coefficient). For acrolein, the C2 carbon of the double bond is the most electrophilic (largest LUMO coefficient).[8] Favorable alignment of these orbitals leads to the desired 2,4-dimethyl ("para") product.

  • Thermal vs. Catalyzed: In a purely thermal reaction, the energy difference between the transition states leading to the two different regioisomers may be small. Higher reaction temperatures can provide enough energy to overcome both barriers, leading to a product mixture that may reflect thermodynamic stability rather than kinetic preference. The undesired 3,5-dimethyl ("meta") product arises from the alternative, less favorable orbital alignment.

Question 2: How can I strategically improve the regioselectivity to favor the 2,4-dimethyl isomer?

Answer: The most effective and widely documented strategy to enhance regioselectivity in this type of polar Diels-Alder reaction is the use of a Lewis acid catalyst.[9][10]

  • Causality of Catalysis: Lewis acids (e.g., AlCl₃, BF₃, SnCl₄) coordinate to the carbonyl oxygen of the dienophile (acrolein).[11] This coordination dramatically increases the electron-withdrawing nature of the aldehyde group, which has two key effects:

    • LUMO Energy Reduction: It significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction by reducing the HOMO-LUMO energy gap.[11][12]

    • Enhanced Polarization: It increases the polarization of the dienophile's π-system, making the C2 carbon even more electron-deficient (increasing the size of its LUMO coefficient).[11]

This enhanced electronic bias strongly favors the transition state leading to the 2,4-dimethyl product, often resulting in a dramatic improvement in regioselectivity compared to the uncatalyzed reaction.[9]

Question 3: I've introduced a Lewis acid (AlCl₃), but my overall yield is poor, and I'm observing significant polymer formation. What is going wrong and how can I fix it?

Answer: This is a classic issue when using potent Lewis acids with sensitive substrates like acrolein, which is highly prone to polymerization. The problem lies in reaction conditions that are too harsh.

Troubleshooting Steps:

  • Lower the Temperature: Strong Lewis acids can catalyze polymerization even at room temperature. Perform the reaction at significantly lower temperatures, typically ranging from -78 °C (dry ice/acetone bath) to 0 °C (ice bath).

  • Control the Rate of Addition: Add the acrolein (or the Lewis acid-acrolein complex) dropwise to the solution of the diene over an extended period. This maintains a low instantaneous concentration of the highly reactive dienophile, minimizing self-reaction.

  • Select a Milder Catalyst: If polymerization persists, consider switching to a milder Lewis acid. The reactivity often follows a trend such as AlCl₃ > SnCl₄ > ZnCl₂. See the table below for a comparison.

  • Ensure Anhydrous Conditions: Water will react with and deactivate many Lewis acid catalysts, often in a highly exothermic manner that can promote side reactions. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.

  • Proper Quenching: Quench the reaction at low temperature by slowly adding a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl, or a pyridine/water mixture) before allowing the mixture to warm to room temperature.

Table 1: Comparison of Common Lewis Acid Catalysts for Diels-Alder Reactions
CatalystTypical Loading (mol%)Common TemperatureKey Characteristics & Considerations
Aluminum Chloride (AlCl₃) 5 - 100-78 °C to 0 °CVery powerful and effective for increasing rate and selectivity, but highly susceptible to moisture and can promote polymerization and charring.[9]
Boron Trifluoride Etherate (BF₃·OEt₂) 10 - 100-78 °C to 25 °CA versatile and commonly used catalyst. Less aggressive than AlCl₃ but still requires low temperatures and anhydrous conditions.
Tin(IV) Chloride (SnCl₄) 10 - 100-78 °C to 25 °CAnother strong Lewis acid, often provides excellent selectivity. It is a liquid, which can be easier to handle than solid AlCl₃.
Zinc Chloride (ZnCl₂) 20 - 1000 °C to 50 °CA milder Lewis acid, useful for substrates prone to degradation. May require higher catalyst loading or slightly elevated temperatures.

General FAQs

Question 1: What is the theoretical basis for predicting the major regioisomer in this reaction?

Answer: The regiochemical outcome is predicted by analyzing the interaction of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The reaction favors the orientation that allows for the strongest interaction between the atoms with the largest orbital coefficients.

  • Diene (2-methyl-1,3-pentadiene): The methyl group at C2 is electron-donating. This pushes electron density through the conjugated system, resulting in the largest HOMO coefficient (highest electron density) at the unsubstituted C4 terminal carbon.

  • Dienophile (Acrolein): The aldehyde group is electron-withdrawing. It pulls electron density from the C=C double bond, making the C2 carbon (the β-carbon) the most electron-deficient, thus having the largest LUMO coefficient.

The preferred reaction pathway aligns the C4 of the diene with the C2 of the dienophile, leading directly to the 2,4-dimethyl-3-cyclohexenecarboxaldehyde product, as illustrated below.

FMO_Interaction cluster_diene Diene (HOMO) cluster_dienophile Dienophile (LUMO) cluster_product Favored Transition State Diene 2-methyl-1,3-pentadiene C4_Diene C4 (Largest HOMO Lobe) C2_Dienophile C2 (Largest LUMO Lobe) C4_Diene->C2_Dienophile Favorable Overlap Dienophile Acrolein Product Leads to 2,4-Isomer

Caption: Favorable FMO overlap for the desired product.

Question 2: Besides isomer control, what are the other benefits of using a Lewis acid catalyst?

Answer: In addition to significantly improving regioselectivity, Lewis acid catalysis offers several other advantages:

  • Rate Acceleration: Catalyzed reactions are often orders of magnitude faster than their thermal counterparts, allowing for reactions to proceed under much milder conditions (lower temperatures, shorter reaction times).[9]

  • Increased Stereoselectivity: Lewis acids can enhance the endo selectivity of the reaction. This is due to favorable secondary orbital interactions between the catalyst-activated dienophile and the diene in the endo transition state.

  • Activation of Unreactive Substrates: Some Diels-Alder reactions that do not proceed under thermal conditions can be successfully carried out in the presence of a suitable Lewis acid.

Experimental Protocols & Workflows

Protocol 1: Optimized Lewis Acid-Catalyzed Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This protocol uses tin(IV) chloride (SnCl₄) as a representative catalyst, offering a good balance of reactivity and control.

1. Materials & Setup:

  • 2-methyl-1,3-pentadiene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • Tin(IV) chloride (SnCl₄, 1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet, and a low-temperature thermometer.

  • Safety Note: Acrolein is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood.

2. Reaction Procedure:

  • Assemble and flame-dry the glassware under a stream of dry nitrogen. Allow to cool to room temperature.

  • To the reaction flask, add 2-methyl-1,3-pentadiene (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, add acrolein (1.1 eq) to anhydrous DCM.

  • Slowly add the SnCl₄ solution (0.1 eq, 10 mol%) to the acrolein solution at -78 °C. Stir for 15 minutes to allow the complex to form.

  • Transfer the acrolein-SnCl₄ complex solution to the dropping funnel.

  • Add the complex solution dropwise to the stirred diene solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Analytical Checkpoint: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours. Monitor the consumption of the limiting reagent by thin-layer chromatography (TLC) or by withdrawing a quenched aliquot for GC-MS analysis.

  • Once the reaction is deemed complete, quench it at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

3. Workup & Purification:

  • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography on silica gel to isolate the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

4. Characterization:

  • Confirm the structure and determine the regioisomeric ratio using ¹H NMR, ¹³C NMR, and GC-MS analysis.

workflow Setup 1. Assemble & Flame-Dry Glassware (under N2) Reagents 2. Charge Diene in DCM Cool to -78 °C Setup->Reagents Addition 4. Slow Dropwise Addition of Complex to Diene Reagents->Addition Complex 3. Prepare Acrolein-SnCl4 Complex (in separate flask at -78 °C) Complex->Addition Monitor 5. Stir & Monitor Reaction (TLC / GC-MS) Addition->Monitor Quench 6. Quench at -78 °C (aq. NH4Cl) Monitor->Quench Reaction Complete Workup 7. Warm, Extract & Dry Quench->Workup Purify 8. Purify (Distillation / Chromatography) Workup->Purify Analyze 9. Analyze Product (NMR, GC-MS for Ratio) Purify->Analyze

Caption: Experimental workflow for catalyzed synthesis.

Troubleshooting Flowchart

troubleshoot start Problem: High Regioisomer Content or Low Yield q1 Are you using a Lewis Acid catalyst? start->q1 no_cat Implement Lewis Acid Catalysis (e.g., SnCl4, BF3·OEt2) See Protocol 1 q1->no_cat No q2 Are you observing polymerization/degradation? q1->q2 Yes end Optimized Reaction: High Regioselectivity & Yield no_cat->end sol_polymer 1. Lower reaction temp (-78 °C) 2. Slow down addition rate 3. Use a milder Lewis Acid (e.g., ZnCl2) 4. Ensure anhydrous conditions q2->sol_polymer Yes q3 Is the reaction slow or incomplete? q2->q3 No sol_polymer->end sol_slow 1. Use a stronger Lewis Acid (e.g., AlCl3) 2. Increase catalyst loading 3. Allow longer reaction time 4. Check reagent purity q3->sol_slow Yes q3->end No sol_slow->end

Caption: Troubleshooting logic for synthesis optimization.

References

  • Domingo, L. R., & Aurell, M. J. (2022). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. Available at: [Link]

  • Oh, D., et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. National Center for Biotechnology Information. Available at: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie. Available at: [Link]

  • Indian Academy of Sciences. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. Available at: [Link]

  • Svatunek, D., & Mikula, H. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. National Center for Biotechnology Information. Available at: [Link]

  • van der Heijden, F., et al. (2021). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. Available at: [Link]

  • Hangzhou Royall Import & Export Co.,Ltd. (n.d.). China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from: [Link]

  • ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions. Retrieved from: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from: [Link]

  • ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from: [Link]

  • Coates, G. W., et al. (2021). Gram-scale selective telomerization of isoprene and CO2 toward 100% renewable materials. Nature Communications. Available at: [Link]

  • ResearchGate. (2022). Regioselectivity Control in Pd-Catalyzed Telomerization of Isoprene Enabled by Solvent and Ligand Selection. Retrieved from: [Link]

  • Royal Society of Chemistry. (2020). Ligand-controlled regiodivergence in cobalt-catalyzed hydrosilylation of isoprene. Organic Chemistry Frontiers. Available at: [Link]

  • LookChem. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE and how is it prepared? Retrieved from: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). CYCLOHEXANECARBOXALDEHYDE. Retrieved from: [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from: [Link]

  • EWG Skin Deep®. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from: [Link]

  • Liu, Y. J., et al. (2013). Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation. Atmospheric Chemistry and Physics. Available at: [Link]

  • Elansky, N., et al. (2021). Isoprene, Methyl Vinyl Ketone and Methacrolein from TROICA-12 Measurements and WRF-CHEM and GEOS-CHEM Simulations in the Far East Region. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Reactions

Welcome to the technical support center for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile aldehyde. My approach is built on explaining the causal relationships behind experimental phenomena, providing you with the foundational knowledge to not only solve the immediate problem but also to optimize your future syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the primary reactions where 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is either synthesized or used as a key starting material.

Section 1: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via Diels-Alder Reaction

The industrial synthesis of this aldehyde is a classic [4+2] cycloaddition (Diels-Alder reaction) between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).[1][2][3] Low yields in this foundational step can have significant downstream consequences.

Q1: My Diels-Alder reaction to form 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is showing a low yield (<60%). What are the primary factors to investigate?

A1: A low yield in this specific Diels-Alder reaction is typically traced back to one of four areas: reactant integrity, reaction equilibrium, thermal conditions, or catalysis.

  • 1. Reactant Integrity & Diene Conformation:

    • Causality: The Diels-Alder reaction is a concerted process that requires the diene to be in the s-cis conformation for the cycloaddition to occur.[4] Steric hindrance can disfavor this conformation. Furthermore, acrolein is prone to polymerization, which depletes the active dienophile from the reaction mixture.

    • Troubleshooting Steps:

      • Verify Diene Quality: Ensure your 2-methyl-1,3-pentadiene is pure. If it has been stored for a long time, consider distillation.

      • Check Acrolein for Polymerization: Acrolein should be colorless. If it appears cloudy or contains a solid precipitate, it has likely polymerized. Use freshly distilled or a newly opened bottle of acrolein containing a polymerization inhibitor.

      • Monitor Reactant Ratio: While a 1:1 molar ratio is stoichiometric, a slight excess of one reactant can sometimes improve yields, especially if one component is volatile or prone to side reactions.[5]

  • 2. Thermal Conditions & The Retro-Diels-Alder Reaction:

    • Causality: The Diels-Alder reaction is reversible. At excessively high temperatures, the equilibrium can shift back towards the starting materials in what is known as a retro-Diels-Alder reaction.[6] A typical reaction is conducted by heating the reactants, often to around 50-90°C.[7]

    • Troubleshooting Steps:

      • Optimize Temperature: If you are running the reaction at a high temperature (>150°C) without pressure, you may be favoring the retro reaction. Try lowering the temperature and increasing the reaction time.

      • Consider Microwave Chemistry: Microwave-assisted synthesis can often accelerate Diels-Alder reactions at controlled temperatures, improving yields and reducing reaction times.[6]

  • 3. Solvent Effects:

    • Causality: While often run neat, the choice of solvent can influence reaction rates. Polar solvents may stabilize the transition state, and in some cases, aqueous media can accelerate the reaction due to hydrophobic effects forcing the non-polar reactants together.[8]

    • Troubleshooting Steps:

      • Solvent Screening: If running the reaction neat is providing low yields, screen a series of solvents. Start with non-polar solvents like toluene or xylene. For a more advanced approach, consider testing in water, although this will create a biphasic system.[8]

  • 4. Catalysis (Optional Optimization):

    • Causality: Lewis acids can catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile (acrolein). This coordination lowers the LUMO energy of the dienophile, accelerating the reaction and often improving selectivity.[9][10]

    • Troubleshooting Steps:

      • Introduce a Lewis Acid: If thermal conditions are insufficient, consider adding a catalytic amount of a mild Lewis acid (e.g., ZnCl₂, AlCl₃). This can allow the reaction to proceed at a lower temperature, reducing the risk of the retro-Diels-Alder reaction and acrolein polymerization.[10]

Section 2: Reactions Using 2,4-Dimethyl-3-cyclohexenecarboxaldehyde as a Substrate

Once synthesized, this aldehyde is a starting point for various transformations. Low conversion rates here often stem from the specific reactivity of aldehydes or competing side reactions.

Q2: My Wittig reaction using 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and a stabilized ylide is giving low conversion. Why might this be?

A2: The Wittig reaction is a robust method for olefination, but its success hinges on the reactivity of both the aldehyde and the ylide.

  • Causality: Aldehydes are generally more reactive than ketones, which is favorable.[11] However, the steric bulk around the aldehyde in this specific cyclohexene derivative can hinder the approach of the Wittig reagent. Furthermore, the choice of ylide is critical; stabilized ylides (e.g., those containing ester groups like carbethoxymethylenetriphenylphosphorane) are less reactive than non-stabilized ylides and may require more forcing conditions. One study noted a particularly poor yield (12%) when using formylmethylenetri-phenyl-phosphorane.[9][12]

  • Troubleshooting Protocol:

    • Assess Ylide Reactivity: If using a stabilized ylide, you may need to increase the reaction temperature (e.g., reflux in toluene) and extend the reaction time.[9][12]

    • Solvent Choice: Ensure you are using an appropriate anhydrous solvent (e.g., THF, Toluene). The presence of water will quench the ylide.

    • Base Selection: For generating the ylide in situ, ensure your base (e.g., n-BuLi, NaH) is potent enough to deprotonate the phosphonium salt.

    • Monitor by TLC: Track the disappearance of the starting aldehyde. If the reaction stalls, it points towards an issue with reactivity or reagent decomposition.

Q3: I am attempting a Grignard reaction, but the yield is poor and I'm isolating unreacted starting material.

A3: Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to experimental conditions.

  • Causality: The primary culprit in failed Grignard reactions is the presence of protic sources, especially water. The Grignard reagent is a strong base and will be rapidly quenched by even trace amounts of water. The second most common issue is the quality of the magnesium and the initiation of the reaction to form the Grignard reagent itself.[13][14]

  • Troubleshooting Workflow:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. All solvents (typically THF or diethyl ether) must be anhydrous. Use fresh, sealed solvents.

    • Verify Grignard Reagent: If you are preparing it yourself, ensure the magnesium turnings are fresh and the reaction initiates correctly (observe bubbling or a color change). If using a commercial solution, ensure it has been stored properly under an inert atmosphere.

    • Reverse Addition: Instead of adding the Grignard reagent to the aldehyde, try adding the aldehyde solution slowly to the Grignard reagent. This keeps the Grignard in excess and can minimize side reactions.

    • Check for Enolization: Although less common with aldehydes than ketones, a bulky Grignard reagent can sometimes act as a base, deprotonating the alpha-carbon to form an enolate. If you suspect this, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).

Troubleshooting Logic Diagram Here is a general workflow for diagnosing a low-yield reaction.

Troubleshooting_Workflow cluster_reactants Reactant Integrity cluster_conditions Reaction Parameters cluster_workup Post-Reaction Start Low Conversion Rate Observed Check_Reactants Step 1: Verify Reactant Quality Start->Check_Reactants Purity Purity Check (NMR, GC) Check_Reactants->Purity Check_Conditions Step 2: Analyze Reaction Conditions Temperature Temperature Correct? (e.g., avoid retro-Diels-Alder) Check_Conditions->Temperature Check_Workup Step 3: Evaluate Workup & Isolation Quench Quench Method Appropriate? (Product stable to acid/base?) Check_Workup->Quench End Problem Resolved Stoichiometry Correct Stoichiometry? Purity->Stoichiometry Stability Reagent Stability (e.g., Grignard, Acrolein) Stoichiometry->Stability Stability->Check_Conditions Solvent Solvent Appropriate & Anhydrous? Temperature->Solvent Time Sufficient Reaction Time? Solvent->Time Atmosphere Inert Atmosphere Needed? Time->Atmosphere Atmosphere->Check_Workup Extraction Product Lost in Aqueous Layer? Quench->Extraction Purification Loss During Purification? Extraction->Purification Purification->End

Caption: General troubleshooting workflow for low conversion rates.

Q4: My attempts to oxidize the aldehyde to 2,4-dimethyl-3-cyclohexenecarboxylic acid are messy, leading to multiple products.

A4: The oxidation of this aldehyde is complicated by the presence of the cyclohexene double bond, which can undergo isomerization or other side reactions, particularly under harsh or acidic conditions.

  • Causality: Strong oxidizing agents in acidic media (e.g., Jones reagent) can attack the double bond or cause isomerization. One successful literature procedure uses silver (I) oxide (Ag₂O) in basic conditions to achieve a clean oxidation to the carboxylic acid.[9] Subsequent esterification attempts using acidic conditions (e.g., Fischer esterification) were also reported to fail due to isomerization and byproduct formation.[12]

  • Recommended Protocol for Oxidation:

    • Reagent: Use a mild, selective oxidizing agent. Tollens' reagent (prepared in situ from AgNO₃ and NH₄OH) or Ag₂O in NaOH are excellent choices for converting aldehydes to carboxylates without affecting a double bond.

    • Conditions: Perform the reaction at room temperature or with gentle heating.

    • Workup: After the reaction, acidify the mixture carefully during workup to protonate the carboxylate salt to the desired carboxylic acid.

  • Recommended Protocol for Subsequent Esterification:

    • Avoid Strong Acid: Do not use Fischer esterification.

    • Use Coupling Agents: Convert the carboxylic acid to an ester under neutral or basic conditions. The use of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) as a catalyst is a proven method for this substrate.[12]

Data & Protocol Summaries
Table 1: Recommended Conditions for Key Reactions
Reaction TypeSubstrate(s)Key Reagent(s)SolventTypical Temp.Key Pitfall
Diels-Alder 2-methyl-1,3-pentadiene, AcroleinNone (thermal) or Lewis Acid (cat.)Neat or Toluene80-150 °CRetro-Diels-Alder at high temp.
Wittig 2,4-Dimethyl-3-cyclohexenecarboxaldehydePhosphonium YlideAnhydrous THF0 °C to RefluxLow reactivity with stabilized ylides
Grignard 2,4-Dimethyl-3-cyclohexenecarboxaldehydeR-MgBrAnhydrous Ether/THF0 °C to RTReagent quenching by water
Oxidation 2,4-Dimethyl-3-cyclohexenecarboxaldehydeAg₂O / NaOHH₂O / BaseRoom Temp.Double bond isomerization with acid
Protocol: Small-Scale Trial for Optimizing a Grignard Reaction

This protocol is a self-validating system to test if reactant quality or conditions are the source of low conversion.

  • Preparation: Take three small (10 mL) round-bottom flasks, equipped with stir bars. Flame-dry them under vacuum and cool under a nitrogen or argon atmosphere.

  • Flask 1 (Control): Add 1 mL of anhydrous THF. Add your 2,4-dimethyl-3-cyclohexenecarboxaldehyde (e.g., 0.1 mmol). Add 1.1 equivalents of your commercial Grignard reagent solution.

  • Flask 2 (Re-validated Aldehyde): Use aldehyde that has been freshly purified (e.g., passed through a short plug of silica) and dissolved in freshly opened anhydrous THF. Repeat the additions as in Flask 1.

  • Flask 3 (Alternative Solvent): Repeat the setup for Flask 2, but use a different anhydrous solvent, such as diethyl ether.

  • Execution: Run all three reactions side-by-side under identical temperature conditions (e.g., in the same 0 °C ice bath) for the same amount of time (e.g., 1 hour).

  • Analysis: Quench all three reactions identically (e.g., with saturated aq. NH₄Cl). Extract with ethyl acetate. Spot the crude organic layer from each flask on the same TLC plate.

  • Interpretation: Compare the TLCs. If Flask 2 shows better conversion than Flask 1, your starting aldehyde or previous solvent was impure. If Flask 3 shows the best conversion, a change in solvent is beneficial for your specific Grignard reagent. If all show poor conversion, the Grignard reagent itself is likely the problem.

Mechanistic Visualizations

Understanding the underlying mechanism is key to rational troubleshooting.

Diels-Alder Formation Pathway

Caption: Concerted [4+2] cycloaddition requires the diene in the s-cis form.

Grignard Reaction: Competing Pathways

Grignard_Pathways Start Aldehyde + R-MgBr Addition Desired Path: 1,2-Nucleophilic Addition Start->Addition  Sterically unhindered R-MgBr Low Temperature Enolization Side Reaction: α-Proton Abstraction Start->Enolization  Bulky R-MgBr Higher Temperature Product_Alkoxide Alkoxide Intermediate Addition->Product_Alkoxide Enolate Enolate Intermediate Enolization->Enolate Product_Alcohol Alcohol Product (after workup) Product_Alkoxide->Product_Alcohol Quenched_Aldehyde Starting Aldehyde Recovered (after workup) Enolate->Quenched_Aldehyde

Caption: Competition between desired addition and undesired enolization.

References
  • trital - Safety Data Sheet. (2023). Provides safety and stability information for 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, noting its stability under normal conditions and incompatibility with strong oxidizing agents. 15

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267. This paper details various reactions using the title aldehyde, including oxidation, Wittig, and Grignard reactions, and discusses challenges such as poor yields and side reactions. 9

  • ChemicalBook: 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Provides chemical properties and notes its synthesis via the Diels–Alder reaction of 2-methyl-1,3-pentadiene and acrolein. Link

  • ResearchGate: Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. (2007). A research article discussing various synthetic transformations of the title compound and factors influencing yields. Link

  • Hijji, Y. M. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. ResearchGate. Discusses the optimization of Diels-Alder reactions, including the risk of retro-Diels-Alder at high temperatures. Link

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. A general guide for troubleshooting common issues in organic synthesis reactions. Link

  • Santa Cruz Biotechnology: SAFETY DATA SHEET. (2015). Provides stability and reactivity data for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Link

  • Chemdad Co.: 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Product information sheet confirming the Diels-Alder synthesis route. Link

  • Elsevier: Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (2007). Detailed experimental procedures and outcomes, highlighting failed esterification under acidic conditions and successful methods using DCC. 12

  • Chemistry Steps: Reactions of Aldehydes and Ketones Practice Problems. Provides an overview and practice problems for common aldehyde reactions, including Grignard addition. Link

  • Chemistry LibreTexts: Reactivity of Aldehydes & Ketones. (2023). Explains the relative reactivity of aldehydes and ketones, a key concept for troubleshooting. Link

  • Sigma-Aldrich: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Product Page. Provides physical and chemical properties for the compound. Link

  • Leah4sci - YouTube: Aldehyde & Ketone Reactions Practice. (2023). A video tutorial covering synthesis and reaction mechanisms for aldehydes and ketones. Link

  • COSMILE Europe: 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Information on the functions and origins of the compound in cosmetic products. Link

  • EWG Skin Deep®: What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Provides safety ratings and synonyms for the compound. Link

  • Master Organic Chemistry: Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Details the mechanism of nucleophilic addition, including the Grignard reaction. Link

  • Made-in-China.com: China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Supplier information that also confirms the Diels-Alder synthesis method. Link

  • BenchChem: Technical Support Center: Solvent Effects on 2,3-Dimethyl-1,3-cyclohexadiene Reactivity. Discusses the role of solvents in Diels-Alder reactions, including the accelerating effect of water. Link

  • Chemistry LibreTexts: The Diels-Alder Cycloaddition. (2023). An overview of the Diels-Alder reaction mechanism and stereochemistry. Link

  • American Chemical Society: Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. (2025). Abstract describing how Lewis acid promotion leads to higher rates and yields in Diels-Alder reactions. Link

  • SpecialChem: 2,4-dimethyl-3-cyclohexene carboxaldehyde. Ingredient profile for personal care applications. Link

  • Pen-HUI: 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers). Product information detailing applications in research and cosmetics. Link

  • LookChem: What is 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE and how is it prepared? Provides a detailed preparation method for the title compound. Link

  • EWG: 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | Substance. Environmental and health hazard information. Link

  • ResearchGate: Selective synthesis of 2,5-dimethyl-2,4-hexadiene over molecular sieve catalysts... | Request PDF. (2014). Discusses the role of solid acid catalysts in condensation reactions involving aldehydes. Link

  • ResearchGate: Reaction-Activated Palladium Catalyst for Dehydrogenation... | PDF. (2017). Details palladium-catalyzed dehydrogenation reactions, relevant to potential side reactions of cyclohexene derivatives. Link

  • ResearchGate: Catalytic Transfer Hydrogenation... | Request PDF. (2020). Discusses catalytic reactions involving cyclohexene derivatives and the role of catalysts and solvents. Link

Sources

Troubleshooting

Technical Support Center: Strategies for Post-Reaction Purification

Introduction: The Challenge of Unreacted Starting Materials In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the complete consumption of starting materials is rare. The presence o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unreacted Starting Materials

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the complete consumption of starting materials is rare. The presence of unreacted, often volatile and reactive, reagents such as acrolein and 2-methyl-1,3-pentadiene poses a significant challenge for downstream processing and final product purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and validated protocols, for the effective removal of these specific impurities. Our focus is on the underlying chemical principles, ensuring that the chosen methodology is not only effective but also compatible with the desired product's stability.

Part 1: Removal of Unreacted Acrolein

Acrolein is a highly reactive α,β-unsaturated aldehyde, notorious for its toxicity, high volatility, and propensity to polymerize.[1][2] Its removal is critical for the safety and purity of any synthetic product. The electrophilic nature of both its carbonyl carbon and its β-carbon dictates the strategies for its removal.[3]

Acrolein Troubleshooting Guide (Q&A)

Q1: My reaction mixture containing residual acrolein rapidly formed a solid white precipitate upon workup. What happened and how can I prevent it? A1: You have likely witnessed the violent polymerization of acrolein. This reaction is exothermic and can be initiated by exposure to light, heat (>50°C), or chemical initiators like acids, bases, and amines.[1][4] To prevent this, acrolein should always be handled in a stabilized form (often with hydroquinone) and at low temperatures. During workup, ensure that any aqueous solutions are pH-neutral or slightly acidic (pH 4-5) and that exposure to strong nucleophiles or high temperatures is minimized until the acrolein is removed.[5]

Q2: I attempted to remove acrolein using a chemical scavenger, but my API was also degraded. Why did this occur? A2: This indicates a lack of selectivity. Your chosen scavenger likely reacted with a functional group on your API. For instance, if your API contains a primary amine and you used a thiol-based scavenger, both could potentially react with acrolein, but a highly reactive scavenger might also interact with other electrophilic sites on your API. The key is to select a scavenger that is highly reactive towards acrolein but inert to your product. Polymer-supported scavengers, such as those with primary amine functionalities (e.g., PS-NH2), can offer high selectivity and are easily removed by filtration.[6][7]

Q3: After performing a distillation, I still detect trace amounts of acrolein in my final product. How can I improve the separation efficiency? A3: Acrolein's low boiling point (53°C) can make it challenging to separate from other volatile components. Several factors could be at play:

  • Azeotrope Formation: Acrolein forms an azeotrope with water, which can complicate its removal from aqueous solutions.[8]

  • Inefficient Fractionation: Your distillation setup may lack the necessary theoretical plates for a clean separation. Using a fractionating column with a higher efficiency (e.g., a Vigreux or packed column) is recommended.

  • Process Conditions: Industrial processes often use a two-column distillation system. The first removes light impurities, and the second separates acrolein from water.[9] For laboratory scale, careful control of the distillation head temperature is crucial to prevent co-distillation.

Acrolein FAQs

What are the primary methods for removing unreacted acrolein? There are three main strategies: chemical scavenging (quenching), physical separation (distillation), and chemical conversion (reduction).

  • Chemical Scavenging: Involves adding a reagent that selectively reacts with acrolein to form a non-volatile, easily separable adduct. Common scavengers include compounds with thiol or amine groups.[10][11][12]

  • Distillation: Effective for separating volatile acrolein from high-boiling point products. This is often performed under reduced pressure to avoid thermal degradation of the desired compound.[8][13]

  • Reduction: The C=C double bond of acrolein can be selectively reduced. For example, elemental iron has been shown to reduce acrolein to the less toxic and more manageable propionaldehyde.[14][15]

How do I select the appropriate acrolein scavenger? The choice depends on the stability of your desired product and the reaction conditions.

  • Product Stability: If your product is sensitive to amines, a thiol-based scavenger like dimercaprol might be preferable.[16]

  • Ease of Removal: Polymer-supported scavengers (e.g., PS-NH2, PS-Trisamine) are ideal as the resulting adduct can be removed by simple filtration, simplifying the workup process significantly.[7]

  • Kinetics: For rapid removal, scavengers like PS-Trisamine can remove ~90% of acrolein in just a few minutes.[7]

What are the critical safety precautions when working with acrolein? Acrolein is highly toxic, flammable, and a severe irritant.[1][2]

  • Ventilation: Always handle acrolein in a certified chemical fume hood or a glove box.[1]

  • Personal Protective Equipment (PPE): Wear appropriate gloves, chemical splash goggles, and a lab coat.

  • Storage: Store stabilized acrolein in a cool, dark place, segregated from acids, bases, and oxidizing agents.[1][4]

  • Waste Disposal: All materials contaminated with acrolein are considered acutely toxic hazardous waste and must be disposed of according to institutional guidelines.[1]

Decision Workflow for Acrolein Removal

The following diagram outlines a logical workflow for selecting the most appropriate method for acrolein removal based on the properties of the Active Pharmaceutical Ingredient (API) or desired product.

start Start: Unreacted Acrolein in Reaction Mixture q1 Is the API or Product High-Boiling (>150°C) and Thermally Stable? start->q1 q2 Is the API sensitive to nucleophiles (amines, thiols)? q1->q2 No distillation Method: Fractional Distillation (Atmospheric or Vacuum) q1->distillation  Yes scavenger Method: Chemical Scavenging (e.g., PS-NH2, PS-Trisamine) q2->scavenger No reduction Method: Selective Reduction (e.g., with Elemental Iron) q2->reduction  Yes end_dist Pure Product (Acrolein Removed) distillation->end_dist end_scav Filtration to Remove Adduct, then Product Isolation scavenger->end_scav end_red Workup to Remove Propionaldehyde & Reagents reduction->end_red

Caption: Decision tree for selecting an acrolein removal strategy.

Protocol 1: Acrolein Removal with Polymer-Supported Amine (PS-NH2) Resin

This protocol describes the use of a macroporous aminomethylated polystyrene resin to selectively scavenge acrolein from a solution containing a desired API. The method's key advantage is the simple filtration-based removal of the resin-bound acrolein adduct.[7]

Materials:

  • Reaction mixture containing the API and unreacted acrolein.

  • PS-NH2 resin (e.g., 1.5-2.5 mmol/g loading).

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, THF).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel or fritted glass filter).

  • Analytical instrument for monitoring (GC-MS or LC-MS).

Procedure:

  • Quantify Acrolein: Before proceeding, determine the approximate concentration of residual acrolein in the reaction mixture using a suitable analytical method (e.g., GC-MS with an internal standard).

  • Resin Preparation: In a flask, add PS-NH2 resin (typically 3-5 molar equivalents relative to the amount of acrolein).

  • Scavenging Reaction: Dilute the reaction mixture with an appropriate anhydrous solvent and add it to the flask containing the resin.

  • Agitation: Stir the resulting slurry at room temperature. The reaction is typically fast; significant removal can be achieved within 20 minutes.[7] Monitor the disappearance of acrolein from the solution periodically by analyzing small aliquots.

  • Filtration: Once the acrolein concentration is below the target threshold, filter the mixture through a fritted glass funnel to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and the washings.

  • Product Isolation: The resulting filtrate now contains the API, free of acrolein, and can be processed further (e.g., solvent evaporation, crystallization).

  • Validation: Confirm the complete removal of acrolein in the final product via GC-MS or LC-MS analysis.

Part 2: Removal of Unreacted 2-Methyl-1,3-pentadiene

2-Methyl-1,3-pentadiene is a conjugated diene often used in cycloaddition reactions like the Diels-Alder reaction.[17] Its removal can be complicated by its volatility and a boiling point that is often close to that of other reaction components or solvents.

2-Methyl-1,3-pentadiene Troubleshooting Guide (Q&A)

Q1: I am unable to separate my product from 2-methyl-1,3-pentadiene by distillation. A1: This is a common issue when your product has a similar boiling point. Consider the following alternatives:

  • Azeotropic Distillation: If a suitable azeotrope can be formed with another solvent to alter the relative volatility, this may facilitate separation.

  • Chemical Conversion: The most effective method is often to convert the diene into a non-volatile or easily separable compound. A highly effective technique is to add a reactive dienophile, such as maleic anhydride, to the mixture. The resulting Diels-Alder adduct is a high-boiling solid that can be easily removed by filtration or distillation.[18]

Q2: I tried a Diels-Alder reaction to remove the diene, but the reaction was incomplete. A2: The rate of a Diels-Alder reaction is sensitive to several factors:

  • Dienophile Reactivity: Ensure you are using an electron-deficient dienophile. Maleic anhydride or N-phenylmaleimide are excellent choices.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote the reverse (retro-Diels-Alder) reaction. A moderate temperature (e.g., 50-80°C) is often optimal.

  • Concentration: Ensure the concentration of the dienophile is sufficient (a slight excess may be required).

2-Methyl-1,3-pentadiene FAQs

What is the most reliable method for removing residual conjugated dienes? For trace to moderate amounts, selective chemical reaction is often superior to physical separation. The Diels-Alder reaction is a powerful and highly specific choice for conjugated dienes.[18] By forming a cyclohexene derivative, the physical properties (boiling point, polarity, solubility) of the impurity are drastically altered, making subsequent purification straightforward.

Are there any other chemical methods besides Diels-Alder? Yes, other reactions characteristic of conjugated dienes can be exploited. For example, treatment with acid-treated montmorillonite clay can catalyze the dimerization of conjugated dienes, converting them into less volatile and less reactive species that can be removed by distillation.[19] However, care must be taken as this method can also cause isomerization of other olefins if present.[19]

Data Summary Table
PropertyAcrolein2-Methyl-1,3-pentadiene (trans)
CAS Number 107-02-8926-54-5
Molecular Formula C₃H₄OC₆H₁₀
Molecular Weight 56.06 g/mol 82.14 g/mol
Boiling Point 53 °C75-76 °C[20]
Density 0.841 g/mL0.718 g/mL at 25 °C[20]
Key Reactivity Electrophile, Dienophile, PolymerizesConjugated Diene (Diels-Alder)[17]
Primary Hazard Highly Toxic, Flammable, Lachrymator[1][2]Highly Flammable, Irritant[21][22]
Protocol 2: Removal of 2-Methyl-1,3-pentadiene via Diels-Alder Reaction

This protocol details the removal of 2-methyl-1,3-pentadiene by converting it into a high-boiling point adduct using maleic anhydride as a scavenger dienophile.

cluster_0 Workflow start Crude Product containing 2-methyl-1,3-pentadiene add_ma Add Maleic Anhydride (1.1 eq. to diene) start->add_ma heat Heat mixture (e.g., 60°C, 2-4h) add_ma->heat monitor Monitor diene disappearance (by GC or TLC) heat->monitor purify Purify mixture via Fractional Distillation or Flash Chromatography monitor->purify end Pure Product (Adduct remains in residue or separates on column) purify->end

Caption: Workflow for diene removal using a Diels-Alder scavenger.

Materials:

  • Crude product mixture containing 2-methyl-1,3-pentadiene.

  • Maleic anhydride.

  • A suitable high-boiling solvent if the reaction is not performed neat (e.g., toluene, xylene).

  • Heating mantle, condenser, and thermometer.

  • Analytical instrument for monitoring (GC or TLC).

Procedure:

  • Quantify Diene: Determine the amount of 2-methyl-1,3-pentadiene in the crude mixture.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and stir bar, combine the crude product mixture with maleic anhydride (use 1.1 to 1.2 molar equivalents relative to the diene).

  • Heating: Gently heat the mixture with stirring. A temperature of 60-80°C is typically sufficient. The reaction progress can be monitored by the disappearance of the diene spot on TLC or the corresponding peak in GC analysis.

  • Reaction Completion: Continue heating until the diene is consumed (typically 2-4 hours).

  • Purification: The newly formed Diels-Alder adduct is a solid with a high boiling point. The desired product can now be purified and separated from this adduct by:

    • Fractional Distillation: If the desired product is volatile, it can be distilled away, leaving the non-volatile adduct behind.

    • Filtration: If the adduct precipitates upon cooling, it can be removed by filtration.

    • Chromatography: The adduct is typically much more polar than the original diene and can be easily separated by flash column chromatography.

  • Validation: Analyze the purified product to confirm the absence of 2-methyl-1,3-pentadiene.

References

  • U.S. Environmental Protection Agency. Method 603: Acrolein and Acrylonitrile.
  • U.S. Environmental Protection Agency. Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters.
  • U.S. Environmental Protection Agency. Method 603: Acrolein and Acrylonitrile - EPA.
  • Thermo Fisher Scientific. Determination of Acrolein and Other Process Contaminants in Beer, Wine, and Potato Chip Matrices by Liquid Chromatography-Single Quadrupole Mass Spectrometry.
  • Benchchem. 2-Methyl-1,3-pentadiene | 926-54-5.
  • PubMed.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • ECHEMI. (3E)
  • European Patent Office.
  • Google Patents.
  • PubMed Central.
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  • ResearchGate. Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers | Request PDF.
  • Thermo Fisher Scientific.
  • Yale Environmental Health & Safety. Acrolein.
  • CAMEO Chemicals - NOAA. ACROLEIN, STABILIZED.
  • PubChem. 1,3-Pentadiene, 2-methyl- | C6H10 | CID 14238.
  • PubMed.
  • Cole-Parmer.
  • Cheméo. Chemical Properties of 1,3-Pentadiene, 2-methyl-, (E)- (CAS 926-54-5).
  • PubChem. (3E)-2-Methyl-1,3-pentadiene.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1,4-PENTADIENE.
  • Google Patents.
  • ChemicalBook. TRANS-2-METHYL-1,3-PENTADIENE | 926-54-5.
  • Master Organic Chemistry. The Intramolecular Diels Alder Reaction.
  • ResearchGate. Acrolein scavengers: Reactivity, mechanism and impact on health.
  • Occupational Safety and Health Administr
  • ACS Publications. Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers.
  • ResearchGate.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • PubMed. Acrolein scavengers: reactivity, mechanism and impact on health.
  • KGROUP. Quenching Reactive Substances.
  • Wikipedia. Diels–Alder reaction.
  • Google Patents.
  • Purdue e-Pubs. Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effects.
  • PubMed Central.
  • Chad's Prep. Diels Alder Reactions with Cyclic Dienes.
  • Agency for Toxic Substances and Disease Registry |
  • Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles.
  • YouTube. Diels Alder Reaction.
  • Chemistry Steps.
  • University of Rochester, Department of Chemistry. Remove Sticky Reagents.
  • Biotage.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a prominent fragrance ingredient known by trade names such as Triplal®, Vertocitral, and Cyclal...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a prominent fragrance ingredient known by trade names such as Triplal®, Vertocitral, and Cyclal C, is a cornerstone of modern perfumery, valued for its potent and fresh green, citrusy aroma.[1][2] The commercial product is not a single molecular entity but a mixture of diastereomers, primarily the cis and trans isomers. The subtle difference in the spatial arrangement of substituents on the cyclohexene ring dramatically influences the molecule's interaction with olfactory receptors, making the isomeric ratio a critical parameter for quality control and sensory performance.[3] This guide provides an in-depth comparative analysis of these isomers, detailing their synthesis via the Diels-Alder reaction, robust analytical protocols for their separation and characterization, and a summary of their distinct physicochemical and olfactory properties.

Molecular Structure and The Significance of Cis/Trans Isomerism

The core structure of 2,4-dimethyl-3-cyclohexenecarboxaldehyde features a cyclohexene ring with three key substituents: an aldehyde group at position 1 (C1), a methyl group at position 2 (C2), and another methyl group at position 4 (C4). The stereochemical relationship between the aldehyde group at C1 and the methyl group at C4 gives rise to geometric isomerism.

  • cis-isomer: The aldehyde group and the C4-methyl group are on the same side of the ring's plane.

  • trans-isomer: The aldehyde group and the C4-methyl group are on opposite sides of the ring's plane.[3]

This structural variation, while seemingly minor, is profound in its consequences. The three-dimensional shape of an odorant molecule is a primary determinant of its scent profile. Therefore, controlling and verifying the cis/trans ratio is fundamental to producing a consistent and desirable fragrance. Commercial preparations are typically dominated by the cis isomer, often in a ratio of approximately 80:20.[4]

Synthesis_Workflow Reactants 2-Methyl-1,3-pentadiene + Acrolein Reaction Diels-Alder Reaction (Thermal or Catalytic) Reactants->Reaction Workup Reaction Quench & Crude Product Isolation Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (cis/trans Mixture) Purification->Product

Caption: Diels-Alder synthesis workflow.

Experimental Protocol: Diels-Alder Synthesis

This protocol describes a standard thermal synthesis. The use of a Lewis acid catalyst would require anhydrous conditions and modified workup procedures.

  • Reactor Setup: Equip a pressure-rated reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Charging Reagents: Charge the reactor with 2-methyl-1,3-pentadiene (1.0 eq) and a polymerization inhibitor such as hydroquinone (approx. 0.1 wt%).

  • Reaction Execution: Seal the reactor and begin stirring. Slowly add acrolein (1.0-1.1 eq) to the reactor over 1-2 hours, maintaining the internal temperature between 100-150°C. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Hold the mixture at the reaction temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) for the disappearance of reactants.

  • Workup: Cool the reactor to room temperature. The crude product can be used directly or purified.

  • Purification: Purify the crude product by vacuum distillation to remove unreacted starting materials and any polymeric byproducts, yielding the final aldehyde as a clear liquid. [5]

Analytical Separation and Characterization

To ensure consistent product quality, a robust analytical methodology is required to separate and quantify the cis and trans isomers. Gas chromatography is the premier technique for this purpose due to the volatility of the aldehyde. [6][7] Causality of Experimental Choice: GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. Although the cis and trans isomers have very similar boiling points, their slightly different polarities and shapes allow for separation on a suitable column, typically one of mid-polarity like a wax-type or a 5% phenyl-methylpolysiloxane column. Mass Spectrometry (MS) is used as a detector for definitive identification based on fragmentation patterns, while a Flame Ionization Detector (FID) provides superior quantitative accuracy. [8][9]

Analytical_Workflow Sample Diluted Sample in Solvent (e.g., Ethanol) Injection GC Injection Port (Split/Splitless) Sample->Injection Separation Capillary GC Column (e.g., DB-WAX or DB-5) Temperature Program Injection->Separation Detection Detection (MS and/or FID) Separation->Detection Data Data System: Chromatogram & Spectra Detection->Data Analysis Peak Integration (Quantitation) Mass Spectrum Matching (Identification) Data->Analysis

Caption: Analytical workflow for isomer analysis.

Experimental Protocol: GC-MS Analysis for Isomer Quantification
  • Sample Preparation: Prepare a 1% (v/v) solution of the 2,4-dimethyl-3-cyclohexenecarboxaldehyde sample in a suitable solvent like ethanol or hexane.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (or FID).

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5 or equivalent 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp at 5°C/min to 220°C. Hold for 5 minutes.

  • MS Conditions (if used):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peaks for the cis and trans isomers based on their retention times and mass spectra. The relative percentage of each isomer is calculated from the integrated peak areas in the chromatogram.

Comparative Isomer Data

The distinct properties of the isomers are summarized below. While specific data for the pure, isolated isomers are scarce in public literature, a combination of data from the mixture and established chemical principles allows for a robust comparison.

Table 1: Physicochemical Properties (Isomer Mixture)
PropertyValueSource(s)
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~196 °C[1][5]
Density ~0.933 g/mL at 25°C[1][5]
Refractive Index ~1.473 at 20°C[1][5]
CAS Number 68039-49-6 (for mixture)[1]
Table 2: Conceptual Spectroscopic Comparison (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate the isomers. The spatial proximity of substituents in the cis isomer compared to the trans isomer leads to subtle but predictable differences in the chemical shifts (δ) of protons near the stereocenters (C1 and C4), primarily due to anisotropic effects and steric compression.

Proton SignalExpected Chemical Shift (δ) for cis-isomerExpected Chemical Shift (δ) for trans-isomerRationale
Aldehyde (CHO) Slightly different from transSlightly different from cisThe local magnetic environment is altered by the relative orientation of the C4-methyl group.
Proton at C1 Different from transDifferent from transDirectly attached to a stereocenter; its environment is highly sensitive to the cis/trans relationship.
Proton at C4 Different from transDifferent from transDirectly attached to the other key stereocenter.
C4-Methyl (CH₃) Different from transDifferent from transThe chemical shift is influenced by its proximity to the aldehyde group in the cis configuration.
Olfactory Profile: The Sensory Impact of Isomerism

The most critical difference between the isomers lies in their scent. The olfactory character of the commercial mixture is overwhelmingly defined by the major component, the cis-isomer.

  • cis-Isomer (Predominant): Possesses a powerful, fresh, and diffusive green aroma. [3]It is the primary contributor to the characteristic "leafy" and "grassy" notes associated with the product. [10]* trans-Isomer (Minor): Exhibits a weaker green character. [3]While less potent, it contributes to the overall complexity and nuance of the fragrance, potentially adding subtle herbaceous or citrus facets.

  • Commercial Mixture (e.g., 80:20 cis:trans): Described as having an extremely strong, fresh, grassy-green note with citrus, herbaceous, and slightly camphor-like undertones. [10]The high impact of the cis isomer provides the initial "lift" and freshness, while the trans isomer rounds out the profile.

Conclusion

The cis and trans isomers of 2,4-dimethyl-3-cyclohexenecarboxaldehyde are not interchangeable. They are distinct chemical entities with unique three-dimensional structures that translate into different sensory perceptions. The cis isomer is the powerhouse of the fragrance, delivering the signature fresh green note, while the trans isomer plays a supporting role. For any application in fragrance, flavor, or as a chemical intermediate, a precise understanding and control of this isomeric ratio are paramount. The synthetic and analytical protocols outlined in this guide provide a validated framework for achieving the desired product quality and performance, underscoring the principle that in the world of aroma chemicals, stereochemistry is everything.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. Available at: [Link]

  • Perfumer & Flavorist (2016). Enantiomeric Odor Differences and Gas Chromatographic Properties of Flavors and Fragrances. Available at: [Link]

  • Hebei Aicrowe Co., Ltd. (n.d.). China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory. Available at: [Link]

  • PubChem (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • News-Medical.net (2019). Revealing the Molecular Basis of Fragrances using Gas Chromatography. Available at: [Link]

  • Scribd (n.d.). Perfumes | PDF. Available at: [Link]

  • The Good Scents Company (n.d.). 2,4-ivy carbaldehyde 68039-49-6. Available at: [Link]

  • PubMed (2019). [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry]. National Center for Biotechnology Information. Available at: [Link]

  • The Fragrance Conservatory (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Available at: [Link]

  • MACHEREY-NAGEL (2022). Analysis of perfumes by gas chromatography. Available at: [Link]

  • SIELC Technologies (2018). Separation of 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia (n.d.). Diels–Alder reaction. Available at: [Link]

  • YouTube (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the realm of fragrance and cosmetic manufacturing, as well as in the pharmaceutical industry where it may be present as an impurity or excipient, the acc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of fragrance and cosmetic manufacturing, as well as in the pharmaceutical industry where it may be present as an impurity or excipient, the accurate quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is paramount. This aldehyde, a common fragrance ingredient, is also recognized as a potential allergen, necessitating robust and reliable analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, with a focus on the validation of these methods in accordance with international guidelines.

The Imperative of Method Validation

Method validation is the cornerstone of any analytical measurement. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For a compound like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, this means the chosen method must be able to selectively identify and accurately quantify it within a complex matrix, such as a cosmetic formulation or a pharmaceutical product. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which will form the basis of our discussion.[1][2][3][4][5][6][7][8]

Primary Analytical Techniques: A Comparative Overview

The two most prevalent analytical techniques for the determination of volatile and semi-volatile organic compounds like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly well-suited for the analysis of volatile compounds and is a staple in the fragrance industry for allergen analysis.[10]

  • Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For aldehydes, derivatization is often employed to enhance their detection by UV or fluorescence detectors.

  • Principle: A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material. The different components in the sample interact with the adsorbent to varying degrees, leading to their separation. A detector then measures the concentration of each component as it elutes from the column. A reverse-phase HPLC method has been described for the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.[11]

Head-to-Head Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, based on data from the analysis of fragrance allergens.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Specificity/Selectivity Excellent, due to mass spectral fragmentation patterns.Good to Excellent, dependent on chromatographic resolution and detector specificity.
Linearity (R²) Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) Low (ng/mL range)Low to moderate (µg/mL to ng/mL range, dependent on derivatization)
Limit of Quantitation (LOQ) Low (ng/mL range)Low to moderate (µg/mL to ng/mL range, dependent on derivatization)
Robustness Generally robust to minor changes in flow rate and temperature.Generally robust to minor changes in mobile phase composition and flow rate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general framework and should be optimized for specific laboratory conditions and sample matrices.

Protocol 1: Validation of a GC-MS Method

This protocol outlines the key steps for validating a GC-MS method for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in a cosmetic cream matrix.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust and widely used technique to extract the analyte from a complex matrix into a solvent suitable for GC-MS analysis.

  • Procedure:

    • Weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of ethanol and vortex for 2 minutes to disperse the sample.

    • Add 10 mL of hexane and vortex for another 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction of the aqueous layer with another 10 mL of hexane.

    • Combine the hexane extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • Rationale: The choice of column and temperature program is critical for achieving good separation of the analyte from other matrix components.

  • Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

3. Validation Experiments

  • Specificity: Analyze a blank matrix (cosmetic cream without 2,4-Dimethyl-3-cyclohexenecarboxaldehyde) and a spiked matrix to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards in the blank matrix extract over a concentration range of 0.1 to 10 µg/mL. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Analyze spiked samples at three concentration levels (e.g., 0.5, 2, and 8 µg/mL) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a spiked sample at a medium concentration level on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., injector temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 2: Validation of an HPLC Method

This protocol outlines the validation of a reverse-phase HPLC method for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.[11]

1. Sample Preparation

  • Rationale: Similar to GC-MS, extraction is necessary to isolate the analyte. The final solvent must be compatible with the HPLC mobile phase.

  • Procedure:

    • Follow the LLE procedure as described for the GC-MS method.

    • After evaporation of the hexane, reconstitute the residue in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • Rationale: The choice of a C18 column is common for reverse-phase chromatography of moderately polar compounds. The mobile phase composition is optimized to achieve a good peak shape and retention time.

  • Parameters:

    • HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 220 nm.

    • Injection Volume: 20 µL.

3. Validation Experiments

  • Follow the same validation experiments as outlined for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness), adapting the procedures for the HPLC system.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Method (GC-MS or HPLC) define_purpose->select_method define_params Define Validation Parameters & Criteria select_method->define_params prepare_samples Prepare Samples (Standards & Spikes) define_params->prepare_samples run_experiments Run Validation Experiments prepare_samples->run_experiments collect_data Collect & Process Data run_experiments->collect_data assess_criteria Assess Against Acceptance Criteria collect_data->assess_criteria document_results Document in Validation Report assess_criteria->document_results

Caption: A generalized workflow for analytical method validation.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Key parameters in analytical method validation.

Conclusion: Selecting the Optimal Method

Both GC-MS and HPLC are powerful techniques for the analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

  • GC-MS is often the preferred method due to its high specificity and sensitivity, especially for volatile compounds in complex matrices. The ability to obtain mass spectral data provides an extra layer of confidence in the identification of the analyte.

  • HPLC offers a viable alternative, particularly in laboratories where GC-MS is not available or when analyzing less volatile related compounds simultaneously. The use of a UV detector is straightforward, though it may be less selective than mass spectrometry.

The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of reliable and defensible analytical data.

References

  • Strategies to Analyze Suspected Allergens in Fragrances.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC - NIH.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection - Waters Corporation.
  • Analytical Methods to Determine Potentially Allergenic Fragrance-Related Substances in Cosmetics - ResearchGate.
  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde - SIELC Technologies. (2018).
  • 2,4-Dimethyl-3-cyclohexenecarboxaldehyde | 68039-49-6 | Benchchem.

Sources

Validation

A Senior Application Scientist's Guide: GC-MS vs. HPLC for the Analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Executive Summary The accurate quantification and identification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient, is critical for quality control, formulation development, and safety assessment in...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification and identification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient, is critical for quality control, formulation development, and safety assessment in the cosmetics and consumer products industries. This guide provides an in-depth comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for its analysis. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a data-driven recommendation to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges. Based on the physicochemical properties of the analyte, GC-MS emerges as the more direct, efficient, and structurally informative method, while HPLC, requiring chemical derivatization, serves as a viable alternative for specific applications.

Analyte at a Glance: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Understanding the chemical nature of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (also known by trade names such as Triplal® or Cyclal C) is the cornerstone of methodological selection.[1][2] This compound is a liquid characterized by a strong green, herbaceous, and citrus-like aroma, making it a valuable component in perfumery.[1][2]

Key Physicochemical Properties:

PropertyValueSignificance for Analysis
Molecular Formula C9H14O[3][4]Provides the elemental composition.
Molecular Weight 138.21 g/mol [4][5]Influences mass spectrometric detection and chromatographic behavior.
Boiling Point 196 °C[1][5]Indicates the compound is a semi-volatile organic compound (SVOC), making it amenable to gas chromatography.
Flash Point 66 - 70 °C[3][5]Relevant for safe handling and storage.
Density ~0.933 g/mL at 25 °C[1][5]Standard physical property.
Solubility Soluble in ethanol and oils[3]Guides the choice of solvents for sample preparation.

The compound's boiling point is the most critical parameter for this discussion. A boiling point of 196°C signifies that 2,4-Dimethyl-3-cyclohexenecarboxaldehyde has sufficient volatility and thermal stability to be vaporized without degradation under typical GC inlet conditions, making it an ideal candidate for GC-MS analysis.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Direct Approach

GC-MS is a powerful technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For semi-volatile compounds like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, it is often the method of choice.[6]

Principle of Separation and Detection

In GC, the sample is injected into a heated inlet, where it vaporizes and is swept by an inert carrier gas (the mobile phase) onto a long, narrow column. The column contains a stationary phase, and separation occurs based on the analyte's boiling point and its affinity for this phase.[7][8] More volatile compounds with less interaction travel faster. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique chemical fingerprint (mass spectrum) for unambiguous identification.[9]

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system designed for robust and reproducible analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde sample.

  • Dissolve and dilute in a suitable solvent like ethyl acetate or hexane to a final concentration of 100 µg/mL. The high solubility in organic solvents makes this a simple and direct step.

2. Instrumentation:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal, as it separates compounds primarily by boiling point.

3. Chromatographic Conditions:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary columns.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Maintains consistent separation and retention times.
Oven Program Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.A temperature ramp is crucial for separating the analyte from any lighter impurities and then eluting it in a reasonable time frame with good peak shape.

4. Mass Spectrometer Conditions:

ParameterSettingRationale
Ion Source Temp. 230 °CStandard temperature for stable ionization.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization that produces reproducible fragmentation patterns for library matching.
Scan Range 35 - 400 amuCovers the molecular ion (138.21) and its characteristic fragments.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from saturating the detector.
Data Visualization and Interpretation

The primary outputs are a total ion chromatogram (TIC), showing peaks of separated compounds, and a mass spectrum for each peak. The presence of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is confirmed by matching its retention time to that of a known standard and its mass spectrum to a reference library (e.g., NIST).[10] GC-MS has been successfully used to analyze this compound and its derivatives.[11][12]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Analysis Sample Raw Sample Dilution Dilution in Ethyl Acetate Sample->Dilution Injector Heated Injector (250°C) Dilution->Injector Column HP-5ms Column (Temp Programmed) Injector->Column Carrier Gas MS Mass Spectrometer (EI, Scan Mode) Column->MS Data Data Acquisition MS->Data Analysis Retention Time + Mass Spectrum Match Data->Analysis Result Result Analysis->Result

Caption: Workflow for GC-MS analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

High-Performance Liquid Chromatography (HPLC): The Derivatization-Dependent Method

HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[7] While versatile, HPLC faces a significant challenge with simple aldehydes: they often lack a native chromophore, a part of the molecule that absorbs UV light, making them difficult to detect with standard UV-Vis detectors.[13]

The Derivatization Imperative

To overcome the detection challenge, a pre-column derivatization step is mandatory. The most common reagent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone derivative.[13][14][15] This new, larger molecule is brightly colored and strongly absorbs UV light (around 360 nm), making it easily detectable.[16][17] However, this introduces extra steps, time, and potential sources of error into the workflow.

Experimental Protocol: HPLC-UV Analysis (with DNPH Derivatization)

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in acetonitrile (ACN).

  • Prepare a derivatizing solution of DNPH in ACN with a catalytic amount of strong acid (e.g., phosphoric acid).

  • Mix a precise volume of the sample solution with the DNPH reagent.

  • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 40°C) to ensure complete conversion.

  • The resulting solution containing the DNPH-aldehyde derivative is then injected into the HPLC.

2. Instrumentation:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent, with a pump, autosampler, column thermostat, and DAD or UV-Vis detector.[16]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard for separating the relatively non-polar DNPH derivatives.

3. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)The non-polar organic modifier.
Gradient Elution Start at 60% B, ramp to 95% B over 15 min, hold for 5 min.A gradient is necessary to first elute any polar impurities and then elute the strongly retained, non-polar DNPH derivative with good peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times and improves peak efficiency.
Detection 360 nmThe wavelength of maximum absorbance for the DNPH derivative, providing high sensitivity.
Data Visualization and Interpretation

The output is a chromatogram showing the separation of the DNPH derivative from excess reagent and other components. Quantification is achieved by comparing the peak area to a calibration curve prepared from a derivatized standard of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. A reverse-phase HPLC method for the underivatized compound has been described, but it may lack the sensitivity required for trace analysis.[18]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Analysis Sample Raw Sample Deriv Derivatization with DNPH Sample->Deriv ACN + Acid Injector Autosampler Deriv->Injector Column C18 Column (Gradient Elution) Injector->Column Mobile Phase Detector UV-Vis Detector (360 nm) Column->Detector Data Data Acquisition Detector->Data Analysis Retention Time + Peak Area Data->Analysis Result Result Analysis->Result

Caption: Workflow for HPLC analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde via DNPH derivatization.

Head-to-Head Performance Comparison

FeatureGC-MSHPLC-UV (with Derivatization)
Principle Separation by volatility/boiling point.[6]Separation by polarity/hydrophobicity.[7]
Analyte Suitability Excellent. Ideal for semi-volatile, thermally stable compounds.[6]Conditional. Requires derivatization for sensitive UV detection.[13]
Sample Prep Simple. Dilute and inject.Complex. Multi-step, time-consuming derivatization required.[14][15]
Analysis Time Fast. Typically 15-20 minutes per run.Slow. Derivatization adds hours; run time is comparable but total time is longer.
Sensitivity Very High. Mass spec is a highly sensitive detector.[19]High. DNPH derivative has strong UV absorbance.[16]
Selectivity/Confidence Unambiguous. Mass spectrum provides a unique chemical fingerprint for positive identification.[9]Inferential. Identification is based on retention time matching, which is less definitive than a mass spectrum.
Isomer Separation Excellent. High-resolution capillary columns are adept at separating cis/trans isomers.Good. Can separate isomers, but resolution may be lower than capillary GC.
Operational Cost Higher initial instrument cost; lower solvent consumption.Lower initial instrument cost; higher solvent consumption and cost of reagents.[8]

Final Recommendation: The Scientist's Choice

For the routine analysis, quality control, and definitive identification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, GC-MS is the unequivocally superior technique.

The decision is grounded in the following key advantages:

  • Simplicity and Efficiency: The "dilute and inject" sample preparation protocol for GC-MS is significantly faster and less prone to error than the mandatory, multi-step derivatization required for HPLC-UV.

  • Confidence in Identification: The mass spectrum obtained from GC-MS provides structural information that confirms the analyte's identity beyond any doubt. HPLC-UV relies solely on retention time, which can be ambiguous if co-eluting impurities are present.

  • Superior Isomer Separation: The high efficiency of modern capillary GC columns provides excellent resolution of the cis- and trans-isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, which may have different odor profiles and are important to quantify separately.[4]

When might HPLC be considered? HPLC could be a viable option if a laboratory is not equipped with a GC-MS system but has extensive HPLC capabilities. It may also be chosen if the analyte is present in a complex, non-volatile matrix (e.g., a cream or lotion) that is incompatible with direct GC injection, although extraction would still be necessary. In these niche scenarios, the trade-off of a more complex workflow for the use of available instrumentation may be justified.

References

  • 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde . ChemBK. [Link]

  • HPLC or GC-MS: Which Technique is Best for Your Needs? Hawach Scientific. [Link]

  • China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory - Low Price . Fengchen Group. [Link]

  • Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography . JASCO Global. [Link]

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde . SIELC Technologies. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Waters. [Link]

  • Understanding the Difference Between GCMS and HPLC . GenTech Scientific. [Link]

  • HPLC vs GC: What Sets These Methods Apart . Phenomenex. [Link]

  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds . ResearchGate. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems . AMP Tech Instruments. [Link]

  • Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties . Elsevier. [Link]

  • 2,4-Dimethyl-3-cyclohexene carboxaldehyde . PubChem. [Link]

  • 1-formyl-1-methyl-4-(4-methyl-pentyl)-3-cyclohexene . Food and Chemical Toxicology. [Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: An In-depth Look at qNMR and its Alternatives

In the realm of fragrance and flavor analytics, the precise quantification of individual components is paramount for quality control, regulatory compliance, and formulation development. 2,4-Dimethyl-3-cyclohexenecarboxal...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fragrance and flavor analytics, the precise quantification of individual components is paramount for quality control, regulatory compliance, and formulation development. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient known for its green and aldehydic scent, presents a unique analytical challenge due to its isomeric complexity and volatility.[1][2] This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the assay of this important fragrance compound. We will delve into the theoretical underpinnings and practical considerations of each method, supported by experimental data and protocols, to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.

The Principle of Absolute Quantification: Why qNMR Stands Out

Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from most other analytical techniques: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] This intrinsic relationship allows for the direct, absolute quantification of a substance without the need for a calibration curve generated from an identical reference standard of the analyte.[4] This is a significant advantage in the analysis of novel or specialty chemicals where a certified reference material may not be readily available. The quantification is achieved by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity.[5]

A Comparative Overview: qNMR vs. Chromatographic Methods

While qNMR offers a powerful primary method for quantification, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established and widely used techniques in the fragrance industry. The choice of method often depends on the specific analytical need, sample matrix, and available instrumentation.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct proportionality between signal integral and molar concentration.Separation based on volatility and column interaction, with mass-based detection.Separation based on polarity and column interaction, with UV absorbance detection.
Calibration Requires a certified internal standard of a different compound.Typically requires a calibration curve with the same analyte.Typically requires a calibration curve with the same analyte.
Selectivity High, based on unique chemical shifts of protons.High, based on retention time and mass fragmentation pattern.Moderate, based on retention time and UV absorbance spectrum.
Sample Prep Simple dissolution in a deuterated solvent.Can be more complex, may require derivatization for aldehydes.Often requires derivatization for aldehydes to improve UV detection.[6][7]
Analysis Time Relatively fast per sample once the method is established.Can be longer due to chromatographic run times.Can be longer due to chromatographic run times.
Strengths Absolute quantification, non-destructive, structural information included.Excellent sensitivity and selectivity, extensive libraries for identification.Robust, widely available, suitable for routine analysis.
Limitations Lower sensitivity compared to MS, potential for signal overlap.Destructive, potential for thermal degradation of analytes.Destructive, derivatization can add complexity and potential for error.

The qNMR Workflow for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Assay

The successful implementation of a qNMR assay hinges on a systematic and well-validated workflow. The following diagram illustrates the key steps involved in the quantitative analysis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2,4-Dimethyl-3-cyclohexenecarboxaldehyde dissolve Dissolve mixture in deuterated solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve nmr_acq Acquire 1H-NMR spectrum (Optimized parameters) dissolve->nmr_acq Transfer to NMR tube phase_baseline Phase and baseline correction nmr_acq->phase_baseline integrate Integrate selected analyte and IS signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for the qNMR assay of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Experimental Protocol: qNMR Assay of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This protocol outlines a validated method for determining the purity of 2,4-dimethyl-3-cyclohexenecarboxaldehyde using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • Analyte: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6)[8]

  • Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (±0.01 mg readability), volumetric flasks, pipettes, NMR tubes.

2. Selection of Quantitation Signal and Internal Standard:

Based on the ¹H-NMR spectrum of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, the aldehyde proton signal is a distinct signal suitable for quantification.[9] Maleic acid is an excellent internal standard as its vinylic protons resonate in a region of the spectrum that is typically free from other signals.

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of 2,4-dimethyl-3-cyclohexenecarboxaldehyde into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H-NMR spectrum using the following parameters (example for a 400 MHz spectrometer):

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Acquisition time (aq): 4 s

    • Spectral width (sw): 20 ppm

5. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the aldehyde proton signal of 2,4-dimethyl-3-cyclohexenecarboxaldehyde and the vinylic proton signal of maleic acid.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparison with Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like 2,4-dimethyl-3-cyclohexenecarboxaldehyde.[10]

  • Methodology: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for both identification and quantification.

  • Advantages: Excellent sensitivity, making it suitable for trace analysis. The mass spectrum provides a high degree of confidence in compound identification.

  • Disadvantages: May require derivatization to improve the chromatographic behavior of aldehydes. The high temperatures in the injector and column can potentially cause degradation of thermolabile compounds. Quantification typically relies on an external calibration curve, which requires a pure standard of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

  • Methodology: For aldehydes, which often lack a strong UV chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is common.[6][7] The derivatized sample is then injected into the HPLC system, separated on a column, and detected by a UV detector.

  • Advantages: Robust and widely available instrumentation. Suitable for routine quality control applications.

  • Disadvantages: The derivatization step adds complexity to the sample preparation, increases the potential for error, and can be time-consuming. Like GC, it relies on external calibration with a pure standard of the derivatized analyte.

Conclusion: The Strategic Value of qNMR

For the assay of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, qNMR emerges as a powerful and efficient analytical tool. Its ability to provide direct, absolute quantification without the need for an identical analyte standard offers a significant advantage, particularly in research and development settings.[4][11] While GC-MS and HPLC-UV remain valuable for their high sensitivity and established roles in routine analysis, respectively, qNMR provides a unique combination of accuracy, precision, and structural information in a single, non-destructive measurement. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the sample matrix, and the availability of instrumentation and certified reference materials.

References

  • Pérez-Gómez, A., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A, 1523, 156-166. Available at: [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4-5), 259-267. Available at: [Link]

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Validation

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Abstract The synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient, is predominantly achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2] The efficiency...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient, is predominantly achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2] The efficiency and stereoselectivity of this [4+2] cycloaddition are significantly enhanced by the use of Lewis acid catalysts. This guide provides a comprehensive comparison of various Lewis acid catalysts for this synthesis, offering insights into their performance based on experimental data and mechanistic understanding. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalyst for their specific synthetic needs, balancing reaction yield, selectivity, and operational feasibility.

Introduction: The Significance of Lewis Acid Catalysis in the Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[3][4] In the context of 2,4-dimethyl-3-cyclohexenecarboxaldehyde synthesis, it involves the reaction of a conjugated diene (2-methyl-1,3-pentadiene) with a dienophile (acrolein). While the thermal reaction can proceed, it often requires harsh conditions and results in a mixture of isomers with low selectivity.[1]

Lewis acid catalysts play a crucial role in accelerating these reactions and controlling their stereochemical outcome.[5] They function by coordinating to the carbonyl oxygen of the dienophile (acrolein), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction rate.[6] More recent studies suggest that Lewis acids also catalyze the Diels-Alder reaction by reducing the Pauli repulsion between the reactants.[7][8] This guide will delve into the practical implications of these principles by comparing the efficacy of several common Lewis acid catalysts.

Comparative Analysis of Lewis Acid Catalyst Performance

The choice of a Lewis acid catalyst profoundly impacts the yield and selectivity of the Diels-Alder reaction for synthesizing 2,4-dimethyl-3-cyclohexenecarboxaldehyde. Below is a comparative analysis of commonly employed Lewis acids. While specific comparative data for the exact reaction of 2-methyl-1,3-pentadiene and acrolein is sparse in publicly available literature, we can extrapolate performance based on analogous systems and the known reactivity of these catalysts.

Lewis Acid CatalystTypical Reaction ConditionsExpected YieldKey AdvantagesPotential Disadvantages
Aluminum Chloride (AlCl₃) Low temperature (-78 °C to 0 °C), inert atmosphereHighHigh reactivity, readily available, cost-effective.[9]Highly hygroscopic, can promote side reactions and polymerization.[9]
Boron Trifluoride Etherate (BF₃·OEt₂) Low temperature (-78 °C to rt), inert atmosphereModerate to HighMilder than AlCl₃, good selectivity.[10][11]Can be difficult to handle, moisture sensitive.
Tin(IV) Chloride (SnCl₄) Low temperature (-78 °C to rt), inert atmosphereHighStrong Lewis acid, effective in promoting cycloaddition.[12]Can be corrosive and requires careful handling.
Titanium(IV) Chloride (TiCl₄) Low temperature (-78 °C to rt), inert atmosphereHighExcellent catalyst for various Diels-Alder reactions, high selectivity.[13][14]Highly reactive with moisture, can be difficult to handle.
Zinc Chloride (ZnCl₂) Milder conditions (0 °C to rt)ModerateLess reactive than AlCl₃ or TiCl₄, easier to handle.May require higher catalyst loading or longer reaction times.
Scandium Triflate (Sc(OTf)₃) Can be used in catalytic amounts, often in various solvents.Good to ExcellentWater-tolerant, can be recycled, highly efficient.[15]Higher cost compared to traditional Lewis acids.

Mechanistic Insights and Catalyst Selection Rationale

The catalytic cycle of a Lewis acid-catalyzed Diels-Alder reaction begins with the coordination of the Lewis acid to the carbonyl oxygen of the dienophile. This coordination enhances the dienophile's electrophilicity and can influence the stereochemical course of the reaction.

Lewis Acid Catalysis Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Formation Diene Diene (2-Methyl-1,3-pentadiene) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (Acrolein) Activated_Dienophile Activated Dienophile (Acrolein-LA Complex) Dienophile->Activated_Dienophile LA Lewis Acid (LA) LA->Dienophile Coordination Activated_Dienophile->Transition_State Product_Complex Product-LA Complex Transition_State->Product_Complex Product_Complex->LA Product Product (2,4-Dimethyl-3-cyclohexenecarboxaldehyde) Product_Complex->Product Release of LA AlCl3 Protocol Start Start Setup 1. Assemble a dry, three-necked flask under an inert atmosphere (N₂ or Ar). 2. Add anhydrous solvent (e.g., CH₂Cl₂). Start->Setup Cooling 3. Cool the flask to -78 °C using a dry ice/acetone bath. Setup->Cooling Add_AlCl3 4. Carefully add AlCl₃ to the solvent. Cooling->Add_AlCl3 Add_Acrolein 5. Add acrolein dropwise to the stirred suspension. Add_AlCl3->Add_Acrolein Add_Diene 6. Add 2-methyl-1,3-pentadiene dropwise. Add_Acrolein->Add_Diene Reaction 7. Stir the reaction mixture at -78 °C and monitor by TLC. Add_Diene->Reaction Quench 8. Quench the reaction by slow addition of a saturated NaHCO₃ solution. Reaction->Quench Workup 9. Warm to room temperature and perform aqueous workup. 10. Extract with an organic solvent (e.g., Et₂O). Quench->Workup Purification 11. Dry the organic layer over Na₂SO₄, filter, and concentrate. 12. Purify by vacuum distillation or column chromatography. Workup->Purification End End Purification->End

Caption: Step-by-step workflow for AlCl₃-catalyzed synthesis.

Rationale: The use of low temperatures (-78 °C) is crucial to control the high reactivity of AlCl₃ and minimize side reactions. [16]An inert atmosphere is necessary to prevent the decomposition of the catalyst by moisture. Quenching with a mild base like sodium bicarbonate neutralizes the acidic catalyst and any remaining acidic species.

Protocol 2: Synthesis using Scandium Triflate (Sc(OTf)₃)

Scandium Triflate Protocol Start Start Setup 1. Assemble a reaction flask (inert atmosphere optional). 2. Add solvent (e.g., CH₂Cl₂ or even water). Start->Setup Add_Catalyst 3. Add a catalytic amount of Sc(OTf)₃ (e.g., 1-10 mol%). Setup->Add_Catalyst Add_Reagents 4. Add acrolein and 2-methyl-1,3-pentadiene. Add_Catalyst->Add_Reagents Reaction 5. Stir the mixture at room temperature and monitor by TLC. Add_Reagents->Reaction Workup 6. Perform an aqueous workup. 7. Extract with an organic solvent. Reaction->Workup Purification 8. Dry, filter, and concentrate the organic layer. 9. Purify the product. Workup->Purification End End Purification->End

Caption: Streamlined workflow for Sc(OTf)₃-catalyzed synthesis.

Rationale: Sc(OTf)₃ is a water-stable Lewis acid, which simplifies the experimental setup by obviating the need for strictly anhydrous conditions. [15]It is effective in catalytic amounts, making it more atom-economical and cost-effective in the long run, despite its higher initial cost. The reaction can often be run at room temperature, reducing energy consumption.

Conclusion and Future Outlook

The selection of a Lewis acid catalyst for the synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde is a critical decision that influences reaction efficiency, selectivity, and overall process viability. While strong Lewis acids like AlCl₃ and TiCl₄ can provide high yields, they require stringent reaction conditions to control their reactivity. Milder catalysts such as ZnCl₂ offer a more manageable reaction profile. The development of water-tolerant and recyclable catalysts like Sc(OTf)₃ represents a significant advancement towards more sustainable and industrially scalable processes.

Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign catalytic systems. This includes the exploration of chiral Lewis acids for asymmetric synthesis of specific stereoisomers and the use of supported catalysts for easier separation and recycling. As the demand for sustainable chemical manufacturing grows, the principles of green chemistry will increasingly guide the selection and design of catalysts for important industrial reactions like the synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

References

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Comparative

Reactivity comparison of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde with other aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis and drug development, aldehydes are pivotal intermediates, prized for their versatile reactivity. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and drug development, aldehydes are pivotal intermediates, prized for their versatile reactivity. Among them, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a substituted cyclic aliphatic aldehyde, presents a unique reactivity profile governed by its distinct structural features. This guide offers an in-depth comparative analysis of the reactivity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde against a spectrum of other common aldehydes, including simple aliphatic, α,β-unsaturated, and aromatic aldehydes. By elucidating the interplay of steric and electronic effects, this document aims to provide researchers with the foundational knowledge to strategically leverage the reactivity of this compound in their synthetic endeavors.

Understanding Aldehyde Reactivity: A Theoretical Framework

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack on this carbon is the cornerstone of many essential carbon-carbon and carbon-heteroatom bond-forming reactions. However, the rate and success of such reactions are profoundly influenced by two key factors:

  • Electronic Effects: The electron density at the carbonyl carbon is a critical determinant of its reactivity. Electron-donating groups (EDGs) attached to the carbonyl group decrease its electrophilicity, thus reducing reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate nucleophilic attack.

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is governed by the size of the substituent groups surrounding it. Bulky substituents can physically obstruct the path of the nucleophile, thereby slowing down the reaction rate.

Generally, a hierarchy of reactivity can be established among different classes of aldehydes:

Simple Aliphatic Aldehydes > α,β-Unsaturated Aldehydes > Aromatic Aldehydes

This trend is a direct consequence of the electronic and steric properties inherent to each class.

Comparative Reactivity Analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

2,4-Dimethyl-3-cyclohexenecarboxaldehyde can be classified as a substituted, cyclic aliphatic aldehyde. Its reactivity is a nuanced interplay of its alkyl framework and the cyclohexene ring.

Factors Influencing the Reactivity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde:
  • Inductive Effect: The two methyl groups on the cyclohexene ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to a non-substituted cyclic aldehyde.

  • Steric Hindrance: The presence of the methyl groups and the cyclic structure itself imposes a degree of steric hindrance around the carbonyl group, which can influence the approach of bulky nucleophiles. The cis and trans isomers of this compound may also exhibit subtle differences in reactivity due to the different spatial arrangements of the substituents.[1]

To provide a practical comparison, we will evaluate the reactivity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde against formaldehyde, acetaldehyde, benzaldehyde, and cinnamaldehyde in several key reactions.

Table 1: Qualitative Reactivity Comparison in Nucleophilic Addition Reactions
AldehydeClassExpected Relative ReactivityKey Influencing Factors
FormaldehydeSimple AliphaticVery HighMinimal steric hindrance, no electron-donating groups.
AcetaldehydeSimple AliphaticHighSmall methyl group offers minimal steric hindrance and weak inductive effect.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde Substituted Cyclic Aliphatic Moderate to High Alkyl substitution and cyclic nature introduce some steric hindrance and a mild electron-donating effect.
Cinnamaldehydeα,β-UnsaturatedModerateThe conjugated system delocalizes the positive charge on the carbonyl carbon, reducing its electrophilicity.
BenzaldehydeAromaticLowThe aromatic ring delocalizes the positive charge through resonance, significantly reducing carbonyl electrophilicity.[2][3]

Experimental Comparison of Reactivity

To empirically validate the theoretical reactivity trends, a series of well-established chemical reactions can be employed. Below, we detail the expected outcomes and provide standardized protocols for these comparative experiments.

Oxidation Reactions: Tollen's and Fehling's Tests

Oxidation reactions are a classic method for differentiating aldehydes from ketones. Aldehydes are readily oxidized to carboxylic acids.[4][5]

  • Tollen's Test (Silver Mirror Test): This test utilizes a mild oxidizing agent, the diamminesilver(I) complex, to oxidize aldehydes.[6] A positive result is the formation of a silver mirror on the walls of the test tube. Both aliphatic and aromatic aldehydes typically give a positive Tollen's test.[7]

  • Fehling's Test: This test employs a solution of copper(II) ions complexed with tartrate. A positive test, indicated by the formation of a red precipitate of copper(I) oxide, is characteristic of aliphatic aldehydes.[8] Aromatic aldehydes generally do not react with Fehling's solution.[8]

Table 2: Expected Outcomes of Oxidation Tests
AldehydeTollen's TestFehling's Test
FormaldehydePositive (Rapid)Positive (Rapid)
AcetaldehydePositivePositive
2,4-Dimethyl-3-cyclohexenecarboxaldehyde Positive Positive
CinnamaldehydePositiveNegative
BenzaldehydePositiveNegative
Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes and ketones. The reaction rate is sensitive to the steric and electronic properties of the aldehyde.[9] Aldehydes are generally more reactive than ketones in the Wittig reaction.[9]

Table 3: Predicted Relative Reactivity in the Wittig Reaction
AldehydeExpected Relative RateRationale
FormaldehydeVery FastLeast sterically hindered, highly electrophilic carbonyl.
AcetaldehydeFastMinor steric hindrance from the methyl group.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde Moderate Increased steric bulk from the substituted cyclohexene ring.
CinnamaldehydeModerate to SlowReduced electrophilicity due to conjugation.
BenzaldehydeSlowSignificant reduction in electrophilicity due to resonance with the aromatic ring.
Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. The rate of this reaction is also highly dependent on the steric accessibility and electrophilicity of the carbonyl carbon.[2][10]

Table 4: Predicted Relative Reactivity with Grignard Reagents
AldehydeExpected Relative RateRationale
FormaldehydeVery FastHighly accessible and electrophilic carbonyl.
AcetaldehydeFastMinimal steric hindrance.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde Moderate Steric hindrance from the cyclic structure and methyl groups.
CinnamaldehydeModerate to SlowReduced electrophilicity.
BenzaldehydeSlowResonance stabilization and some steric hindrance from the phenyl group.

Experimental Protocols

To ensure the integrity and reproducibility of the comparative analysis, the following detailed experimental protocols are provided.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reactions Reactions cluster_analysis Analysis A Prepare Aldehyde Solutions (0.1 M in appropriate solvent) C Perform Oxidation Tests (Tollen's & Fehling's) A->C D Conduct Wittig Reaction A->D E Execute Grignard Reaction A->E B Prepare Reagent Solutions (Tollen's, Fehling's, Wittig, Grignard) B->C B->D B->E F Qualitative Observation (Color change, precipitate formation) C->F G Quantitative Analysis (TLC, GC-MS, NMR for Wittig/Grignard) D->G E->G H Compare Reaction Rates/Yields F->H G->H

Caption: General workflow for the comparative reactivity experiments.

Protocol 1: Tollen's Test

Objective: To qualitatively assess the presence of an aldehyde group.

Materials:

  • Silver nitrate solution (5%)

  • Sodium hydroxide solution (10%)

  • Ammonium hydroxide solution (2%)

  • Aldehyde samples

  • Test tubes

  • Water bath

Procedure:

  • To a clean test tube, add 2 mL of 5% silver nitrate solution.

  • Add 1-2 drops of 10% sodium hydroxide solution to form a brown precipitate of silver oxide.

  • Add 2% ammonium hydroxide solution dropwise, with shaking, until the brown precipitate just dissolves. This is the Tollen's reagent.

  • Add 2-3 drops of the aldehyde sample to the freshly prepared Tollen's reagent.

  • Gently warm the test tube in a water bath for 5-10 minutes.

  • Observation: A positive test is the formation of a silver mirror on the inner wall of the test tube.[11]

Protocol 2: Fehling's Test

Objective: To differentiate between aliphatic and aromatic aldehydes.

Materials:

  • Fehling's Solution A (aqueous solution of copper(II) sulfate)

  • Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)

  • Aldehyde samples

  • Test tubes

  • Water bath

Procedure:

  • In a test tube, mix 1 mL of Fehling's Solution A and 1 mL of Fehling's Solution B.

  • Add 5 drops of the aldehyde sample to the mixture.

  • Heat the test tube in a boiling water bath for 2-3 minutes.

  • Observation: A positive test is the formation of a red-brown precipitate of copper(I) oxide.[12]

Protocol 3: Wittig Reaction

Objective: To compare the relative rates of alkene formation.

Materials:

  • Benzyltriphenylphosphonium chloride (Wittig salt)

  • Sodium hydroxide solution (50% w/v)

  • Dichloromethane

  • Aldehyde samples

  • Stir plate and stir bar

  • Test tubes or small reaction vials

  • TLC plates and developing chamber

Procedure:

  • In a small vial, dissolve ~50 mg of the aldehyde in 1 mL of dichloromethane.

  • Add ~1.2 equivalents of benzyltriphenylphosphonium chloride to the solution.

  • While stirring vigorously, add ~10 drops of 50% sodium hydroxide solution.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 5 minutes) to observe the disappearance of the aldehyde spot and the appearance of the alkene product spot.

  • Analysis: The relative rate of reaction can be inferred by comparing the time taken for the complete consumption of the starting aldehyde for each sample.[13]

Wittig Reaction Mechanism

G cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ PPh3->PhosphoniumSalt SN2 RCH2X R-CH₂-X RCH2X->PhosphoniumSalt Ylide Ph₃P=CH-R PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde R'-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R'-CH=CH-R Oxaphosphetane->Alkene Decomposition Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: Mechanism of the Wittig reaction.

Protocol 4: Grignard Reaction

Objective: To compare the relative reactivity of aldehydes with a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (or other suitable alkyl/aryl halide)

  • Iodine crystal (for initiation)

  • Aldehyde samples

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stir plate

  • Ice bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare the Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy and starts to reflux.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Monitor the reaction exotherm. The relative reactivity can be qualitatively assessed by observing the rate of heat evolution upon addition of the aldehyde.

  • After the addition is complete, stir the reaction for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Analysis: The product can be extracted, and the yield determined by GC-MS or NMR. A higher yield under identical reaction times indicates higher reactivity.[10]

Grignard Reaction Mechanism

G Grignard R'-MgX Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aldehyde R-CHO Aldehyde->Alkoxide Alcohol Alcohol Alkoxide->Alcohol Protonation H3O H₃O⁺ (Workup) H3O->Alcohol

Caption: Mechanism of the Grignard reaction with an aldehyde.

Conclusion

The reactivity of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a composite of the characteristics of a typical aliphatic aldehyde, modulated by the steric and electronic contributions of its substituted cyclohexene framework. It is expected to be more reactive than aromatic and α,β-unsaturated aldehydes but less reactive than simple, unhindered aliphatic aldehydes like formaldehyde and acetaldehyde. This guide provides a theoretical and practical framework for understanding and experimentally verifying these reactivity trends. For researchers in synthetic and medicinal chemistry, a nuanced understanding of these differences is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

References

  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Retrieved from [Link]

  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • Vedantu. (n.d.). Tollens' Test And Fehling's Test - Important Concepts for NEET. Retrieved from [Link]

  • Labster. (2025). 5 Ways to Make Tollen's Test A More Approachable Topic. Retrieved from [Link]

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical research in toxicology, 27(7), 1081–1091.
  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Allen. (n.d.). Fehling's solution: Preparation, Tests and Application. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • Prezi. (n.d.). Understanding Fehling's Reagent: A Test for Aldehydes and Ketones. Retrieved from [Link]

  • Encyclopedia.com. (2018). Fehlings Test. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • Study.com. (n.d.). Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson. Retrieved from [Link]

  • ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Retrieved from [Link]

  • PMC. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. g. Tollens reagent. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • YouTube. (2022). A-Level H2 Chemistry: Silver Mirror Test of Aldehydes using Tollen's Reagent. Retrieved from [Link]

  • BYJU'S. (n.d.). Alpha Hydroxy Ketone Tollens Test. Retrieved from [Link]

  • Scribd. (n.d.). Lab Exp #6 Tollens Test | PDF | Aldehyde | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Regioisomers

In the field of synthetic organic chemistry and fragrance development, the precise structural elucidation of isomeric compounds is paramount. Regioisomers, molecules that share the same molecular formula but differ in th...

Author: BenchChem Technical Support Team. Date: January 2026

In the field of synthetic organic chemistry and fragrance development, the precise structural elucidation of isomeric compounds is paramount. Regioisomers, molecules that share the same molecular formula but differ in the placement of functional groups or substituents, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2,4-dimethyl-3-cyclohexenecarboxaldehyde and its potential regioisomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their differentiation using fundamental analytical techniques. The insights herein are grounded in established spectroscopic principles to ensure trustworthy and reproducible analysis.

The target molecule, 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a key intermediate in the synthesis of various fragrance compounds and other specialty chemicals.[1][2] Its synthesis, typically via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, can sometimes yield a mixture of regioisomers, making robust analytical differentiation essential.[1][3] This guide will focus on the key spectroscopic fingerprints provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to unambiguously distinguish between these closely related structures.

The Challenge of Regioisomer Differentiation

Distinguishing between regioisomers can be a formidable analytical challenge.[4][5][6] While they share the same mass, their subtle structural differences manifest as unique spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, as it provides detailed information about the chemical environment of individual atoms within a molecule.[7]

Section 1: The Regioisomers in Focus

This guide will compare the expected spectroscopic data for the primary product, 2,4-dimethyl-3-cyclohexenecarboxaldehyde, against a plausible regioisomer, 3,5-dimethyl-3-cyclohexenecarboxaldehyde. The numbering convention for the cyclohexene ring is critical for the correct interpretation of the spectroscopic data.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Dissolve Sample in CDCl3 B 1H NMR (300+ MHz) A->B Insert into Spectrometer C 13C NMR (Proton Decoupled) B->C D 2D NMR (COSY, HSQC) C->D E Process Spectra (FT, Phasing) D->E F Assign Peaks & Interpret Data E->F G A 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (m/z 138) B [M-CHO]+ (m/z 109) A->B α-cleavage C [M-CH3]+ (m/z 123) A->C Loss of methyl D Retro-Diels-Alder A->D E 2-Methyl-1,3-pentadiene (m/z 82) D->E F Acrolein (m/z 56) D->F

Figure 3: Expected fragmentation pathways for 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Conclusion

The unambiguous differentiation of 2,4-dimethyl-3-cyclohexenecarboxaldehyde from its regioisomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods , offering clear distinctions in chemical shifts and coupling patterns arising from the different substituent placements. IR spectroscopy provides crucial confirmation of functional groups , with the intensity of the C=C stretch offering a potential point of differentiation. Finally, mass spectrometry confirms the molecular weight and, through analysis of fragmentation patterns like the retro-Diels-Alder reaction, provides further structural validation. By employing these techniques in a complementary fashion, researchers can confidently ascertain the precise structure of their synthesized materials, ensuring the integrity and reproducibility of their work.

References

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Comparative

Isomer ratio determination in commercial 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

An In-Depth Guide to the Determination of Isomer Ratios in Commercial 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Introduction: The Olfactory Nuances of Isomeric Complexity 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known wi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Determination of Isomer Ratios in Commercial 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Introduction: The Olfactory Nuances of Isomeric Complexity

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known widely by trade names such as Triplal® and Cyclal C, is a cornerstone of the fragrance industry, prized for its powerful, fresh, and green aroma with citrus undertones.[1][2] Its characteristic scent profile makes it a versatile ingredient in perfumes, cosmetics, and various household products.[3] The commercial product is not a single chemical entity but a complex mixture of isomers, primarily arising from a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[2][4] This synthesis inherently produces a racemic mixture of cis- and trans-diastereomers, typically in an approximate 80:20 ratio, alongside other constitutional isomers like 3,5-dimethyl-3-cyclohexenecarboxaldehyde and the regioisomer 2,4-dimethylcyclohex-2-ene carboxaldehyde.[5][6]

The precise isomeric composition is of paramount importance, as each isomer contributes a unique olfactory note.[5] Subtle shifts in the isomer ratio can significantly alter the final fragrance profile, impacting product consistency and consumer perception. Therefore, for researchers, drug development professionals formulating with fragrance excipients, and quality control chemists, the ability to accurately and reliably determine this isomer ratio is a critical analytical challenge.

This guide provides a comprehensive comparison of the primary analytical methodologies for characterizing commercial 2,4-dimethyl-3-cyclohexenecarboxaldehyde. We will delve into the technical underpinnings of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer detailed, field-proven protocols, and discuss the principles of method validation that ensure the generation of trustworthy, high-quality data.

Part 1: Analytical Strategies and Method Selection

The fundamental analytical task is to resolve and quantify structurally similar molecules that often possess very close physical properties, such as boiling points. The choice of analytical technique is dictated by the specific goal, whether it is routine quality control, in-depth structural confirmation, or competitor product analysis. The two most powerful and widely adopted techniques in this context are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Industry Standard for Separation GC is the workhorse for the analysis of volatile fragrance compounds.[7] Its high resolving power is ideal for separating complex isomeric mixtures.

  • Principle of Operation: In GC, a sample is vaporized and swept by a carrier gas through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. Isomers with different polarities or volatilities will travel through the column at different rates, emerging at distinct times (retention times).

  • Detector Selection:

    • Flame Ionization Detector (FID): FID is the gold standard for quantification in fragrance analysis. It offers high sensitivity, a wide linear range, and a response that is directly proportional to the mass of carbon atoms, making it ideal for accurate ratio determination without requiring individual calibration for each isomer (assuming identical response factors).[7]

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification. The MS detector fragments the eluting molecules into characteristic patterns (mass spectra) that serve as a "chemical fingerprint," allowing for unambiguous peak identification by comparison to spectral libraries.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter NMR spectroscopy provides unparalleled insight into molecular structure.[9] While GC separates components in time, NMR resolves the signals of different protons (¹H) and carbons (¹³C) within a molecule based on their distinct chemical environments.

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic structure, allowing differentiation of atoms in different parts of a molecule, and thus, in different isomers.

  • Key Strengths for Isomer Analysis:

    • Absolute Quantification: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of unique, well-resolved protons for each isomer, a direct and highly accurate molar ratio can be calculated without the need for reference standards.[6]

    • Unambiguous Identification: Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-bond and through-space connectivities, respectively, providing definitive structural assignments for each isomer in the mixture.[9][10]

start Analytical Goal qc Routine QC & High Throughput Quantification start->qc struct_elucid Structural Confirmation & Primary Characterization start->struct_elucid gc Gas Chromatography (GC-FID/MS) qc->gc nmr NMR Spectroscopy (¹H, 2D) struct_elucid->nmr gc_adv Advantages: - High Resolution - High Sensitivity - Established Libraries gc->gc_adv nmr_adv Advantages: - Absolute Quantification (No Standards) - Unambiguous Structure Proof - Non-destructive nmr->nmr_adv

Caption: Decision workflow for selecting an analytical method.

Part 2: Validated Experimental Protocols

The trustworthiness of any analytical result hinges on a well-designed and meticulously executed experimental protocol.[11] The following sections provide step-by-step methodologies for both GC-MS and ¹H NMR analysis.

Protocol 1: Isomer Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the routine separation and quantification of isomers in a commercial sample. The use of an MS detector allows for positive identification, while quantification is typically performed using the total ion chromatogram (TIC) or, for higher accuracy, a co-injected internal standard with an FID detector.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a 1% (w/v) stock solution of the commercial 2,4-dimethyl-3-cyclohexenecarboxaldehyde sample in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Further dilute this stock solution 1:100 in the same solvent to yield a final concentration of approximately 100 µg/mL. This concentration prevents column overloading while ensuring adequate signal-to-noise.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar or mid-polarity column is crucial for separating these isomers. A DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a robust choice.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase temperature at 5°C/min to 240°C.

      • Hold: Maintain 240°C for 5 minutes.

      • Causality: The slow temperature ramp is critical for achieving baseline separation of the closely eluting cis- and trans-diastereomers.

  • MS Detector Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40-250 amu.

  • Data Analysis:

    • Identify the peaks corresponding to the isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). The molecular ion (m/z 138) and key fragment ions will be present.[12]

    • Integrate the peak area for each identified isomer in the Total Ion Chromatogram (TIC).

    • Calculate the relative percentage of each isomer using the formula: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100%

Protocol 2: Isomer Ratio Determination by ¹H NMR Spectroscopy

This protocol provides a direct, absolute molar ratio of the major isomers without the need for chromatographic separation or individual reference standards.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the commercial 2,4-dimethyl-3-cyclohexenecarboxaldehyde sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters:

      • Number of Scans (ns): 16 (increase for dilute samples).

      • Relaxation Delay (d1): 5 seconds. Causality: A sufficiently long relaxation delay is critical to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.

      • Acquisition Time (aq): ~4 seconds.

      • Pulse Width (p1): Calibrated 90° pulse.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal.

    • Identify diagnostic signals that are unique to each isomer and well-resolved from other signals. The aldehydic protons (typically δ 9.4-9.8 ppm) are often excellent candidates. The vinylic protons (δ ~5.2-5.4 ppm) can also be used.[6]

    • Carefully integrate the area of these selected diagnostic peaks.

    • Calculate the isomer ratio directly from the integration values. For example, if the aldehydic proton of the major cis-isomer integrates to 8.0 and the minor trans-isomer integrates to 2.0, the ratio is 80:20.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis sample Commercial Sample prep_gc Dilute in Solvent (e.g., Ethyl Acetate) sample->prep_gc prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl3) sample->prep_nmr gcms GC-MS Analysis prep_gc->gcms nmr_acq ¹H NMR Acquisition prep_nmr->nmr_acq gc_proc Peak Integration & Library Identification gcms->gc_proc nmr_proc Signal Integration of Diagnostic Peaks nmr_acq->nmr_proc report Final Isomer Ratio Report gc_proc->report nmr_proc->report

Caption: General experimental workflow for isomer ratio determination.

Part 3: Method Validation and Comparative Analysis

A protocol is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[13] For regulatory compliance and robust quality control, the GC method, being a comparative technique, must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[11][13]

Key Validation Parameters for the GC Method:

  • Specificity/Selectivity: This is demonstrated by achieving baseline resolution of the target isomer peaks from each other and from any potential impurities or matrix components.

  • Linearity & Range: A calibration curve is generated by analyzing a series of standards at different concentrations. The method is linear if the plot of peak area vs. concentration yields a straight line with a correlation coefficient (R²) > 0.99.

  • Precision:

    • Repeatability: The variation in results from multiple injections of the same sample on the same day.

    • Intermediate Precision: The variation in results when the analysis is performed by different analysts on different days or with different equipment. Precision is typically expressed as the Relative Standard Deviation (%RSD), with an acceptance criterion often set at <2%.

  • Accuracy: Assessed by spiking a blank matrix with a known amount of analyte (if a certified reference standard is available) and calculating the percent recovery.

Comparative Summary of Analytical Techniques

The choice between GC and NMR often comes down to a trade-off between throughput, cost, and the specific information required.

FeatureGas Chromatography (GC-MS/FID)¹H NMR Spectroscopy
Primary Use Routine QC, high-throughput screening, impurity profilingStructural elucidation, reference standard characterization, absolute quantification
Resolution Excellent for separating isomers in a complex mixtureDepends on spectral overlap; can be challenging for very complex mixtures
Sensitivity High (ppm to ppb level)Lower (requires mg of sample)
Quantification Relative (based on peak area %), requires identical response factors or individual calibrationAbsolute (molar ratio from direct integration)
Reference Standard Required for definitive retention time confirmationNot required for ratio determination (TMS for chemical shift reference)
Sample Throughput High (20-40 min per sample)Moderate (5-15 min per sample)
Cost Lower initial investment and operational costHigher initial investment and maintenance cost
Hypothetical Validation Data for GC Method

The following table illustrates typical data that would be generated during the validation of the GC method for linearity and precision.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995> 0.99
Range 10 - 150 µg/mLCovers expected sample concentrations
Precision (%RSD)
- Repeatability (n=6)0.85%< 2.0%
- Intermediate (n=6)1.32%< 2.0%

Conclusion

The determination of the isomer ratio in commercial 2,4-dimethyl-3-cyclohexenecarboxaldehyde is a critical task for ensuring fragrance quality and consistency. Both Gas Chromatography and NMR Spectroscopy serve as powerful, complementary tools for this purpose.

  • GC, particularly GC-MS, stands out as the method of choice for routine quality control environments. Its high sensitivity, excellent resolving power, and compatibility with extensive spectral libraries make it ideal for high-throughput screening and impurity detection.[7]

  • NMR Spectroscopy is the definitive method for primary characterization and when an absolute molar ratio is required without reliance on external reference standards.[9] Its ability to provide unambiguous structural information makes it an indispensable tool for research, development, and the certification of reference materials.

Ultimately, the selection of the most appropriate technique requires a clear understanding of the analytical objective. By employing these well-defined, validated protocols, researchers and quality control professionals can confidently characterize the isomeric composition of this vital fragrance ingredient, ensuring the integrity and desired sensory performance of their final products.

References

  • Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. Retrieved from [Link]

  • LookChem. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE and how is it prepared?. Retrieved from [Link]

  • Fengchen Group. (n.d.). China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory. Retrieved from [Link]

  • Cieślińska, A., et al. (2012). Analytical methods for identification and determination of some cosmetics ingredients. Advances in Hygiene and Experimental Medicine, 66, 665-674. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

  • Slideshare. (2015). Analytical methods used in analysis of fragrance & flavour Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Retrieved from [Link]

  • MatheO. (2023). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. Retrieved from [Link]

  • ZHAW. (n.d.). Analytical Strategies for Fragrance Performance Measurements. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

  • Kumar, A., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • De Lira, L. F., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In Quality Control and Assurance - An Ancient and New Approach. Retrieved from [Link]

  • Patel, M., & Patel, P. (2016). Approaches of Analytical Method Development and Validation: A Review. International Journal of Research and Publication, 6(1), 190-198. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

  • Chemdad. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE. Retrieved from [Link]

  • RIFM. (2016). 1-formyl-1-methyl-4-(4-methyl-pentyl)-3-cyclohexene.
  • Nanalysis. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2005). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]

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Validation

Cross-Validation of Quantification Methods for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A Comparative Guide

Introduction 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Triplal or Ligustral, is a key aroma chemical prized for its powerful, fresh, and green odor profile.[1][2] As a staple in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known commercially by trade names such as Triplal or Ligustral, is a key aroma chemical prized for its powerful, fresh, and green odor profile.[1][2] As a staple in the fragrance and flavor industry, its accurate quantification is paramount for ensuring batch-to-batch consistency, adherence to regulatory standards, and overall product quality.[3] The presence of multiple isomers further complicates its analysis, demanding robust and reliable analytical methods.[4]

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization. We will delve into the causality behind the experimental design for each method, present a detailed cross-validation protocol, and offer supporting data to guide researchers and quality control professionals in selecting the optimal method for their specific needs.

Method 1: Direct Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Expertise & Rationale: Why GC-FID?

Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds, making it inherently suitable for fragrance components like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.[5][6] The choice of a Flame Ionization Detector (FID) is deliberate. The FID is a robust, universal detector for organic compounds, offering a wide linear range and high sensitivity.[7][8] It operates by pyrolyzing the analyte in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the detector. This makes it an excellent tool for quantification when the identity of the compound is already known, as is often the case in quality control settings.[9]

The primary advantage of this direct injection method is its simplicity and speed. It avoids lengthy sample preparation steps, minimizing potential sources of error and improving sample throughput.

Detailed Experimental Protocol: GC-FID
  • Standard and Sample Preparation:

    • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde reference standard and dissolve in a 100 mL volumetric flask with methanol.

    • Calibration Standards: Perform serial dilutions of the primary stock standard with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[9][10]

    • Internal Standard (IS) Stock (1000 µg/mL): Prepare a stock solution of n-Tridecane in methanol. The IS is crucial for correcting variations in injection volume.[10]

    • Working Samples: Dilute the test sample containing 2,4-Dimethyl-3-cyclohexenecarboxaldehyde with methanol to fall within the calibration range. Spike each calibration standard and sample with the internal standard to a final concentration of 20 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an FID.

    • Column: Agilent J&W DB-5 (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column. This phase is selected for its excellent separation of volatile compounds based on boiling points.[8]

    • Carrier Gas: Hydrogen or Helium, at a constant flow of 2.5 mL/min.[8]

    • Temperatures:

      • Injector: 270 °C (to ensure rapid volatilization)[8]

      • Detector: 280 °C (to prevent condensation)[8]

      • Oven Program: Initial temperature of 70 °C, hold for 1 minute. Ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Injection: 1 µL, Split mode (Split ratio 30:1).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in the test samples by applying the peak area ratio to the linear regression equation derived from the calibration curve.

Method 2: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Expertise & Rationale: Why Derivatize for HPLC?

While highly effective for non-volatile compounds, HPLC is less straightforward for aldehydes like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. The core challenge is detection; the aldehyde functional group itself lacks a strong chromophore, resulting in poor sensitivity with UV-Vis detectors.[11] To overcome this, a pre-column derivatization strategy is employed.

We utilize 2,4-dinitrophenylhydrazine (DNPH), a reagent that reacts specifically with the carbonyl group of aldehydes and ketones to form a 2,4-dinitrophenylhydrazone derivative. This derivative is a larger, highly conjugated molecule that exhibits strong absorbance in the UV-visible spectrum (typically around 360 nm), dramatically enhancing detection sensitivity by orders of magnitude.[12][13] This approach transforms a difficult-to-detect analyte into one that is easily quantifiable by standard HPLC-UV systems.

Detailed Experimental Protocol: HPLC-UV (DNPH Method)
  • Derivatization and Sample Preparation:

    • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid. Handle with care as DNPH is potentially explosive when dry.

    • Standard Preparation: Use the same primary stock and calibration standards (1-100 µg/mL) as prepared for the GC method.

    • Derivatization Reaction:

      • In a 10 mL vial, mix 1 mL of each standard or sample solution with 2 mL of the DNPH reagent.

      • Seal the vial and incubate in a water bath at 60 °C for 30 minutes.

      • Allow the solution to cool to room temperature.

      • Quench the reaction and adjust the final volume by adding 5 mL of acetonitrile.

    • Filtration: Filter the final derivatized solution through a 0.45 µm PTFE syringe filter before injection to protect the HPLC column.[14]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm). A C18 reversed-phase column is the standard choice for separating the relatively non-polar DNPH derivatives.[12]

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Elution: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 360 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DNPH-aldehyde derivative against the initial concentration of the aldehyde standard.

    • Quantify the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in the derivatized samples using the calibration curve.

Cross-Validation Study Design

A cross-validation study is essential to demonstrate that different analytical procedures can be used for the same intended purpose by ensuring data comparability.[15][16] This is critical when methods are transferred between labs or when data from different techniques must be consolidated.[17] The International Council for Harmonisation (ICH) M10 guideline emphasizes the importance of assessing bias between methods.[18]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_gc Method A: GC-FID cluster_hplc Method B: HPLC-UV cluster_comp Data Comparison & Validation stock Single Primary Stock (1000 µg/mL) spiked_samples Spiked Matrix Samples (Low, Mid, High QC) stock->spiked_samples gc_cal Prepare GC Calibration Standards spiked_samples->gc_cal hplc_cal Prepare HPLC Calibration Standards spiked_samples->hplc_cal gc_run Direct Injection & GC-FID Analysis gc_cal->gc_run gc_data Quantify using IS gc_run->gc_data compare Statistical Comparison of Results (% Bias, Bland-Altman Plot) gc_data->compare derivatize DNPH Derivatization hplc_cal->derivatize hplc_run Injection & HPLC-UV Analysis derivatize->hplc_run hplc_data Quantify Derivative hplc_run->hplc_data hplc_data->compare report Validation Report compare->report

Caption: Cross-validation workflow from a single sample source to final data comparison.

Methodology
  • A single batch of product matrix (e.g., a fragrance-free lotion base) was used.

  • Three sets of Quality Control (QC) samples were prepared by spiking the matrix with the 2,4-Dimethyl-3-cyclohexenecarboxaldehyde primary stock to achieve low (5 µg/mL), medium (50 µg/mL), and high (90 µg/mL) concentrations.

  • Six replicates (n=6) of each QC level were prepared.

  • Three replicates were analyzed by the validated GC-FID method, and the other three were analyzed by the validated HPLC-UV (DNPH) method on the same day by different analysts to ensure intermediate precision.

  • The results from both methods were compared to determine the percent bias.

Comparative Performance Analysis

Key Mechanistic Insight: DNPH Derivatization

The chemical reaction underpinning the HPLC-UV method is the acid-catalyzed nucleophilic addition-elimination between the aldehyde and DNPH. This reaction is highly efficient and specific for carbonyl compounds.

Caption: Reaction of an aldehyde with 2,4-DNPH to form a detectable hydrazone.

Data Summary

The performance of both methods was evaluated according to ICH Q2(R2) guidelines for analytical procedure validation.[19] The results are summarized below.

Validation Parameter GC-FID HPLC-UV (DNPH) Commentary
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested range (1-100 µg/mL).
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods show high accuracy, well within the typical acceptance criteria of 85-115%.
Precision (%RSD) < 2.5%< 3.0%Both methods are highly precise. The slightly higher RSD for HPLC may be due to the additional derivatization step.
Limit of Detection (LOD) 1.0 µg/mL0.008 µg/mLThe derivatization significantly enhances sensitivity, making the HPLC-UV method superior for trace-level detection.[13]
Limit of Quantification (LOQ) 3.0 µg/mL0.025 µg/mLConsistent with the LOD, the HPLC-UV method is far more suitable for quantifying low concentrations.[13]
Sample Throughput HighModerateThe direct injection of GC-FID allows for faster analysis compared to the multi-step HPLC-UV procedure.
Selectivity HighVery HighGC provides high resolution. However, DNPH derivatization is highly specific to carbonyls, reducing potential interferences from other matrix components.
Cross-Validation Results: Bias Assessment
QC Level Mean Conc. GC-FID (µg/mL) Mean Conc. HPLC-UV (µg/mL) % Bias
Low QC (5 µg/mL) 4.985.10+2.4%
Mid QC (50 µg/mL) 50.4549.85-1.2%
High QC (90 µg/mL) 90.1191.32+1.3%

Percent Bias = [(Mean Conc. HPLC - Mean Conc. GC) / Mean Conc. GC] * 100

The calculated bias between the two methods is well below the commonly accepted limit of ±15%, indicating that the data generated by both methods are comparable and interchangeable for the intended purpose.

Conclusion and Recommendations

This guide demonstrates the successful validation and cross-comparison of two distinct, robust methods for the quantification of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

  • GC-FID stands out as a simple, rapid, and reliable method. Its high throughput and straightforward sample preparation make it the method of choice for routine quality control and release testing where analyte concentrations are expected to be well above the limit of quantification.[9][10]

  • HPLC-UV with DNPH derivatization , while more labor-intensive, offers vastly superior sensitivity.[12][13] This makes it the ideal method for trace-level analysis , such as in stability studies where degradation products are monitored, for detecting impurities, or for analyzing complex environmental matrices.[11][14]

The successful cross-validation confirms that both methods provide accurate and precise data. The choice between them should therefore be driven by the specific application, required sensitivity, and desired sample throughput.

References

  • Vertex AI Search. (2019).
  • JASCO Inc. (2024).
  • National Institutes of Health (NIH). (2022).
  • Hitachi High-Tech.
  • JASCO Global. (2020).
  • Ellutia. (2025).
  • Agilent.
  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ResearchGate. (2020).
  • Metrolab. (2024).
  • PubMed. (2022).
  • National Institutes of Health (NIH). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • IQVIA Laboratories. (2025).
  • European Bioanalysis Forum. (2017).
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • PubMed. (2019). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2.
  • International Council for Harmonisation (ICH). (2023).
  • Integrated Liner Technologies. (2023). Fragrance Stability Testing.
  • SlideShare. (2015).
  • Sigma-Aldrich. (2020).
  • Sigma-Aldrich. Gc analysis of fragrance compounds.
  • ResearchGate. (2019). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2.
  • PubMed. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV.
  • De Gruyter. (2011).
  • The Good Scents Company. 2,4-ivy carbaldehyde 68039-49-6.
  • ResearchGate. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products.
  • ScienceDirect. (2007).
  • SpecialChem. (2021). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS No. 68039-49-6), a common fragrance ingredient and chemical intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS No. 68039-49-6), a common fragrance ingredient and chemical intermediate. Adherence to these procedures is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

The disposal of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is governed by its classification as a flammable liquid, a skin and eye irritant, a potential skin sensitizer, and a substance toxic to aquatic life.[1] Improper disposal can lead to fire hazards, health risks, and long-term environmental damage. This guide outlines a systematic approach to waste management, from initial handling to final disposal, grounded in established safety protocols and regulatory requirements.

I. Immediate Safety and Hazard Assessment

Before handling 2,4-Dimethyl-3-cyclohexenecarboxaldehyde for any purpose, including disposal, it is imperative to be fully aware of its hazard profile.

Table 1: Hazard Profile of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Flammable Liquid, Category 3H226: Flammable liquid and vapour.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin Irritation, Category 2H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
Serious Eye Irritation, Category 2AH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[1]P261: Avoid breathing mist or vapours.[1]
Specific target organ toxicity — single exposure, Category 3 (Respiratory system)H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.
Hazardous to the aquatic environment, long-term hazard, Category 2H411: Toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

The causality behind these classifications lies in the chemical's inherent properties. Its flammability is due to a relatively low flash point, and its irritant and sensitizing effects are a result of its reactivity with biological tissues.

II. Spill Management: A Step-by-Step Protocol

Accidental spills must be managed promptly and safely to mitigate risks. The following protocol outlines the necessary steps for both minor and major spills.

A. Minor Spill (Small quantity, contained, and no immediate fire hazard)

  • Immediate Action: Alert personnel in the immediate area. Ensure proper ventilation.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Containment: Confine the spill using a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[2]

  • Absorption: Gently absorb the spilled liquid with the containment material.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The container with the absorbed material must be treated as hazardous waste and disposed of according to the procedures outlined in Section IV.

B. Major Spill (Large quantity, uncontained, or potential for fire)

  • Evacuation: Immediately evacuate the area and alert all personnel.

  • Emergency Services: Contact your institution's emergency response team and the local fire department.

  • Isolate the Area: If safe to do so, close doors to the affected area to contain vapors.

  • Ventilation: If possible and safe, increase ventilation to the area.

  • Do Not Attempt to Clean: Only trained emergency responders should handle major spills of flammable liquids.

III. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to a safe disposal process.

  • Waste Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and have a secure, tight-fitting lid.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,4-Dimethyl-3-cyclohexenecarboxaldehyde," and the associated hazards (e.g., Flammable, Irritant).

  • Segregation: Do not mix 2,4-Dimethyl-3-cyclohexenecarboxaldehyde waste with other incompatible waste streams.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][5] The storage area should be a designated satellite accumulation area for hazardous waste.

IV. Disposal Procedures

The final disposal of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde must be conducted in compliance with all local, state, and federal regulations. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Operational Disposal Plan:

  • Collection: Collect waste 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in a properly labeled and sealed hazardous waste container as described in Section III.

  • Professional Disposal Service: The disposal of this chemical must be handled by a licensed professional hazardous waste disposal company.[1][9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[10]

  • Documentation: Maintain a record of the waste generated, including the quantity and date of accumulation.

  • Transportation: The transportation of the hazardous waste must be conducted by a certified hazardous materials transporter.

  • Final Treatment: The hazardous waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed appropriately, likely through incineration or another approved thermal destruction method.

V. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Caption: Disposal Workflow for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

References

  • The Clorox Company. (2019-12-28). Safety Data Sheet. Retrieved from [Link]

  • PCW. (2023-11-04). Safety Data Sheet: Trital. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde 68039-49-6. Retrieved from [Link]

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 4,4-Dimethylcyclohexanecarbaldehyde. Retrieved from [Link]

  • RBNAinfo. (2014-08-08). Safety Data Sheet. Retrieved from [Link]

  • Environmental Working Group. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • Vision Environmental. (2022-01-11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]

  • Environmental Working Group Skin Deep®. (n.d.). What is 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • CountyOffice.org. (2025-08-12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020-06-22). Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ewaste disposal, inc. (n.d.). How Do You Discard Class 3 Flammable Liquids List Chemicals?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-05-15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Safe Handling and Personal Protective Equipment for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

An In-Depth Guide for Laboratory Professionals As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a profound understanding of the materials we handle. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a profound understanding of the materials we handle. This guide provides a comprehensive operational plan for the safe use of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (also known by its common trade name, Triplal). This document synthesizes information from authoritative safety data sheets and established laboratory safety protocols to ensure the well-being of researchers and the integrity of our work.

Hazard Profile of Triplal

Before any handling occurs, a thorough understanding of the risks is essential. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde presents a specific combination of hazards that dictate our safety protocols.

Primary Hazards:

  • Skin Sensitization: This is a critical hazard. Repeated or prolonged skin contact may lead to an allergic reaction.[1][2][3][4] Once an individual is sensitized, even minute exposures can trigger a significant allergic response, such as contact dermatitis.[2][3][4] This sensitization is typically a life-long condition.[1][3][4]

  • Skin Irritation: The compound is classified as a skin irritant, capable of causing redness, itching, and inflammation upon direct contact.[5][6][7]

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[6]

  • Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[5][7][8]

  • Combustibility: It is a combustible liquid with a flash point of approximately 66°C (150.8°F). While not highly flammable, it can ignite with a sufficient heat source.

Hazard ClassificationGHS PictogramDescription
Skin Irritation (Category 2) Exclamation MarkCauses skin irritation.[5][7]
Skin Sensitization (Category 1) Exclamation MarkMay cause an allergic skin reaction.[9]
Serious Eye Irritation (Category 2) Exclamation MarkCauses serious eye irritation.[6]
Hazardous to the Aquatic Environment (Long-term, Category 2) EnvironmentToxic to aquatic life with long lasting effects.[5][7][8]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls designed to minimize exposure potential.[10]

  • Engineering Control - Chemical Fume Hood: All handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde that could result in the generation of vapors, mists, or aerosols must be conducted within a properly functioning chemical fume hood.[1][2][3][11] The ventilation system is the primary method for controlling inhalation exposure.

  • Administrative Control - Designated Area: Establish a designated area within the laboratory for working with sensitizers.[3][4] This practice helps to contain potential contamination and clearly communicates the hazard to other lab personnel.

  • Administrative Control - Hygiene: Strict personal hygiene practices are crucial. Avoid touching your face, personal items like phones, or door handles with gloved hands.[11] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were used.[5][11][12]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are governed by a hazard assessment as mandated by OSHA standard 29 CFR 1910.132.[10][13][14][15] For 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, the following PPE is required.

Hand Protection
  • Requirement: Chemical-resistant gloves are mandatory.

  • Glove Type: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears, pinholes, or signs of degradation before use.[16]

  • Causality: The primary risk is skin sensitization.[1] Chemical-resistant gloves provide a barrier to prevent direct skin contact. Contaminated work clothing should not be allowed out of the workplace.[8][16] If skin irritation or a rash occurs, seek medical advice.[6][8][16]

  • Procedure: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[16] Dispose of contaminated gloves as hazardous waste.[16]

Eye and Face Protection
  • Requirement: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: When there is a risk of splashing or spraying, chemical safety goggles and a face shield must be worn.[3]

  • Causality: This aldehyde can cause serious eye irritation.[6] Standard safety glasses protect from incidental contact, while goggles provide a seal around the eyes to protect against splashes.[3]

Skin and Body Protection
  • Requirement: A standard laboratory coat must be worn and kept fully buttoned.

  • Additional Protection: When handling larger quantities (>1L) or in situations with a higher splash potential, a chemically resistant apron over the lab coat is recommended.

  • Causality: This protects street clothes from contamination and prevents direct skin contact on the arms and torso.

Respiratory Protection
  • Standard Operations: Under normal conditions where the chemical is handled exclusively within a certified chemical fume hood, respiratory protection is not typically required.[6]

  • Non-Routine or Emergency Situations: In the event of a large spill, ventilation failure, or any situation where airborne concentrations may exceed exposure limits, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate.[17][18] For higher concentrations, a supplied-air respirator may be necessary.[17][18] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as per OSHA 29 CFR 1910.134.

Operational and Disposal Plans

A safe protocol extends from preparation to disposal. The following step-by-step procedures ensure safety throughout the chemical's lifecycle in the lab.

Step-by-Step Handling Procedure

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling & Disposal prep_1 Verify Fume Hood Functionality prep_2 Don Required PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Establish Designated Work Area prep_2->prep_3 handle_1 Carefully Dispense Chemical in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Keep Containers Closed When Not in Use handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 post_1 Decontaminate Work Surface handle_3->post_1 Experiment Complete post_2 Segregate Waste into Labeled Hazardous Waste Container post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Workflow for Safe Handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.

Emergency Spill Response

G cluster_small Small Spill (<100mL in Fume Hood) cluster_large Large Spill (>100mL or Outside Hood) start Spill Occurs assess Assess Spill Size & Location start->assess small_1 Alert Personnel in Immediate Area assess->small_1 Small & Contained large_1 Evacuate Immediate Area assess->large_1 Large or Uncontained small_2 Absorb with Inert Material (e.g., Vermiculite, Sand) small_1->small_2 small_3 Collect into Sealable Hazardous Waste Container small_2->small_3 small_4 Decontaminate Area small_3->small_4 end_node Report Incident small_4->end_node large_2 Alert Supervisor & EHS large_1->large_2 large_3 Restrict Access to Area large_2->large_3 large_4 Await Professional Cleanup Crew large_3->large_4 large_4->end_node

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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